(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIFKBYNJRJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983974 | |
| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-14-8, 65355-00-2 | |
| Record name | 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (S)-H8-BINOL from (S)-BINOL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, from its parent compound, (S)-1,1'-bi-2-naphthol ((S)-BINOL). (S)-H8-BINOL is a valuable chiral ligand and organocatalyst in asymmetric synthesis, often exhibiting enhanced enantioselectivity in various chemical transformations compared to its aromatic precursor.[1][2] This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow.
Core Synthesis: Catalytic Hydrogenation
The primary and most efficient method for the synthesis of (S)-H8-BINOL is the catalytic hydrogenation of (S)-BINOL.[3][4][5] This reaction selectively reduces the two non-phenolic aromatic rings of the binaphthyl system, preserving the chiral axis and the hydroxyl functionalities. The most commonly employed catalyst for this transformation is palladium on activated carbon (Pd/C).[5]
Reaction Principle
The hydrogenation involves the addition of molecular hydrogen (H₂) across the double bonds of two of the four aromatic rings in the BINOL structure. The palladium catalyst facilitates the activation of hydrogen and its delivery to the substrate. The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen.
Caption: General reaction scheme for the synthesis of (S)-H8-BINOL.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of (S)-H8-BINOL via catalytic hydrogenation, based on established and verified procedures.[4][5]
Materials and Equipment
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
10 wt% Palladium on activated carbon (Pd/C, 50% wet)
-
Anhydrous Ethanol
-
Hexanes
-
Autoclave (Parr reactor or similar) equipped with a stirrer, pressure gauge, thermowell, and gas inlet/outlet
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
Reaction Procedure
-
Charging the Reactor: To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% palladium on activated carbon (50% water content, 0.93 g, 0.437 mmol Pd), and anhydrous ethanol (50 mL).[5]
-
Inerting the Atmosphere: Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times to remove any oxygen.[5]
-
Hydrogenation: After the nitrogen purge, repeat the pressurize/vent cycle three times with hydrogen gas. Finally, pressurize the reactor to 80-100 psig with hydrogen.[5]
-
Reaction Conditions: Heat the mixture to 70 °C. Once this temperature is reached, increase the hydrogen pressure to 250 psig and begin stirring (500 rpm). Maintain these conditions for 18 hours.[4]
-
Monitoring the Reaction: After 18 hours, cool the reactor to 25 °C and carefully vent the excess hydrogen. The completion of the reaction can be verified by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The Rf value for (S)-BINOL is approximately 0.23, and for (S)-H8-BINOL, it is about 0.31.[5]
Work-up and Purification
-
Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with anhydrous ethanol (3 x 5 mL).[5]
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure at 50 °C to obtain the crude product as a white solid.[4]
-
Trituration/Crystallization: Add hexanes (40 mL) to the flask containing the crude solid and stir the resulting slurry at room temperature for 1 hour for trituration.[4]
-
Isolation and Drying: Collect the solid product by vacuum filtration and dry it in a vacuum oven at 50 °C until a constant mass is achieved.[4]
Caption: Step-by-step experimental workflow for the synthesis of (S)-H8-BINOL.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of (S)-H8-BINOL.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| (S)-BINOL | 5.00 g (17.46 mmol) | [5] |
| 10% Pd/C (50% wet) | 0.93 g (0.437 mmol Pd) | [5] |
| Solvent | Anhydrous Ethanol (50 mL) | [5] |
| Temperature | 70 °C | [4] |
| Hydrogen Pressure | 250 psig | [4] |
| Reaction Time | 18 h | [4] |
| Yield | 4.17 g (81%) | [4] |
| Enantiomeric Excess | >99% ee | [4] |
Note: A similar procedure on a larger scale reported a yield of 84%. Another report mentions a yield of over 95% under simple conditions, though detailed parameters were not provided in that context.[3]
Table 2: Physicochemical and Spectroscopic Data of (S)-H8-BINOL
| Property | Value | Reference |
| Appearance | White solid | [4] |
| Melting Point | 160–162 °C | [4] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.06 (d, J = 8.4 Hz, 4H), 6.82 (d, J = 8.3 Hz, 4H), 4.60 (br. s, 2H), 2.75 (t, J = 6.3 Hz, 4H), 2.23 (m, 4H), 1.71 (m, 8H) | [4] |
| Enantiomeric Purity (HPLC) | Determined using a Chiralpak IC column | [4] |
Conclusion
The synthesis of (S)-H8-BINOL from (S)-BINOL via catalytic hydrogenation with palladium on carbon is a robust and high-yielding procedure that maintains the enantiomeric integrity of the chiral scaffold. The detailed protocol provided herein, derived from reliable and peer-reviewed sources, offers a clear pathway for researchers to obtain this valuable ligand for applications in asymmetric catalysis and the development of new chemical entities. The straightforward nature of the reaction and purification makes it an accessible transformation for laboratories equipped with standard hydrogenation apparatus.
References
physical and chemical properties of (S)-H8-BINOL
An In-depth Technical Guide to (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
Introduction
(S)-H8-BINOL is the partially hydrogenated form of the C₂-symmetric chiral ligand (S)-BINOL (1,1'-bi-2-naphthol).[1][2][3] Possessing a more flexible and sterically defined structure than its aromatic precursor, (S)-H8-BINOL has emerged as a highly versatile and efficient organocatalyst and ligand in the field of asymmetric synthesis.[1][2] Its unique geometry, characterized by a distinct dihedral angle and bite angle, often results in superior enantioselectivity in a wide array of chemical transformations compared to traditional BINOL-based catalysts.[2][4] This guide provides a comprehensive overview of the core , its applications, and detailed experimental methodologies, intended for researchers, chemists, and professionals in drug development.
Physical Properties
(S)-H8-BINOL is typically an off-white solid. Its physical characteristics are critical for its handling, storage, and application in various solvent systems. While the specific optical rotation value for the parent (S)-H8-BINOL is not detailed in the provided search results, its derivatives are known to be optically active. For instance, the related phosphine ligand, (S)-H8-BINAP, exhibits an optical activity of [α] = -69.1° in toluene.[5]
Table 1: Physical and Chemical Properties of (S)-H8-BINOL
| Property | Value | Reference |
| IUPAC Name | (S)-1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | [6] |
| Molecular Formula | C₂₀H₂₂O₂ | [6] |
| Molecular Weight | 294.4 g/mol | [6] |
| Appearance | White, fluffy, needle-like crystals; Off-white to Pale Beige Solid | [4][] |
| Melting Point | 156-157°C (for the (R)-isomer) | [] |
| Solubility | Soluble in chloroform and other organic solvents like ethanol. | [4][][8] |
| CAS Number | 65355-00-2 | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of (S)-H8-BINOL and its derivatives. While a complete spectrum for the parent compound is not available in the search results, the ¹H NMR data for a propargyl derivative provides insight into the expected signals.
Table 2: ¹H NMR Data for a Propargyl Derivative of (R)-H8-BINOL
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 7.09 | d | 8.4 | Ar-H | [9] |
| 6.94 | d | 8.4 | Ar-H | [9] |
| 4.56 | d | 2.4 | O-CH₂ | [9] |
| 2.79 | td | 6.4, 2.8 | Ar-CH₂ | [9] |
| 2.39 | t | 2.3 | C≡C-H | [9] |
| 1.79–1.66 | m | - | -CH₂- | [9] |
Note: Data corresponds to a propargyl ether derivative of (R)-H8-BINOL in CDCl₃.
Chemical Properties and Reactivity
(S)-H8-BINOL's chemical behavior is defined by its axial chirality, the presence of two hydroxyl groups, and its unique structural conformation. These features make it a powerful tool in asymmetric catalysis.
-
Chiral Ligand and Organocatalyst : As a C₂-symmetric diol, (S)-H8-BINOL is a privileged chiral scaffold. It is distinguished from BINOL by different solubilities, acidities, and geometries.[2] This structural difference, particularly the dihedral angle, is credited with the enhanced stereocontrol observed in many reactions.[2][4]
-
Lewis and Brønsted Acidity : The hydroxyl groups can act as Brønsted acids. More commonly, (S)-H8-BINOL is used to form chiral Lewis acid complexes with various metals, including titanium, ruthenium, aluminum, and magnesium.[1][2][10] These complexes are highly effective in catalyzing a range of enantioselective transformations.
-
Versatility in Asymmetric Synthesis : The H8-BINOL framework has been successfully applied in numerous asymmetric reactions, including C-C and C-heteroatom bond formations, cycloadditions, rearrangement reactions, and arylations.[1][2][3] Its derivatives, such as chiral phosphoric acids and phosphoramides, further expand its catalytic scope.[2]
-
Enhanced Performance over BINOL : In comparative studies, H8-BINOL-based catalysts frequently provide higher yields and enantioselectivities than their fully aromatic BINOL counterparts.[1][4] This is often attributed to the lower dihedral angle in the reaction transition state, which enhances asymmetric induction.[1][2]
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (S)-H8-BINOL and its application in a representative catalytic reaction.
Experimental Protocol 1: Synthesis of (S)-H8-BINOL via Hydrogenation
(S)-H8-BINOL is prepared from its commercially available precursor, (S)-BINOL, through partial hydrogenation.[2][8]
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Platinum or Palladium-based catalyst (e.g., Pt/C, Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)
Procedure:
-
A reaction vessel is charged with (S)-BINOL and the hydrogenation catalyst (typically 5-10 mol%).
-
The vessel is flushed with an inert gas (e.g., Nitrogen or Argon), and the anhydrous solvent is added to dissolve the (S)-BINOL.
-
The atmosphere is replaced with hydrogen gas, and the mixture is stirred vigorously at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude (S)-H8-BINOL is purified by recrystallization from a suitable solvent system (e.g., hot ethanol) to afford the product as white crystals.[4]
Experimental Protocol 2: Ti-Catalyzed Enantioselective Arylation of Aldehydes
This protocol describes a general procedure for the asymmetric arylation of an aldehyde using a catalyst derived from (S)-H8-BINOL, based on the work of Da et al.[1][2]
Materials:
-
(S)-H8-BINOL (catalyst precursor)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Aryl bromide (aryl source)
-
n-Butyllithium (n-BuLi)
-
Aldehyde (substrate)
-
Tetramethylethylenediamine (TMEDA, additive)
-
Anhydrous solvent (e.g., THF/hexane mixture)
Procedure:
-
Catalyst Formation: In a flame-dried, inert-atmosphere flask, (S)-H8-BINOL is dissolved in the anhydrous solvent. Ti(OⁱPr)₄ is added, and the mixture is stirred to form the active (S)-H8-BINOL–Ti(OⁱPr)₂ complex.
-
Arylating Reagent Generation: In a separate flask, the aryl bromide is dissolved in the solvent. The solution is cooled (e.g., to -78 °C), and n-BuLi is added dropwise to generate the aryllithium reagent in situ.
-
Catalytic Reaction: The freshly prepared aryllithium solution is transferred to the catalyst mixture. TMEDA is added to prevent racemization.[1][2]
-
The aldehyde substrate is then added to the reaction mixture, which is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 12 hours).[1]
-
The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
The resulting chiral alcohol is purified via column chromatography. Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[1]
Visualizations of Workflows and Catalytic Cycles
Diagrams generated using Graphviz provide clear visual representations of the synthesis and catalytic application of (S)-H8-BINOL.
Caption: Synthetic pathway from (S)-BINOL to (S)-H8-BINOL via catalytic hydrogenation.
Caption: Proposed catalytic cycle for the enantioselective arylation of aldehydes.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 139139-93-8 CAS MSDS ((S)-H8-BINAP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-H₈-BINOL in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H₈-BINOL, is a chiral ligand widely employed in asymmetric catalysis.[1][2] Its solubility in organic solvents is a critical parameter for its application in synthesis, influencing reaction kinetics, catalyst loading, and product purification. This technical guide provides a comprehensive overview of the known solubility characteristics of (S)-H₈-BINOL, offers insights based on the solubility of its parent compound, (S)-BINOL, and details a standardized experimental protocol for the precise determination of its solubility.
Introduction to (S)-H₈-BINOL
(S)-H₈-BINOL is the partially hydrogenated derivative of the axially chiral ligand (S)-BINOL. The hydrogenation of the two naphthalene rings to tetralone moieties imparts distinct stereoelectronic properties compared to its aromatic precursor. These modifications can influence its solubility, acidity, and conformational flexibility, which in turn affect its efficacy as a ligand in a variety of asymmetric transformations, including C-C and C-heteroatom bond formations.[1]
Solubility Profile of (S)-H₈-BINOL
Quantitative solubility data for (S)-H₈-BINOL in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from structurally related compounds provide valuable insights into its expected solubility behavior.
Qualitative Solubility:
Based on its molecular structure, which combines a large hydrophobic carbon skeleton with two polar hydroxyl groups, (S)-H₈-BINOL is anticipated to be soluble in a range of polar aprotic and some polar protic organic solvents. One source indicates that the enantiomer, (R)-H₈-BINOL, is soluble in chloroform.[]
Inferred Solubility from (S)-BINOL:
The solubility of the parent compound, (S)-BINOL, can serve as a useful, albeit approximate, guide. The hydrogenation in H₈-BINOL reduces the rigidity and aromaticity of the ring system, which may lead to differences in solubility. The table below presents the known quantitative solubility of (S)-BINOL in several common organic solvents.
| Solvent | Chemical Class | Solubility of (S)-BINOL (mg/mL) | Inferred Solubility of (S)-H₈-BINOL |
| Dichloromethane | Halogenated Hydrocarbon | 19[4] | Likely to be soluble |
| Tetrahydrofuran (THF) | Ether | 30[4] | Likely to be soluble |
| Dioxane | Ether | 29[4] | Likely to be soluble |
| Ethanol | Alcohol | 22[4] | Likely to be soluble |
| Chloroform | Halogenated Hydrocarbon | Soluble (Qualitative)[] | Soluble (Qualitative)[] |
| Toluene | Aromatic Hydrocarbon | Not specified | Likely to be soluble |
| Hexane | Alkane | Not specified | Likely to be poorly soluble |
| Ethyl Acetate | Ester | Not specified | Likely to be soluble |
| Acetonitrile | Polar Aprotic | Not specified | Likely to be soluble |
| Methanol | Alcohol | Not specified | Likely to be soluble |
Note: The inferred solubility is a qualitative prediction and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of (S)-H₈-BINOL in a given organic solvent at a specified temperature.
Materials:
-
(S)-H₈-BINOL (solid, purity >98%)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid (S)-H₈-BINOL to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The solution should be continuously agitated during this period.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.2 µm syringe filter and discard the first few drops to saturate the filter material. Dispense a precise volume of the clear, saturated solution into a pre-weighed vial. Record the exact volume.
-
Solvent Evaporation: Place the vial containing the filtrate in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and the weight of the vial is constant.
-
Mass Determination: Accurately weigh the vial containing the dried (S)-H₈-BINOL residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate
Safety Precautions:
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for (S)-H₈-BINOL and the specific solvents used.
Visualization of Experimental Workflow and Applications
(S)-H₈-BINOL is a cornerstone in many asymmetric catalytic processes. The following diagrams illustrate a typical experimental workflow for its use in catalysis and a logical flow for solubility determination.
Caption: Workflow for a typical asymmetric catalysis reaction using (S)-H₈-BINOL.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
While precise, quantitative solubility data for (S)-H₈-BINOL in a broad spectrum of organic solvents remains to be fully characterized in the literature, its structural similarity to (S)-BINOL allows for reasoned estimations of its solubility profile. For applications demanding high precision, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent of interest. A thorough understanding of the solubility of (S)-H₈-BINOL is paramount for optimizing its use in asymmetric synthesis and unlocking its full potential in the development of novel chiral molecules.
References
Spectroscopic Profile of (S)-H8-BINOL: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral ligand in asymmetric synthesis and other applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these characterization techniques.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-H8-BINOL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-H8-BINOL
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.06 | d | 8.4 | Ar-H |
| 6.82 | d | 8.3 | Ar-H |
| 4.60 | br. s | - | OH |
| 2.75 | t | 6.3 | Ar-CH₂ |
| 2.23 | ddt | 66.0, 17.4, 6.3 | CH₂ |
| 1.71 | dm | 29.8 | CH₂ |
Spectrum recorded in CDCl₃ at 500 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data for (S)-H8-BINOL
| Chemical Shift (δ) ppm | Assignment |
| 151.5 | Ar-C-OH |
| 137.3 | Ar-C |
| 131.1 | Ar-C |
| 130.2 | Ar-C |
| 119.0 | Ar-CH |
| 113.1 | Ar-C |
| 29.3 | Ar-CH₂ |
| 27.2 | CH₂ |
| 23.1 | CH₂ |
| 23.1 | CH₂ |
Spectrum recorded in CDCl₃ at 125 MHz.[1]
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for (S)-H8-BINOL
| Wavenumber (cm⁻¹) | Interpretation |
| 3472, 3375 | O-H stretch |
| 2927 | C-H stretch (aliphatic) |
| 1586, 1471, 1426 | C=C stretch (aromatic) |
| 1286, 1247, 1194, 1151 | C-O stretch |
| 827 | C-H bend (aromatic) |
Spectrum recorded as a thin film.[1]
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-H8-BINOL
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 295.1698 | 295.1694 |
Analysis performed using Electrospray Ionization (ESI).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of (S)-H8-BINOL.
Synthesis of (S)-H8-BINOL
(S)-H8-BINOL is prepared via the partial hydrogenation of (S)-BINOL. A typical procedure involves charging an autoclave with (S)-BINOL, 10 wt% palladium on activated carbon (50% H₂O), and anhydrous ethanol. The vessel is purged with nitrogen and then hydrogen. The reaction is heated to 70°C under a hydrogen pressure of 250 psig with stirring for 18 hours. After cooling and venting, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by trituration with hot ethanol to yield (S)-H8-BINOL as a white solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz and 125 MHz spectrometer, respectively.
-
Sample Preparation : A sample of (S)-H8-BINOL is dissolved in deuterated chloroform (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the residual solvent peak of CDCl₃ (δ = 77.16 ppm) can also be used as a reference.
-
Data Acquisition : For quantitative ¹³C NMR, a sufficient relaxation delay should be used to ensure accurate integration of signals.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Sample Preparation : The IR spectrum is typically obtained from a thin film of the compound. This can be prepared by dissolving a small amount of the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is commonly used for accurate mass measurements.
-
Sample Preparation : A dilute solution of (S)-H8-BINOL is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of (S)-H8-BINOL.
Caption: Synthesis and Spectroscopic Characterization of (S)-H8-BINOL.
Caption: Information Derived from Spectroscopic Techniques for (S)-H8-BINOL.
References
Commercial Availability and Applications of (S)-H8-BINOL: A Technical Guide
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol , commonly referred to as (S)-H8-BINOL , is a chiral ligand and organocatalyst that has garnered significant attention in the fields of asymmetric synthesis and drug development. Its unique structural features, arising from the partially hydrogenated binaphthyl backbone, afford distinct stereochemical control in a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of (S)-H8-BINOL, its applications in catalysis, and detailed experimental protocols for its use.
Commercial Availability
(S)-H8-BINOL is commercially available from a range of suppliers catering to research and development needs. The purity and pricing can vary between suppliers, and the compound is typically available in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| BoroPharm Inc.[1] | (S)-(-)-H8-BINOL | 65355-00-2 | --- | 1g | $120.51 |
| Erfa Sa[2] | (S)-(-)-H8-BINOL | 65355-00-2 | --- | 1g | $120.51 |
| Hangzhou HangSyn Chemicals Co., Ltd.[3] | (R)-(+)-H8-Binol | 65355-14-8 | 98% | 25kg/drum | --- |
| Molbase[4] | (S)-H8-BINOL | --- | 97-98% | 1kg | Request Quotation |
| ChemScene[5] | (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | 65355-00-2 | ≥96% | 1g | $7.50 |
| Ambeed Chemicals | (S)-H8BINOL | --- | >99%, >99% ee | --- | --- |
| Sigma-Aldrich | (S)-H8-BINAP (a derivative) | 139139-93-8 | technical grade | --- | --- |
| Santa Cruz Biotechnology | (S)-H8-BINAP (a derivative) | 139139-93-8 | --- | --- | --- |
| Strem Chemicals | S-(-)-1,1'-Bi-2-naphthol, 99% (S)-BINOL (precursor) | 18531-99-2 | 99% | 1g | $44.00 |
Core Applications in Asymmetric Catalysis
(S)-H8-BINOL and its derivatives have proven to be highly effective in a wide array of asymmetric reactions, often demonstrating superior enantioselectivity compared to its parent compound, BINOL.[6][7] This enhanced stereocontrol is attributed to the increased dihedral angle between the two aromatic rings, a consequence of the steric interactions of the partially hydrogenated rings.[6]
Key application areas include:
-
Carbon-Carbon Bond Formation: (S)-H8-BINOL-derived catalysts are extensively used in enantioselective additions of organometallic reagents to carbonyl compounds, Michael additions, and cycloaddition reactions.[7]
-
Carbon-Heteroatom Bond Formation: The ligand has found utility in the asymmetric synthesis of compounds containing chiral C-N, C-O, and C-S bonds.[7]
-
Asymmetric Hydrogenations: Derivatives of H8-BINOL are employed as ligands in transition metal-catalyzed asymmetric hydrogenations of various unsaturated substrates.[7]
-
Name Reactions and Pericyclic Reactions: The versatility of H8-BINOL extends to its use in a variety of named reactions and pericyclic reactions where stereochemical control is paramount.[7]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of (S)-H8-BINOL in synthesis. The following protocols are based on procedures published in Organic Syntheses, a highly reputable source for peer-reviewed and validated synthetic methods.
Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8BINOL) from (S)-BINOL[8]
This procedure describes a concise and efficient method for the preparation of (S)-H8BINOL from enantiomerically pure (S)-BINOL via partial hydrogenation.
Materials and Equipment:
-
(S)-BINOL
-
5% Rhodium on alumina
-
Ethanol
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A 500 mL glass liner for a Parr shaker is charged with (S)-BINOL (5.16 g, 18.0 mmol, 1.00 equiv) and 5% rhodium on alumina (0.52 g, 10 wt %).
-
The liner is placed in the Parr shaker, and ethanol (200 mL) is added.
-
The apparatus is sealed and purged with nitrogen (3x) and then with hydrogen (3x).
-
The reactor is pressurized with hydrogen to 250 psig.
-
The reaction mixture is heated to 70 °C for 1 hour without stirring.
-
Once the temperature reaches 70 °C, stirring (500 rpm) is initiated, and the reaction is allowed to proceed at this temperature for 18 hours.
-
After cooling to room temperature, the reactor is carefully vented, and the mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by trituration with hexane or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (S)-H8BINOL as a white solid.
Characterization:
The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.[8]
Preparation of a Chiral (S)-H8-BINOL-Titanium Catalyst for Asymmetric Arylation of Aldehydes[7][9]
This protocol outlines the in situ preparation of a titanium-based chiral Lewis acid catalyst derived from (S)-H8-BINOL, which is highly effective for the enantioselective addition of aryl groups to aldehydes.
Materials and Equipment:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Syringes for liquid transfer
Procedure:
-
A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with (S)-H8-BINOL (e.g., 0.1 mmol).
-
Anhydrous THF is added via syringe to dissolve the (S)-H8-BINOL.
-
Titanium(IV) isopropoxide (e.g., 0.1 mmol) is added dropwise to the solution at room temperature.
-
The resulting mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the formation of the active chiral catalyst complex.
-
This freshly prepared catalyst solution is then used directly for the subsequent asymmetric arylation reaction.
Visualizations
Experimental Workflow for Asymmetric Arylation
The following diagram illustrates a typical experimental workflow for the (S)-H8-BINOL-Ti catalyzed asymmetric arylation of an aldehyde.
Caption: A generalized experimental workflow for the asymmetric arylation of aldehydes using a pre-formed (S)-H8-BINOL-titanium catalyst.
Proposed Catalytic Cycle for Asymmetric Arylation of Aldehydes
The following diagram depicts a plausible catalytic cycle for the enantioselective arylation of aldehydes catalyzed by a chiral titanium complex of (S)-H8-BINOL.[9][10]
Caption: A simplified representation of the proposed catalytic cycle for the (S)-H8-BINOL-Ti catalyzed enantioselective arylation of aldehydes.
This technical guide provides a foundational understanding of the commercial landscape and scientific applications of (S)-H8-BINOL. For researchers and professionals in drug development and chemical synthesis, (S)-H8-BINOL represents a powerful tool for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. The detailed protocols and visual workflows are intended to facilitate the practical application of this versatile chiral ligand.
References
- 1. (S)-(-)-H8-BINOL | BoroPharm Inc. [boropharm.com]
- 2. (S)-(-)-H8-BINOL | Erfa Sa [erfa-sa.com]
- 3. (r)-(+)-h8-binol/(r)-(+)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol at Best Price in Hangzhou, Zhejiang | Hangzhou Hangsyn Chemicals Co., Ltd. [tradeindia.com]
- 4. (S)-H8-BINOL-Molbase [molbase.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of (S)-H8-BINOL
This guide provides comprehensive safety and handling precautions for (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL), a chiral ligand frequently utilized in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in drug development and other chemical research fields. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
(S)-H8-BINOL is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] It is essential to handle this compound with care to avoid direct contact and inhalation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. These statements outline the necessary steps to prevent exposure and the appropriate responses in case of accidental contact.[1][2]
Quantitative Safety Data
The following tables summarize the key quantitative data regarding the toxicity and physical properties of BINOL compounds. Note that specific data for the (S)-H8-BINOL enantiomer may not be distinctly reported and is often grouped with the racemate or other BINOL derivatives.
Table 1: Toxicological Data
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LDLo (Lowest published lethal dose) | Oral | Mouse | 42 mg/kg | Details of toxic effects not reported other than lethal dose value. | [3] |
| LD50 (Median lethal dose) | Oral | Rat | > 2,000 mg/kg | Possible mucosal irritations. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C20H22O2 |
| Molecular Weight | 294.39 g/mol |
| Melting Point | 160 - 162 °C[4] |
| Appearance | Beige powder/solid[5] |
| Odor | Odorless[5] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing the risks associated with (S)-H8-BINOL.
3.1. Personal Protective Equipment (PPE)
A standard set of PPE should be worn at all times when handling (S)-H8-BINOL.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[6]
-
Skin and Body Protection: A lab coat or other protective clothing is required. For larger quantities or when there is a risk of significant exposure, impervious clothing should be considered.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]
3.2. Engineering Controls
-
Ventilation: Always handle (S)-H8-BINOL in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the work area.
3.3. Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[2] The recommended storage temperature is typically found on the product label.[2]
-
Incompatibilities: Avoid strong oxidizing agents, as violent reactions are possible.
-
Light Sensitivity: The material may be light-sensitive and should be stored accordingly.[2]
Experimental Protocols: Safe Handling in a Research Setting
The following protocols are based on established procedures for handling solid chiral ligands like (S)-H8-BINOL in a laboratory setting.[4][7][8]
4.1. Weighing and Transferring (S)-H8-BINOL
-
Preparation: Don the appropriate PPE before handling the chemical.
-
Location: Conduct the weighing and transfer of the solid inside a chemical fume hood to contain any dust.
-
Procedure:
-
Use a clean, dry spatula and weighing paper or a suitable container.
-
Carefully transfer the desired amount of (S)-H8-BINOL, avoiding the generation of dust.
-
If any solid is spilled, clean it up immediately following the spill response procedures outlined in Section 5.
-
Close the container tightly after use.
-
4.2. Setting up a Reaction with (S)-H8-BINOL
-
Inert Atmosphere: Many reactions involving (S)-H8-BINOL require an inert atmosphere. The reaction flask should be evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.[7]
-
Solvent Addition: Add the solvent to the reaction flask containing (S)-H8-BINOL via a syringe or cannula.[7]
-
Heating: If the reaction requires heating, use a well-controlled heating mantle or oil bath with a thermometer to monitor the internal temperature.[7][8]
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as thin-layer chromatography (TLC).[4][7][8]
4.3. Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature before quenching.
-
Extraction: If an extraction is necessary, use a separatory funnel and be mindful of potential pressure buildup.
-
Drying and Filtration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter.[7][8]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be purified by crystallization. This often involves dissolving the solid in a hot solvent and allowing it to cool slowly.[7][8]
-
Drying the Product: Dry the purified product under vacuum to remove any residual solvent.[7][8]
Emergency Procedures
5.1. First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5][6] Continue rinsing and call a poison center or doctor immediately.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5][6]
5.2. Spill Response
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]
-
Large Spills: For large spills, evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2] Wear appropriate PPE, including respiratory protection, during cleanup.
5.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]
-
Specific Hazards: The compound is combustible and may produce hazardous combustion gases or vapors in a fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
Visualized Workflows and Protocols
Diagram 1: General Experimental Workflow for a Reaction Using (S)-H8-BINOL
References
- 1. (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | C20H22O2 | CID 3694111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BINOL | CAS#:602-09-5 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
The Ascendancy of H8-BINOL Ligands: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric catalysis has witnessed the rise of a powerful class of chiral ligands: the 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL) family. As a partially hydrogenated derivative of the well-established 1,1'-bi-2-naphthol (BINOL), H8-BINOL has carved its own niche, often demonstrating superior performance in terms of enantioselectivity and reactivity. This technical guide provides an in-depth exploration of the historical development of H8-BINOL ligands, from their synthesis to their diverse applications in asymmetric synthesis, supported by quantitative data and detailed experimental protocols.
From Precursor to Powerhouse: The Genesis of H8-BINOL
The journey of H8-BINOL begins with its parent compound, BINOL. The development of H8-BINOL ligands has been a significant advancement in asymmetric organocatalysis over the last quarter-century.[1] The primary route to H8-BINOL is through the partial hydrogenation of enantiomerically pure BINOL. This transformation is crucial as it imparts distinct properties to the H8-BINOL scaffold, including different solubilities, acidities, and geometric parameters, which in turn influence its catalytic behavior.[1]
The Foundational Synthesis: Hydrogenation of BINOL
The most common and direct method for the synthesis of enantiopure (R)- or (S)-H8-BINOL is the catalytic hydrogenation of the corresponding BINOL enantiomer.
Experimental Protocol: Synthesis of (S)-H8-BINOL from (S)-BINOL
Reagents and Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
A pressure vessel is charged with (S)-BINOL and 10% Pd/C (typically 5-10 mol% of the catalyst).
-
The vessel is sealed and purged with an inert gas to remove air.
-
Ethanol is added as the solvent.
-
The atmosphere is replaced with hydrogen gas, and the vessel is pressurized (typically to 10 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) or until hydrogen uptake ceases.
-
After cooling to room temperature, the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of filter aid to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude H8-BINOL.
-
The crude product can be further purified by recrystallization to afford enantiomerically pure (S)-H8-BINOL as a white to off-white solid.
This straightforward and efficient procedure provides access to both enantiomers of H8-BINOL, paving the way for their extensive exploration in asymmetric catalysis.
A Timeline of Innovation: The Expanding Applications of H8-BINOL
The unique structural and electronic properties of H8-BINOL have led to its successful application in a wide array of asymmetric transformations. Often, H8-BINOL-based catalysts exhibit superior enantioselectivity compared to their BINOL counterparts.[1]
Early Applications and Key Breakthroughs
The versatility of H8-BINOL was quickly recognized, leading to its use in various metal-catalyzed and organocatalytic reactions.
Asymmetric Aryl Addition to Aldehydes: Gau and his group reported the use of a Ti(IV) catalyst derived from (R)-H8-BINOL for the asymmetric addition of triaryl aluminum reagents to aldehydes. This method provided access to chiral diarylmethanols with excellent enantioselectivities (up to 97%).[1]
Asymmetric 1,4-Addition Reactions: Chan and his group developed a chiral aryl diphosphite ligand derived from H8-BINOL for the copper-catalyzed 1,4-addition of dialkylzinc reagents to cyclic enones, achieving up to 99% ee.[1]
The Rise of H8-BINOL-Derived Brønsted Acids
A significant milestone in the development of H8-BINOL ligands was their conversion into chiral phosphoric acids. These H8-BINOL-derived Brønsted acids have emerged as powerful organocatalysts for a multitude of enantioselective reactions.[2]
Asymmetric Biginelli Reaction: Gong and his group pioneered the use of a chiral phosphoric acid derived from H8-BINOL in the first organocatalytic asymmetric Biginelli reaction, affording dihydropyrimidinones in high yields and up to 97% ee.[3]
Tandem Mannich Lactamization and Aldol-Lactonization: Singh and his team demonstrated the efficacy of an H8-BINOL-based chiral Brønsted acid in the enantioselective synthesis of phthalides, showcasing its superiority over the corresponding BINOL-derived catalyst.[1]
Quantitative Comparison: H8-BINOL vs. BINOL
The enhanced performance of H8-BINOL ligands is often attributed to their distinct dihedral angle and electronic properties compared to the fully aromatic BINOL. This is evident in the quantitative data from various asymmetric reactions.
| Reaction Type | H8-BINOL Catalyst | Substrate | Yield (%) | ee (%) | BINOL Catalyst ee (%) | Reference |
| Aryl Addition to Aldehyde | (R)-H8-BINOL/Ti(IV) | Aromatic Aldehyde | 91 | 90 | Lower | [1] |
| 1,4-Addition to Enone | H8-BINOL diphosphite/Cu | Cyclohexenone | up to 98 | 97 | Not Reported | [1] |
| Biginelli Reaction | H8-BINOL Phosphoric Acid | Aldehyde, β-ketoester, urea | High | up to 97 | Not Reported | [3] |
| Phthalide Synthesis | H8-BINOL Brønsted Acid | α-diazoester | High | up to 85 | Lower | [1] |
| Hetero-Diels-Alder | H8-BINOL/Ti(IV) | Aldehyde, Danishefsky's diene | Excellent | Excellent | Not Reported | [3] |
Visualizing the Synthetic Pathways and Logic
To better understand the synthesis and application of H8-BINOL ligands, the following diagrams illustrate the key processes.
Detailed Experimental Protocols for Key Applications
To facilitate the practical application of H8-BINOL chemistry, detailed experimental protocols for representative reactions are provided below.
Asymmetric Arylation of an Aldehyde using an H8-BINOL-Titanium Catalyst
Reagents and Materials:
-
(R)-H8-BINOL
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Arylating agent (e.g., Triaryl aluminum or Aryl Grignard reagent)
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, (R)-H8-BINOL (typically 10 mol%) and Ti(OiPr)₄ (1.1 equivalents relative to the ligand) are dissolved in the anhydrous solvent.
-
The solution is stirred at room temperature for 30-60 minutes to pre-form the catalyst.
-
The reaction mixture is cooled to the desired temperature (e.g., 0°C or -20°C).
-
The aldehyde substrate (1 equivalent) is added to the flask.
-
The arylating agent (typically 1.2-1.5 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature until completion, as monitored by TLC or GC/LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl or a dilute acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Organocatalytic Asymmetric Biginelli Reaction with an H8-BINOL-Phosphoric Acid
Reagents and Materials:
-
H8-BINOL-derived phosphoric acid catalyst (e.g., 5-10 mol%)
-
Aldehyde substrate
-
β-ketoester
-
Urea or thiourea derivative
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a reaction vessel are added the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and the urea or thiourea derivative (1.2 equivalents).
-
The H8-BINOL-derived phosphoric acid catalyst is added.
-
The solvent is added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0°C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the dihydropyrimidinone product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The historical development of H8-BINOL ligands showcases a remarkable trajectory from a simple derivative of a well-known scaffold to a privileged class of ligands in its own right. The ease of their synthesis and the consistent high levels of stereocontrol they impart have solidified their position in the asymmetric catalysis toolbox. The continued exploration of novel H8-BINOL derivatives and their application in increasingly complex chemical transformations promises to further expand the horizons of asymmetric synthesis, with significant implications for the efficient and enantioselective production of pharmaceuticals, agrochemicals, and other fine chemicals. The ongoing research in this area will undoubtedly lead to the discovery of new catalysts with even greater activity and selectivity, further cementing the legacy of H8-BINOL in the field of chemistry.
References
H8-BINOL as a Chiral Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) has established itself as a cornerstone. This technical guide focuses on a close relative of BINOL, the partially hydrogenated (R)- and (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL).
H8-BINOL, with its unique structural and electronic properties, has emerged as a highly versatile and powerful ligand in a broad spectrum of asymmetric transformations.[1][2] Its C2 symmetry and axial chirality, inherited from BINOL, are complemented by increased flexibility and a larger dihedral angle between the naphthyl units. This often translates to superior enantioselectivity in catalytic reactions compared to its fully aromatic counterpart.[1][2] This guide will provide a comprehensive overview of H8-BINOL, including its synthesis, diverse applications in asymmetric catalysis with a focus on quantitative data, and detailed experimental protocols for its preparation and use.
Synthesis of H8-BINOL
The most common and efficient method for the synthesis of enantiopure H8-BINOL is the partial hydrogenation of the corresponding BINOL enantiomer. This straightforward reduction selectively saturates one of the two naphthyl rings, leaving the chiral axis intact.
A general synthetic pathway for H8-BINOL is depicted below:
Figure 1: General synthesis of H8-BINOL from BINOL.
Applications in Asymmetric Catalysis
H8-BINOL has been successfully employed as a chiral ligand in a multitude of asymmetric reactions, often in the form of its derivatives such as phosphoric acids, phosphoramidites, or in combination with various metal centers like titanium, rhodium, and copper.[1][2][3] These catalysts have demonstrated remarkable efficacy in carbon-carbon and carbon-heteroatom bond-forming reactions.
Data Presentation: H8-BINOL in Asymmetric Reactions
The following tables summarize the performance of H8-BINOL-based catalysts in various asymmetric transformations, highlighting the yields and enantiomeric excesses (ee) achieved.
Table 1: H8-BINOL-Titanium Catalyzed Asymmetric Additions to Aldehydes
| Nucleophile | Aldehyde | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phenylacetylene | Benzaldehyde | (R)-H8-BINOL / Ti(O-i-Pr)₄ | Toluene | 0 | 91 | 90 | [1][2] |
| Triaryl aluminum | Various aldehydes | (R)-H8-BINOL / Ti(O-i-Pr)₄ | THF/Hexane | 0 | up to 99 | up to 97 | [1] |
| Aryl boronic acids | Various aldehydes | (S)-H8-BINOL-Ti(Oi-Pr)₂ | THF/Hexane | rt | up to 99 | up to 96 | [1] |
Table 2: H8-BINOL-Phosphoric Acid Catalyzed Asymmetric Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Biginelli Reaction | Aldehydes, β-keto esters, ureas | - | H8-BINOL phosphoric acid | Dichloromethane | rt | high | up to 97 | [1] |
| Aza-hetero-Diels-Alder | Aromatic aldimines | Danishefsky's diene | H8-BINOL phosphoric acid | Toluene | -20 | high | up to 98 | [2] |
| Friedel-Crafts Alkylation | Indoles | α,β-Unsaturated ketones | H8-BINOL phosphoric acid | Dichloromethane | 0 | up to 98 | up to 99 | [1] |
Table 3: H8-BINOL in Other Asymmetric Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Rh-catalyzed Arylation | Isatin-derived ketimines | Arylboroxines | [Rh(COE)₂Cl]₂ / H8-BINOL-phosphite-olefin | Dioxane | up to 98 | up to 98 | [1] |
| Cu-catalyzed 1,4-Addition | Dialkylzinc | Cycloenones | (CuOTf)₂·C₆H₆ / H8-BINOL-diphosphite | Diethyl ether | up to 98 | up to 97 | [2] |
| Ru-catalyzed C-H Activation | N-sulfonyl ketimines | Alkynes | H8-BINOL-derived η⁶-benzene-Ru | - | up to 99 | >99 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of H8-BINOL and a general procedure for its application in a titanium-catalyzed asymmetric addition reaction.
Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
This procedure is adapted from a reliable synthetic protocol.
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Palladium on carbon (10 wt. %)
-
Ethyl acetate (reagent grade)
-
Methanol (reagent grade)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve (S)-BINOL (1.0 eq) in ethyl acetate.
-
Carefully add 10 wt. % palladium on carbon (typically 5-10 mol % Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to afford (S)-H8-BINOL as a white solid.
General Procedure for (R)-H8-BINOL-Ti(O-i-Pr)₄ Catalyzed Asymmetric Phenylacetylene Addition to Benzaldehyde
This protocol is a representative example of the use of H8-BINOL in asymmetric catalysis.
Materials:
-
(R)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Phenylacetylene
-
Benzaldehyde
-
Anhydrous toluene
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for (S)-H8-BINOL in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-H8-BINOL ( (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol) has emerged as a privileged chiral ligand and organocatalyst in asymmetric synthesis. Its unique structural features, including C2 symmetry and a more flexible binaphthyl backbone compared to its parent compound, BINOL, have led to superior performance in a variety of catalytic transformations.[1][2] This document provides detailed application notes and experimental protocols for key reactions utilizing (S)-H8-BINOL and its derivatives, offering a practical guide for researchers in organic synthesis and drug development.
Asymmetric Arylation of Aldehydes
The enantioselective addition of aryl groups to aldehydes is a fundamental transformation for the synthesis of chiral diarylmethanols, which are important structural motifs in many pharmaceutical agents and natural products. (S)-H8-BINOL, in conjunction with titanium(IV) isopropoxide, forms a highly effective chiral Lewis acid catalyst for this reaction.[2][3]
Application Notes:
(S)-H8-BINOL-derived titanium catalysts promote the asymmetric arylation of a wide range of aromatic aldehydes with various arylating reagents. The use of aryl bromides as the aryl source, in a one-pot procedure involving in situ generation of the aryllithium and subsequent transmetalation to titanium, offers a cost-effective and operationally simple method.[3] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be crucial in suppressing the background racemic reaction, thereby enhancing enantioselectivity.[3] The catalyst system is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde.
Quantitative Data:
| Entry | Aldehyde | Arylating Reagent (from Aryl Bromide) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenyl | 95 | 92 |
| 2 | 4-Methoxybenzaldehyde | Phenyl | 96 | 93 |
| 3 | 4-Chlorobenzaldehyde | Phenyl | 94 | 91 |
| 4 | 2-Naphthaldehyde | Phenyl | 92 | 90 |
| 5 | Benzaldehyde | 4-Tolyl | 93 | 94 |
| 6 | Benzaldehyde | 4-Methoxyphenyl | 91 | 95 |
Experimental Protocol: Asymmetric Arylation of Benzaldehyde with Phenyl Bromide
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Phenyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Aluminum chloride (AlCl₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-H8-BINOL (0.1 mmol) in anhydrous THF (5 mL). Add Ti(Oi-Pr)₄ (0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Arylating Reagent Generation: In a separate flame-dried Schlenk flask under argon, dissolve phenyl bromide (1.2 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add n-BuLi (1.2 mmol) dropwise and stir for 30 minutes at -78 °C. To this solution, add a solution of AlCl₃ (1.2 mmol) in anhydrous THF (5 mL) and stir for another 30 minutes at -78 °C.
-
Transmetalation and Reaction: To the arylaluminum reagent at -78 °C, add the pre-formed (S)-H8-BINOL-Ti catalyst solution followed by TMEDA (1.5 mmol). Stir the mixture for 15 minutes. Add benzaldehyde (1.0 mmol) dropwise and allow the reaction to proceed at 0 °C for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral diarylmethanol. The enantiomeric excess can be determined by chiral HPLC analysis.
Experimental Workflow:
Caption: General workflow for the (S)-H8-BINOL-Ti catalyzed asymmetric arylation of aldehydes.
Organocatalytic Asymmetric Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. Chiral phosphoric acids derived from (S)-H8-BINOL have proven to be highly effective organocatalysts for the enantioselective Biginelli reaction.[1]
Application Notes:
(S)-H8-BINOL-derived phosphoric acids catalyze the three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to afford chiral DHPMs in high yields and with excellent enantioselectivities.[1] The reaction is typically carried out in a non-polar solvent such as dichloromethane. The catalyst is effective for a variety of aromatic and aliphatic aldehydes.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 92 | 96 |
| 2 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | 95 | 97 |
| 3 | 3-Hydroxybenzaldehyde | Ethyl Acetoacetate | Thiourea | 88 | 95 |
| 4 | Isovaleraldehyde | Methyl Acetoacetate | Urea | 75 | 88 |
| 5 | Cinnamaldehyde | Ethyl Acetoacetate | Thiourea | 85 | 92 |
Experimental Protocol: Asymmetric Biginelli Reaction
Materials:
-
(S)-3,3'-Bis(aryl)-H8-BINOL-derived phosphoric acid
-
Aldehyde
-
β-Ketoester
-
Urea or Thiourea
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol) in anhydrous DCM (5 mL) at room temperature, add the aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and urea or thiourea (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add saturated aqueous NaHCO₃ solution (15 mL) and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.
Asymmetric Direct Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are versatile building blocks in organic synthesis. (S)-H8-BINOL-derived phosphoric acids can act as efficient Brønsted acid catalysts for the direct asymmetric Mannich reaction of ketones with aldimines.[1]
Application Notes:
The (S)-H8-BINOL-derived phosphoric acid catalyst facilitates the direct addition of unmodified cyclic ketones to a variety of aldimines, affording chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity.[1] The reaction typically proceeds smoothly at room temperature in an organic solvent like toluene. The electronic properties of the substituents on the aldimine can influence the stereochemical outcome.
Quantitative Data:
| Entry | Ketone | Aldimine (from ArCHO and Aniline) | dr (anti/syn) | Yield (%) | ee (%) (anti) |
| 1 | Cyclohexanone | Benzaldehyde/Aniline | 95:5 | 96 | 98 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde/Aniline | 96:4 | 95 | 97 |
| 3 | Cyclohexanone | 4-Methoxybenzaldehyde/Aniline | 92:8 | 93 | 94 |
| 4 | Cyclopentanone | Benzaldehyde/Aniline | 90:10 | 90 | 95 |
| 5 | Cycloheptanone | Benzaldehyde/Aniline | 93:7 | 92 | 96 |
Experimental Protocol: Asymmetric Direct Mannich Reaction
Materials:
-
(S)-H8-BINOL-derived phosphoric acid
-
Cyclic ketone
-
Aldehyde
-
Aniline
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Aldimine Formation (in situ): In a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous toluene (5 mL). Add activated 4 Å molecular sieves and stir the mixture at room temperature for 1 hour.
-
Mannich Reaction: To the in situ generated aldimine, add the cyclic ketone (2.0 mmol) and the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: After completion, filter off the molecular sieves and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Logical Relationship Diagram:
Caption: Logical flow of the (S)-H8-BINOL catalyzed asymmetric direct Mannich reaction.
References
(S)-H8-BINOL: A Versatile Ligand for High-Performance Asymmetric Metal Catalysis
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol , commonly known as (S)-H8-BINOL , has emerged as a privileged chiral ligand in the field of asymmetric catalysis. Its unique structural features, characterized by a partially hydrogenated binaphthyl backbone, impart enhanced steric bulk and a larger dihedral angle compared to its parent compound, BINOL. These attributes contribute to the formation of highly effective and stereoselective metal-based catalysts, enabling a wide range of enantioselective transformations with exceptional yields and enantiomeric excesses. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, showcasing the utility of (S)-H8-BINOL in key metal-catalyzed reactions.
Application Notes
(S)-H8-BINOL and its derivatives have proven to be highly effective ligands for a variety of metal catalysts, including titanium, ruthenium, copper, and magnesium. The resulting chiral complexes are powerful tools for the synthesis of enantioenriched molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Key applications of (S)-H8-BINOL in metal catalysis include:
-
Asymmetric Arylation of Aldehydes and Enals: Titanium complexes of (S)-H8-BINOL are particularly effective in the enantioselective addition of aryl groups to aldehydes and α,β-unsaturated aldehydes (enals), affording chiral secondary allylic and diarylmethanols in high yields and with excellent enantioselectivity.[1][2]
-
Enantioselective C-H Activation: Novel chiral η⁶-benzene ligands derived from (S)-H8-BINOL have been successfully employed in ruthenium-catalyzed asymmetric C-H activation reactions.[3][4][5] This strategy has enabled the synthesis of complex chiral molecules, such as spirocyclic sultams and chiral indoles, with outstanding yields and enantioselectivities.[3][5]
-
Conjugate Addition of Organozinc Reagents: Copper complexes bearing chiral diphosphite ligands derived from H8-BINOL have demonstrated remarkable efficacy in the asymmetric 1,4-addition of dialkylzinc reagents to cyclic enones.[1][6] This method provides a reliable route to chiral 3-substituted cycloalkanones.
-
Asymmetric Hydrogenation: Iridium catalysts modified with H8-BINOL-based ligands have been utilized for the enantioselective hydrogenation of sterically hindered N-arylimines.[6]
-
Hetero-Diels-Alder Reactions: Titanium(IV) complexes of H8-BINOL act as efficient catalysts for the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene, yielding 2,3-dihydropyranones with very high enantioselectivity.[1]
The versatility of (S)-H8-BINOL is further highlighted by its use in organocatalysis, where its derivatives, such as chiral phosphoric acids, have been employed in reactions like the Biginelli reaction.[1][6]
Data Presentation
The following tables summarize the quantitative data for key metal-catalyzed reactions employing (S)-H8-BINOL as a ligand, demonstrating its broad applicability and high performance.
Table 1: Titanium-Catalyzed Asymmetric Arylation of Aldehydes and Enals
| Metal/Ligand System | Substrate | Aryl Source | Yield (%) | ee (%) | Reference |
| (S)-H8-BINOL/Ti(Oi-Pr)₄ | Substituted Aldehydes | Aryl Bromides/n-BuLi | up to 99 | up to 96 | [1] |
| (S)-H8-BINOL/Ti(Oi-Pr)₄ | α-Substituted Cinnamaldehydes | Aryl Lithiums | 99 | 92 | [1] |
| DTBP-H8-BINOL/Ti(Oi-Pr)₄ | Aldehydes | PhTi(OiPr)₃ | >90 (at S/C 800) | >90 | [2] |
| DAP-H8-BINOL/Ti(Oi-Pr)₄ | Aldehydes | PhTi(OiPr)₃ | >90 (at S/C 800) | >90 | [2] |
Table 2: Ruthenium-Catalyzed Asymmetric C-H Activation
| Metal/Ligand System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | ee (%) | Reference |
| Chiral BenRuII/(S)-H8-BINOL derivative | N-Sulfonyl Ketimines | Alkynes | Spirocyclic Sultams | up to 99 | >99 | [3][4] |
| Chiral BenRu/(S)-H8-BINOL derivative | N-Methoxybenzamides | Alkenes | Dihydroisoquinolones | up to 99 | up to 97 | [5] |
| Chiral BenRu/(S)-H8-BINOL derivative | Indoles | Alkenes | Chiral Indoles | up to 99 | >99 | [5] |
Table 3: Copper-Catalyzed Asymmetric 1,4-Addition
| Metal/Ligand System | Substrate | Reagent | Product Type | Yield (%) | ee (%) | Reference |
| (CuOTf)₂·C₆H₆/Aryl diphosphite from H8-BINOL | 2-Cyclopentenone | Dialkylzinc | 3-Alkylcyclopentanone | up to 98 | up to 97 | [1][6] |
| (CuOTf)₂·C₆H₆/Aryl diphosphite from H8-BINOL | 2-Cyclohexenone | Dialkylzinc | 3-Alkylcyclohexanone | up to 98 | up to 97 | [1][6] |
| (CuOTf)₂·C₆H₆/Aryl diphosphite from H8-BINOL | 2-Cycloheptenone | Dialkylzinc | 3-Alkylcycloheptanone | up to 98 | up to 97 | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Titanium-Catalyzed Asymmetric Arylation of Aldehydes
This protocol describes the enantioselective arylation of aldehydes using an in-situ generated aryllithium reagent and a chiral titanium catalyst derived from (S)-H8-BINOL.[1]
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (flame-dried or oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-H8-BINOL (0.1 mmol, 10 mol%).
-
Add anhydrous THF/hexane solvent mixture.
-
Add Ti(Oi-Pr)₄ (0.125 mmol, 12.5 mol%) and stir the mixture at room temperature for 30 minutes to form the (S)-H8-BINOL-Ti(Oi-Pr)₂ complex.
-
-
Aryllithium Generation (in situ):
-
In a separate flame-dried Schlenk flask under argon, dissolve the aryl bromide (1.2 mmol) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.2 mmol) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes to generate the aryllithium reagent.
-
-
Asymmetric Arylation Reaction:
-
To the pre-formed catalyst solution, add TMEDA (1.2 mmol).
-
Cool the catalyst mixture to 0 °C.
-
Slowly transfer the freshly prepared aryllithium solution to the catalyst mixture via cannula.
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Protocol 2: Ruthenium-Catalyzed Asymmetric C-H Activation of N-Sulfonyl Ketimines
This protocol outlines the synthesis of chiral spirocyclic sultams via the asymmetric C-H activation of N-sulfonyl ketimines with alkynes, catalyzed by a chiral η⁶-benzene ruthenium(II) complex derived from (S)-H8-BINOL.[3][4]
Materials:
-
Chiral BenRuII catalyst derived from (S)-H8-BINOL (e.g., 5 mol%)
-
N-sulfonyl ketimine (0.10 mmol)
-
Alkyne (0.12 mmol)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Acetic Acid (HOAc) (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Inert atmosphere glovebox or Schlenk line
-
Dry glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Heating block or oil bath
Procedure:
-
Reaction Setup:
-
In a glovebox, add the chiral BenRuII catalyst (0.005 mmol, 5 mol%), N-sulfonyl ketimine (0.10 mmol), alkyne (0.12 mmol), AgSbF₆ (0.01 mmol, 10 mol%), and HOAc (0.02 mmol, 20 mol%) to a dry reaction vial equipped with a stir bar.
-
Add anhydrous DCE (1.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction:
-
Place the reaction vial in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral spirocyclic sultam.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the application of (S)-H8-BINOL as a ligand.
Caption: Workflow for Ti-catalyzed asymmetric arylation of aldehydes.
Caption: Logical flow for Ru-catalyzed asymmetric C-H activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of (S)-H8-BINOL in Asymmetric Organocatalysis: A Catalyst for Innovation
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol , more commonly known as (S)-H8-BINOL , has emerged as a powerhouse in the field of asymmetric organocatalysis. This partially hydrogenated derivative of the well-established BINOL ligand has demonstrated remarkable efficacy and versatility, often outperforming its parent compound in a variety of enantioselective transformations. Its unique structural and electronic properties, characterized by a more flexible biphenyl backbone and distinct dihedral angle, contribute to its superior performance in creating chiral molecules with high stereocontrol.[1][2]
This document provides detailed application notes and experimental protocols for key reactions catalyzed by (S)-H8-BINOL and its derivatives, intended for researchers, scientists, and professionals in drug development.
Application Notes
The utility of (S)-H8-BINOL extends across a broad spectrum of organocatalytic reactions, including carbon-carbon and carbon-heteroatom bond formations, cycloadditions, and multicomponent reactions.[1][2][3] Its derivatives, particularly chiral phosphoric acids, have proven to be exceptionally effective Brønsted acid catalysts.[1] The increased flexibility of the H8-BINOL scaffold allows for a more adaptable catalyst-substrate interaction in the transition state, leading to enhanced enantioselectivity.[1]
Key areas where (S)-H8-BINOL has made a significant impact include:
-
Enantioselective Biginelli Reaction: (S)-H8-BINOL-derived phosphoric acids have been successfully employed as catalysts in the asymmetric Biginelli reaction to produce chiral 3,4-dihydropyrimidin-2-(1H)-ones, which are important heterocyclic scaffolds in medicinal chemistry.[1]
-
Asymmetric Arylation of Aldehydes: In combination with titanium(IV) isopropoxide, (S)-H8-BINOL forms a highly effective Lewis acid catalyst for the enantioselective addition of aryl groups to aldehydes, yielding valuable chiral diarylmethanols.[1][4]
-
Enantioselective Synthesis of Phthalides: (S)-H8-BINOL-based Brønsted acids have been utilized as organocatalysts for the enantioselective synthesis of phthalides through tandem reactions.[1]
-
Ruthenium-Catalyzed Asymmetric C-H Activation: Novel chiral ligands derived from (S)-H8-BINOL have been developed for ruthenium-catalyzed asymmetric C-H activation, enabling the synthesis of chiral spirocyclic sultams with excellent yields and enantioselectivities.[5][6]
Key Applications and Experimental Protocols
Below are detailed protocols for selected, impactful applications of (S)-H8-BINOL in organocatalysis.
Asymmetric Biginelli Reaction Catalyzed by (S)-H8-BINOL-Derived Phosphoric Acid
This protocol describes the synthesis of chiral 3,4-dihydropyrimidin-2-(1H)-ones via a one-pot, three-component Biginelli reaction.
Reaction Scheme:
Caption: General workflow for the (S)-H8-BINOL-catalyzed Biginelli reaction.
Quantitative Data:
| Entry | Aldehyde (R) | β-Ketoester | Yield (%) | ee (%) |
| 1 | C₆H₅ | Ethyl acetoacetate | 92 | 97 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | 95 | 96 |
| 3 | 4-MeO-C₆H₄ | Ethyl acetoacetate | 89 | 95 |
| 4 | 2-Furyl | Ethyl acetoacetate | 85 | 94 |
Experimental Protocol:
-
To a dry reaction vial, add the (S)-H8-BINOL-derived phosphoric acid catalyst (10 mol%).
-
Add the aldehyde (1.0 mmol), β-keto ester (1.2 mmol), and urea (1.5 mmol).
-
Add the solvent (e.g., dichloromethane, 2.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Enantioselective Arylation of Aldehydes using a (S)-H8-BINOL-Titanium Complex
This protocol outlines the asymmetric addition of an aryl group to an aldehyde, a crucial method for synthesizing chiral secondary alcohols.
Reaction Scheme:
Caption: Workflow for the enantioselective arylation of aldehydes.
Quantitative Data:
| Entry | Aldehyde | Aryl Source | Yield (%) | ee (%) |
| 1 | (E)-PhCH=C(Br)CHO | PhBr | 99 | 92 |
| 2 | Benzaldehyde | PhBr | 91 | 90 |
| 3 | 4-Chlorobenzaldehyde | PhBr | 93 | 91 |
| 4 | 2-Naphthaldehyde | PhBr | 88 | 89 |
Experimental Protocol:
-
To a solution of (S)-H8-BINOL (10 mol%) in anhydrous THF/hexane, add Ti(Oi-Pr)₄ (1.5 equiv) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.
-
In a separate flask, prepare the aryl lithium reagent by adding n-butyllithium to a solution of the corresponding aryl bromide (1.2 equiv) in THF at -78 °C.
-
To the catalyst mixture, add the aldehyde (1.0 equiv) and TMEDA (tetramethylethylenediamine) as an additive.
-
Slowly add the freshly prepared aryl lithium solution to the catalyst-aldehyde mixture at 0 °C.
-
Stir the reaction at 0 °C for the specified time (e.g., 12 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
Conclusion
(S)-H8-BINOL and its derivatives have proven to be highly valuable tools in asymmetric organocatalysis. Their enhanced catalytic activity and selectivity in a wide range of transformations underscore their importance in the synthesis of enantiomerically pure compounds for the pharmaceutical and chemical industries. The protocols provided herein serve as a practical guide for researchers looking to leverage the power of this exceptional chiral catalyst. Further exploration of (S)-H8-BINOL-based catalysts is anticipated to unlock new and efficient synthetic methodologies for complex chiral molecules.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Synthesis Using (S)-H8-BINOL Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL) derivatives in key enantioselective transformations. H8-BINOL, a conformationally rigid, C2-symmetric chiral scaffold, has emerged as a privileged ligand and organocatalyst in asymmetric synthesis.[1][2] Its derivatives have been successfully applied in a wide array of reactions, including carbon-carbon and carbon-heteroatom bond formations, hydrogenations, and multicomponent reactions, consistently delivering products with high levels of stereocontrol.[1]
This compilation offers researchers access to detailed methodologies for several high-impact synthetic applications, complete with quantitative data, step-by-step protocols, and visual diagrams of workflows and proposed catalytic cycles.
Titanium-Catalyzed Asymmetric Arylation of Aldehydes
This application note details the enantioselective addition of aryl groups to aldehydes using a titanium catalyst derived from (S)-H8-BINOL. This method, developed by Da and colleagues, provides a cost-effective and operationally simple route to enantioenriched diarylmethanols from readily available aryl bromides.[2] The in situ generation of the aryltitanium nucleophile from an aryllithium precursor, followed by the catalytic asymmetric addition to an aldehyde, is a key feature of this protocol.[2]
Data Presentation
| Entry | Aldehyde (Substrate) | Aryl Bromide | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Bromobenzene | 95 | 94 |
| 2 | 4-Methoxybenzaldehyde | Bromobenzene | 98 | 95 |
| 3 | 4-Chlorobenzaldehyde | Bromobenzene | 92 | 93 |
| 4 | 2-Naphthaldehyde | Bromobenzene | 96 | 96 |
| 5 | Benzaldehyde | 4-Methylbromobenzene | 94 | 92 |
| 6 | Benzaldehyde | 4-Methoxybromobenzene | 97 | 93 |
Experimental Protocol
General Procedure for the Asymmetric Arylation of Aldehydes:
To a solution of (S)-H8-BINOL (0.02 mmol, 10 mol%) in anhydrous THF (1.0 mL) under an argon atmosphere is added Ti(OiPr)4 (0.02 mmol, 1.0 equiv.). The mixture is stirred at room temperature for 30 minutes. In a separate flask, a solution of the aryl bromide (0.24 mmol, 1.2 equiv.) in anhydrous THF (1.0 mL) is cooled to -78 °C. To this solution, n-BuLi (0.24 mmol, 1.2 equiv.) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. The freshly prepared aryllithium solution is then added to a solution of AlCl3 (0.24 mmol, 1.2 equiv.) in THF (0.5 mL) at 0 °C and stirred for 10 minutes. This arylaluminum solution and a solution of TMEDA (0.24 mmol, 1.2 equiv.) are then added sequentially to the pre-formed (S)-H8-BINOL-Ti(OiPr)2 catalyst solution at room temperature. The aldehyde (0.2 mmol, 1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for the time indicated. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Visualization
Iridium-Catalyzed Enantioselective Hydrogenation of N-Arylimines
This section outlines the highly efficient iridium-catalyzed asymmetric hydrogenation of sterically hindered N-arylimines, utilizing a phosphine-phosphoramidite ligand derived from (S)-H8-BINOL, as reported by Hu and coworkers.[3] This method is notable for its high turnover numbers and excellent enantioselectivities for a broad range of substrates, providing access to valuable chiral amines.[3]
Data Presentation
| Entry | Substrate (N-Arylimine) | S/C Ratio | Yield (%) | ee (%) |
| 1 | N-(1-phenylethylidene)-2,6-dimethylaniline | 1000 | >99 | 99 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)-2,6-dimethylaniline | 1000 | >99 | 98 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)-2,6-dimethylaniline | 1000 | >99 | 99 |
| 4 | N-(1-(naphthalen-2-yl)ethylidene)-2,6-dimethylaniline | 1000 | >99 | 98 |
| 5 | N-(1-cyclohexylethylidene)-2,6-dimethylaniline | 1000 | 98 | 97 |
Experimental Protocol
General Procedure for the Asymmetric Hydrogenation of N-Arylimines:
In a glovebox, a mixture of [Ir(COD)Cl]2 (0.001 mmol, 0.1 mol%), the (S)-H8-BINOL-derived phosphine-phosphoramidite ligand (0.0022 mmol, 0.11 mol%), and KI (0.004 mmol, 0.2 mol%) in CH2Cl2 (1 mL) is stirred at room temperature for 10 minutes. The N-arylimine substrate (1.0 mmol) is then added. The resulting solution is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar H2. The reaction is stirred at room temperature for 12 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Visualization
Organocatalytic Asymmetric Biginelli Reaction
This application note describes the first highly enantioselective organocatalytic Biginelli reaction, developed by Gong and his team, using a chiral phosphoric acid derived from (S)-H8-BINOL.[1] This multicomponent reaction provides a straightforward and metal-free method for the synthesis of optically active 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are important heterocyclic scaffolds in medicinal chemistry.[1][4]
Data Presentation
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 85 | 96 |
| 2 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | 88 | 97 |
| 3 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 82 | 95 |
| 4 | Benzaldehyde | Methyl Acetoacetate | Urea | 83 | 96 |
| 5 | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 92 | 95 |
| 6 | 3-Hydroxybenzaldehyde | Ethyl Acetoacetate | Urea | 40 | 88 |
Experimental Protocol
General Procedure for the Asymmetric Biginelli Reaction:
A mixture of the aldehyde (0.5 mmol), the β-ketoester (0.6 mmol), urea or thiourea (0.75 mmol), and the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol, 10 mol%) in dichloromethane (2.0 mL) is stirred at 40 °C for 48 hours. Upon completion of the reaction, as monitored by TLC, the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.[1][4]
Visualization
Ruthenium-Catalyzed Asymmetric C-H Activation
This final section highlights a recent advancement in the use of (S)-H8-BINOL derivatives for the development of novel chiral ligands for transition metal catalysis. Specifically, it details the ruthenium-catalyzed asymmetric C-H activation of N-sulfonyl ketimines with alkynes to generate chiral spirocyclic sultams.[5] This transformation showcases the utility of (S)-H8-BINOL as a scaffold for creating sophisticated ligands for challenging asymmetric reactions.[5]
Data Presentation
| Entry | N-Sulfonyl Ketimine | Alkyne | Yield (%) | ee (%) |
| 1 | N-(1-Phenylvinyl)benzenesulfonamide | Diphenylacetylene | 98 | >99 |
| 2 | N-(1-(4-Tolyl)vinyl)benzenesulfonamide | Diphenylacetylene | 99 | >99 |
| 3 | N-(1-(4-Methoxyphenyl)vinyl)benzenesulfonamide | Diphenylacetylene | 97 | >99 |
| 4 | N-(1-Phenylvinyl)benzenesulfonamide | 1,2-bis(4-methylphenyl)acetylene | 96 | >99 |
| 5 | N-(1-Phenylvinyl)benzenesulfonamide | 1-Phenyl-1-propyne | 85 | 98 |
Experimental Protocol
General Procedure for the Ruthenium-Catalyzed Asymmetric C-H Activation:
To a screw-capped vial are added the chiral Ru(II) catalyst derived from an (S)-H8-BINOL-based η6-benzene ligand (0.01 mmol, 5 mol%), the N-sulfonyl ketimine (0.2 mmol), the alkyne (0.3 mmol), and AgSbF6 (0.04 mmol, 20 mol%). The vial is purged with argon, and then 1,2-dichloroethane (1.0 mL) is added. The mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired spirocyclic sultam. The enantiomeric excess is determined by chiral HPLC analysis.[5]
Visualization
References
- 1. Highly enantioselective organocatalytic Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral phosphine-phosphoramidite ligands for highly efficient Ir-catalyzed asymmetric hydrogenation of sterically hindered N-arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-H8-BINOL Catalyzed Enantioselective Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting the highly enantioselective hetero-Diels-Alder reaction catalyzed by a chiral titanium(IV) complex of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL). This methodology is particularly effective for the reaction between various aldehydes and Danishefsky's diene, yielding valuable 2,3-dihydro-4H-pyran-4-one derivatives with excellent yields and stereocontrol.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The enantioselective variant, particularly the hetero-Diels-Alder reaction, provides access to chiral heterocyclic compounds that are key structural motifs in numerous natural products and pharmaceuticals. The use of chiral Lewis acid catalysts is a prominent strategy to achieve high enantioselectivity. The readily accessible Ti(IV)-H8-BINOL complex has proven to be a highly effective catalyst for the reaction of aldehydes with Danishefsky's diene, affording products with exceptional enantiomeric excess (ee) and high yields.[1][2] The enhanced stereocontrol of H8-BINOL compared to BINOL is attributed to the increased dihedral angle between the two aromatic rings, a consequence of the steric interactions of the partially hydrogenated rings.
Catalyst System
The active catalyst is a chiral Lewis acid complex formed in situ from (S)-H8-BINOL and a titanium(IV) source, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This complex coordinates to the aldehyde, activating it for the nucleophilic attack of the diene and creating a chiral environment that directs the stereochemical outcome of the cycloaddition. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be beneficial in some cases to prevent racemization.[3][4]
Data Presentation
The following table summarizes the results of the (S)-H8-BINOL catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and a variety of aldehydes, demonstrating the broad scope and high efficiency of this catalytic system.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 92 | 99 |
| 2 | p-Toluylaldehyde | 2-(p-Tolyl)-2,3-dihydro-4H-pyran-4-one | 91 | 98 |
| 3 | p-Anisaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one | 90 | 97 |
| 4 | p-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one | 93 | 99 |
| 5 | p-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one | 89 | 98 |
| 6 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydro-4H-pyran-4-one | 91 | 97 |
| 7 | Cinnamaldehyde | 2-Styryl-2,3-dihydro-4H-pyran-4-one | 85 | 96 |
| 8 | Furfural | 2-(Furan-2-yl)-2,3-dihydro-4H-pyran-4-one | 88 | 95 |
Experimental Protocols
This section provides a detailed methodology for a typical (S)-H8-BINOL catalyzed hetero-Diels-Alder reaction.
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Aldehyde (e.g., Benzaldehyde)
-
Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Anhydrous solvent (e.g., THF/hexane mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-H8-BINOL (0.15 mmol).
-
Add anhydrous THF (3.0 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide (0.1 mmol) to the solution with continuous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-form the chiral catalyst complex.
Diels-Alder Reaction Procedure:
-
To the pre-formed catalyst solution at 0 °C, add the aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for an additional 15 minutes.
-
Add Danishefsky's diene (1.2 mmol) to the reaction mixture.
-
The reaction is then stirred at a temperature between 0 °C and room temperature and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydro-4H-pyran-4-one.
Note: The optimal temperature and reaction time may vary depending on the specific aldehyde substrate used.
Mandatory Visualization
Caption: Workflow of the (S)-H8-BINOL catalyzed Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Michael Addition using (S)-H8-BINOL Catalyst
Introduction
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a C₂-symmetric chiral ligand derived from the reduction of (S)-BINOL.[1][2] Its increased flexibility and different steric and electronic properties compared to BINOL make it a highly effective ligand in a variety of asymmetric catalytic transformations.[1][2] In complex with Lewis acids, such as titanium (IV) isopropoxide, (S)-H8-BINOL serves as an efficient catalyst for the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. This document provides detailed protocols for the application of (S)-H8-BINOL in catalyzing the asymmetric Michael addition, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
The (S)-H8-BINOL ligand coordinates with a Lewis acidic metal center, typically titanium, to form a chiral complex. This complex then activates an α,β-unsaturated compound (Michael acceptor) towards nucleophilic attack. The well-defined chiral environment created by the (S)-H8-BINOL ligand effectively shields one face of the Michael acceptor, directing the incoming nucleophile to the opposite face. This facial discrimination results in the formation of one enantiomer of the Michael adduct in excess. The increased flexibility of the H8-BINOL backbone compared to BINOL can lead to different transition state geometries, sometimes resulting in higher enantioselectivities.[1][2]
Data Presentation: (S)-H8-BINOL Catalyzed Michael Addition
The following table summarizes the quantitative data for a representative Michael addition reaction catalyzed by an (S)-H8-BINOL-Titanium complex. For comparison, data for related (S)-BINOL catalyzed reactions are also included.[3]
| Entry | Catalyst System | Nucleophile | Acceptor | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 1 | (S)-H8-BINOL-Ti(Oi-Pr)₄ | Nitromethane | 2-Cyclohexen-1-one | CH₂Cl₂ | -78 | 90 | 94 |
| 2 | (S)-BINOL-Ti(Oi-Pr)₂ | Malononitrile | 2-Cyclohexen-1-one | CH₂Cl₂ | -40 | 95 | 98 |
| 3 | (S)-BINOL-La(OTf)₃ | Dibenzyl malonate | 2-Cyclopenten-1-one | THF | -20 | 92 | 95 |
| 4 | (S)-BINOL-ZnEt₂ | Diethyl malonate | Chalcone | Toluene | 0 | 88 | 91 |
Experimental Protocols
The following is a detailed protocol for a representative asymmetric Michael addition. While the specific example details the use of (S)-BINOL, a similar procedure can be adapted for (S)-H8-BINOL, with adjustments to the reaction temperature and nucleophile as indicated in the data table above.
Protocol: Asymmetric Michael Addition of Nitromethane to 2-Cyclohexen-1-one using a Titanium-(S)-H8-BINOL Catalyst
This protocol is adapted from a similar procedure using (S)-BINOL.[3]
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
2-Cyclohexen-1-one
-
Nitromethane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4 Å molecular sieves
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk flask)
-
Argon or Nitrogen source
Procedure:
1. Catalyst Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (S)-H8-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg). b. Add anhydrous CH₂Cl₂ (5 mL) and stir the resulting suspension at room temperature for 30 minutes. c. Cool the mixture to 0 °C in an ice bath. d. Add Ti(Oi-Pr)₄ (0.1 mmol) dropwise to the suspension. e. Stir the resulting yellow solution at 0 °C for 1 hour to allow for the formation of the active catalyst complex.
2. Michael Addition Reaction: a. Cool the catalyst solution to -78 °C using a dry ice/acetone bath. b. Add 2-cyclohexen-1-one (1.0 mmol) to the cooled catalyst solution. c. Slowly add nitromethane (1.2 mmol) dropwise over a period of 10 minutes. d. Stir the reaction mixture at -78 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). b. Allow the mixture to warm to room temperature. c. Extract the product with CH₂Cl₂ (3 x 15 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the solution and concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
References
Application Notes: Asymmetric Hydrogenation with (S)-H₈-BINOL-Metal Complexes
Introduction
(S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol, commonly known as (S)-H₈-BINOL, is a powerful chiral ligand in asymmetric catalysis. As a derivative of the well-known BINOL ligand, H₈-BINOL possesses a partially hydrogenated binaphthyl backbone. This structural modification increases the dihedral angle between the naphthyl rings, leading to enhanced steric bulk. This greater steric hindrance often results in superior enantioselectivity in catalytic reactions compared to its parent BINOL ligand.[1] When complexed with transition metals such as iridium, ruthenium, and titanium, (S)-H₈-BINOL and its derivatives serve as highly effective catalysts for a range of asymmetric transformations, most notably the hydrogenation of prochiral imines and olefins.
These catalytic systems are of significant interest to researchers in drug development and fine chemical synthesis due to their ability to produce enantiomerically enriched chiral molecules, which are crucial building blocks for pharmaceuticals and other biologically active compounds.
Key Applications
Complexes derived from (S)-H₈-BINOL are particularly effective in the iridium-catalyzed asymmetric hydrogenation of challenging substrates, including sterically hindered imines and exocyclic unsaturated carbonyl compounds.
-
Asymmetric Hydrogenation of Sterically Hindered N-Arylimines: An iridium complex featuring an (S)-H₈-BINOL-derived phosphine-phosphoramidite ligand has demonstrated exceptional performance in the hydrogenation of sterically hindered N-arylimines.[2][3] This catalytic system is mild and general, providing good to perfect enantioselectivities (up to 99% ee) and high turnover numbers (up to 100,000), making it a highly efficient method for synthesizing valuable chiral amines.[2][4]
-
Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Carbonyl Compounds: Iridium complexes of (S)-H₈-BINOL-derived phosphine-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of the carbon-carbon double bond in exocyclic α,β-unsaturated systems.[5] This method yields a variety of α-chiral cyclic ketones, lactones, and lactams in high yields and with excellent enantioselectivity (up to 95% ee).[5]
Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrogenation of various substrates using (S)-H₈-BINOL-derived iridium catalysts.
Table 1: Asymmetric Hydrogenation of Sterically Hindered N-Arylimines
Catalyst System: [Ir(COD)Cl]₂ / (S)-H₈-BINOL-derived phosphine-phosphoramidite ligand General Conditions: 1 mol% [Ir(COD)Cl]₂, 2.2 mol% Ligand, 50 atm H₂, CH₂Cl₂, 35 °C, 12 h, unless otherwise noted.
| Substrate (Imine) | Product (Amine) | Yield (%) | ee (%) |
| N-(1-phenylethylidene)-2,6-dimethylaniline | N-(1-phenylethyl)-2,6-dimethylaniline | >99 | 97 |
| N-(1-(4-methoxyphenyl)ethylidene)-2,6-dimethylaniline | N-(1-(4-methoxyphenyl)ethyl)-2,6-dimethylaniline | >99 | 98 |
| N-(1-(4-chlorophenyl)ethylidene)-2,6-dimethylaniline | N-(1-(4-chlorophenyl)ethyl)-2,6-dimethylaniline | >99 | 97 |
| N-(1-(2-naphthyl)ethylidene)-2,6-dimethylaniline | N-(1-(2-naphthyl)ethyl)-2,6-dimethylaniline | >99 | 99 |
| N-(1-(thiophen-2-yl)ethylidene)-2,6-dimethylaniline | N-(1-(thiophen-2-yl)ethyl)-2,6-dimethylaniline | >99 | 96 |
| N-(cyclohexyl(phenyl)methylene)-2,6-dimethylaniline | N-(cyclohexyl(phenyl)methyl)-2,6-dimethylaniline | >99 | 93 |
| N-(1-phenylpropylidene)-2,6-dimethylaniline | N-(1-phenylpropyl)-2,6-dimethylaniline | >99 | 95 |
(Data sourced from Hu, X.-P. et al., Organic Letters, 2012).[3]
Table 2: Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Carbonyls
Catalyst System: Iridium / (S)-H₈-BINOL-derived phosphine-oxazoline ligand
| Substrate Class | Product Class | Max. Enantioselectivity (ee %) |
| α-Arylidene Cyclic Ketones | α-Chiral Cyclic Ketones | up to 95 |
| α-Arylidene Cyclic Lactones | α-Chiral Cyclic Lactones | up to 95 |
| α-Arylidene Cyclic Lactams | α-Chiral Cyclic Lactams | up to 95 |
(Data indicates the general effectiveness of the catalytic system as reported in the literature).[5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation (In Situ)
This protocol describes the in situ preparation of the active iridium catalyst from a precursor and the (S)-H₈-BINOL-derived ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
(S)-H₈-BINOL-derived phosphine-phosphoramidite ligand
-
Anhydrous, degassed solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Magnetic stirrer
Procedure:
-
Inside a glovebox or under a nitrogen/argon atmosphere, add the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂) to the flask to achieve the desired catalyst concentration (typically to dissolve the substrate at a 0.1 M to 0.5 M concentration later).
-
Stir the mixture at room temperature for 30 minutes to allow for the complex formation. The resulting orange-red solution is the active catalyst, ready for the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of N-Arylimines
This protocol outlines a typical procedure for the hydrogenation of a sterically hindered N-arylimine using the pre-formed catalyst solution.
Materials:
-
Substrate (N-arylimine)
-
In situ prepared catalyst solution (from Protocol 1)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Hydrogen gas (high purity)
-
Standard work-up reagents (e.g., organic solvent for extraction, brine, drying agent like Na₂SO₄)
-
Silica gel for chromatography
-
Chiral HPLC column for ee% determination
Procedure:
-
Under an inert atmosphere, add the N-arylimine substrate to the Schlenk flask containing the freshly prepared catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 35 °C).
-
Maintain the reaction under these conditions for the specified time (e.g., 12 hours), monitoring the pressure to ensure there are no leaks.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to isolate the chiral amine.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a representative catalytic cycle for asymmetric hydrogenation.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Representative catalytic cycle for hydrogenation.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral phosphine-phosphoramidite ligands for highly efficient Ir-catalyzed asymmetric hydrogenation of sterically hindered N-arylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of (S)-H8-BINOL-Based Phosphoramidite Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a chiral diol that serves as a privileged scaffold in asymmetric catalysis. Derived from the reduction of (S)-BINOL, H8-BINOL possesses a more flexible backbone and distinct electronic properties, which often translates to superior performance in terms of reactivity and enantioselectivity when incorporated into catalyst systems.[1][2] Phosphoramidite ligands based on the (S)-H8-BINOL scaffold are a prominent class of monodentate ligands that have demonstrated exceptional efficacy in a wide range of transition-metal-catalyzed reactions, including asymmetric hydrogenations, 1,4-additions, and allylic alkylations.[3][4] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them highly versatile tools for the synthesis of chiral molecules.
These application notes provide a detailed overview of the synthetic route to (S)-H8-BINOL-based phosphoramidite ligands and their application in asymmetric catalysis.
Synthetic Workflow Overview
The preparation of (S)-H8-BINOL-based phosphoramidite ligands is typically a two-stage process. The first stage involves the synthesis of the (S)-H8-BINOL backbone via the hydrogenation of commercially available (S)-BINOL. The second stage involves the conversion of (S)-H8-BINOL into the desired phosphoramidite ligand by reaction with a phosphorus source, typically phosphorus trichloride, followed by substitution with a selected secondary amine.
Caption: General synthetic workflow for (S)-H8-BINOL-based phosphoramidite ligands.
Experimental Protocols
Protocol 1: Synthesis of (S)-H8-BINOL
This protocol describes the catalytic hydrogenation of (S)-BINOL to produce (S)-H8-BINOL. The reduction of the four aromatic rings enhances the flexibility and modifies the electronic nature of the binaphthyl scaffold.[2]
Reagents & Materials:
-
(S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol (or Tetrahydrofuran, THF)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve (S)-BINOL (1.0 equiv) in a suitable solvent such as ethanol or THF.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (pressure may vary, e.g., 50-100 bar, consult literature for specific conditions) and stir the reaction mixture vigorously.
-
Heat the reaction to a specified temperature (e.g., 80-100 °C) and maintain stirring for 24-48 hours, or until hydrogen uptake ceases.
-
Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude (S)-H8-BINOL can be purified by recrystallization (e.g., from hot toluene or ethyl acetate/hexanes) to yield a white solid.
| Parameter | Typical Value |
| Starting Material | (S)-BINOL |
| Key Reagent | H₂, Pd/C |
| Solvent | Ethanol or THF |
| Typical Yield | > 90% |
| Purity | > 98% (by NMR) |
Table 1: Summary of quantitative data for the synthesis of (S)-H8-BINOL.
Protocol 2: Synthesis of (S)-H8-BINOL-based Phosphoramidite Ligands
This two-step protocol is adapted from established procedures for synthesizing phosphoramidites from diols.[4][5][6] The first step is the formation of a phosphorochloridite intermediate, which is then reacted in situ with a secondary amine to yield the final phosphoramidite ligand.
Step A: Formation of the Phosphorochloridite Intermediate
Reagents & Materials:
-
(S)-H8-BINOL
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Triethylamine (Et₃N), freshly distilled
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Add (S)-H8-BINOL (1.0 equiv) and anhydrous solvent to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (at least 1.1 equiv) dropwise to the stirred solution.
-
After the addition of PCl₃, add triethylamine (2.2 equiv) dropwise. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until ³¹P NMR analysis indicates complete conversion to the phosphorochloridite intermediate (a singlet typically around 170-180 ppm).
Step B: Reaction with Secondary Amine
Reagents & Materials:
-
Desired secondary amine (HNR₂, 1.0 equiv), dried
-
Anhydrous solvent (e.g., DCM or Toluene)
-
Triethylamine (Et₃N, 1.1 equiv), freshly distilled
Procedure:
-
In a separate flame-dried Schlenk flask, dissolve the desired secondary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous solvent.
-
Cool both the phosphorochloridite solution (from Step A) and the amine solution to 0 °C.
-
Slowly add the amine solution dropwise to the stirred phosphorochloridite solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by ³¹P NMR until completion (signal for the phosphoramidite product typically appears between 130-150 ppm).
-
Once the reaction is complete, filter the mixture through a pad of filter aid under an inert atmosphere to remove the triethylamine hydrochloride salts. Wash the solid with anhydrous solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel (pre-treated with Et₃N) or by recrystallization to yield the pure phosphoramidite ligand, often as a white solid.
| Parameter | Typical Value |
| Starting Material | (S)-H8-BINOL |
| Key Reagents | PCl₃, HNR₂ |
| Base | Triethylamine |
| Typical Yield | 50 - 85% |
| Purity | > 98% (by ³¹P NMR) |
Table 2: Summary of quantitative data for the synthesis of (S)-H8-BINOL-based phosphoramidite ligands.
Applications in Asymmetric Catalysis
(S)-H8-BINOL-based phosphoramidite ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. The ligand coordinates to a metal center (e.g., Rh, Pd, Cu, Ir), creating a chiral environment that directs the stereochemical outcome of the reaction.[2][3]
Caption: Logical diagram of a metal-catalyzed asymmetric transformation.
Below is a summary of representative applications, highlighting the excellent enantioselectivities achieved.
| Reaction Type | Metal | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Ir | N-Arylimines | Good | Up to 95% | [2] |
| Asymmetric Hydrogenation | Rh | 2-Substituted Quinolines | Good | Up to 97% | [3] |
| Allylic Alkylation | Pd | 1,3-Dienes | Good | High | [1] |
| Conjugate Addition | Cu | Cyclic Enones | Good | High | [3] |
| Hydrosilylation | Pd | Substituted Styrenes | High | Up to 90% | [7] |
Table 3: Performance of (S)-H8-BINOL-based phosphoramidite ligands in various asymmetric reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: (S)-H8-BINOL in the Synthesis of Pharmaceutical Intermediates
Introduction
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a C₂-symmetric chiral ligand renowned for its efficacy in a wide array of asymmetric catalytic reactions. Its unique structural feature, an increased dihedral angle between the two naphthyl rings compared to its parent compound BINOL, provides a sterically hindered and well-defined chiral environment.[1] This characteristic often leads to superior enantioselectivity in the synthesis of chiral molecules, making it a valuable tool in the development of pharmaceutical intermediates.[1] These application notes provide an overview of the use of (S)-H8-BINOL and its derivatives in key enantioselective transformations, complete with detailed protocols for their implementation in a research and development setting.
Asymmetric Arylation of Aldehydes
The catalytic enantioselective arylation of aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral diarylmethanols, which are key structural motifs in many pharmaceutical compounds. (S)-H8-BINOL, in combination with titanium(IV) isopropoxide, forms a highly effective catalyst for this transformation, enabling the use of readily available aryl bromides as the aryl source.[1][2] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to suppress racemic background reactions, thereby enhancing enantioselectivity.[1]
Data Presentation: (S)-H8-BINOL-Ti(Oi-Pr)₂ Catalyzed Asymmetric Arylation
| Entry | Aldehyde | Aryl Bromide | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Bromobenzene | 99 | 92 |
| 2 | 4-Methoxybenzaldehyde | Bromobenzene | 98 | 91 |
| 3 | 4-Chlorobenzaldehyde | Bromobenzene | 99 | 94 |
| 4 | 2-Naphthaldehyde | Bromobenzene | 97 | 95 |
| 5 | Benzaldehyde | 4-Bromotoluene | 99 | 93 |
| 6 | Benzaldehyde | 4-Bromanisole | 98 | 90 |
Experimental Protocol: Asymmetric Arylation of Benzaldehyde
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Aluminum chloride (AlCl₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-H8-BINOL (0.025 mmol) and anhydrous THF (1.0 mL).
-
Add Ti(Oi-Pr)₄ (0.025 mmol) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flame-dried Schlenk flask under argon, dissolve bromobenzene (1.1 mmol) in anhydrous THF (2.0 mL).
-
Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes to generate phenyllithium.
-
To this solution, add a solution of AlCl₃ (1.2 mmol) in anhydrous THF (1.0 mL) at -78 °C and stir for another 30 minutes.
-
Add TMEDA (1.2 mmol) to the mixture.
-
Transfer the pre-formed (S)-H8-BINOL-Ti catalyst solution to the aryllithium solution at -78 °C via cannula.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diarylmethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship: Asymmetric Arylation Workflow
Caption: Workflow for (S)-H8-BINOL Catalyzed Asymmetric Arylation.
Enantioselective Synthesis of (S)-PD 172938 Intermediate
(S)-PD 172938 is a dopamine D₄ ligand, and its synthesis can be achieved using an (S)-H8-BINOL-based chiral Brønsted acid as an organocatalyst. The key step involves a tandem Mannich lactamization and aldol-lactonization reaction to construct the core phthalide structure with high enantioselectivity.[3]
Data Presentation: Synthesis of Phthalide Intermediate for (S)-PD 172938
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 2-Formylbenzoic acid derivative and imine | 10 | Dichloroethane | 0 | 85 | 85 |
Experimental Protocol: Synthesis of Phthalide Intermediate
Materials:
-
(S)-H8-BINOL-derived phosphoric acid
-
2-Formylbenzoic acid methyl ester
-
Appropriate imine precursor
-
Anhydrous Dichloroethane (DCE)
-
Molecular Sieves (4 Å)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol) and freshly activated 4 Å molecular sieves (100 mg).
-
Add anhydrous dichloroethane (2.0 mL) and cool the mixture to 0 °C.
-
Add the 2-formylbenzoic acid methyl ester (0.5 mmol) to the suspension.
-
In a separate flask, prepare the imine in situ or add the pre-formed imine (0.6 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched phthalide intermediate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway: Catalytic Cycle of Phthalide Synthesis
Caption: Catalytic Cycle for Phthalide Synthesis.
Iridium-Catalyzed Asymmetric Hydrogenation of N-Arylimines
Chiral amines are crucial intermediates in the synthesis of numerous pharmaceuticals. (S)-H8-BINOL-derived phosphoramidite ligands, in conjunction with iridium catalysts, provide a highly efficient method for the asymmetric hydrogenation of N-arylimines to produce enantioenriched secondary amines.[3] This method is particularly useful for the synthesis of intermediates for chiral herbicides like (S)-Metolachlor.[3]
Data Presentation: Asymmetric Hydrogenation of N-Arylimines
| Entry | Substrate (N-arylimine) | Catalyst System | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | N-(2,6-dimethylphenyl)ethan-1-imine | [Ir(COD)Cl]₂ / (S)-H8-BINOL phosphoramidite | 20 | 98 | 95 |
| 2 | N-(2,6-diethylphenyl)ethan-1-imine | [Ir(COD)Cl]₂ / (S)-H8-BINOL phosphoramidite | 20 | 97 | 96 |
| 3 | N-(p-tolyl)ethan-1-imine | [Ir(COD)Cl]₂ / (S)-H8-BINOL phosphoramidite | 20 | 99 | 92 |
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
[Ir(COD)Cl]₂
-
(S)-H8-BINOL-derived phosphoramidite ligand
-
Potassium iodide (KI)
-
N-arylimine substrate
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Ir(COD)Cl]₂ (0.005 mmol) and the (S)-H8-BINOL phosphoramidite ligand (0.011 mmol).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst.
-
Add the N-arylimine substrate (1.0 mmol) and KI (0.05 mmol).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 20 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow: Asymmetric Hydrogenation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical enantioselective arylation and heteroarylation of aldehydes with in situ prepared organotitanium reagents catalyzed by 3-aryl-H8-BINOL-derived titanium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Reactions Utilizing (S)-H8-BINOL
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL) is a C₂-symmetric chiral ligand renowned for its efficacy in a wide array of asymmetric catalytic transformations. As a partially hydrogenated derivative of BINOL, (S)-H8-BINOL exhibits distinct solubility, acidity, and geometric properties, often leading to superior enantioselectivity in metal-catalyzed and organocatalytic reactions.[1] Its rigid and well-defined chiral scaffold is instrumental in creating a highly stereocontrolled environment for the synthesis of enantioenriched molecules, which are crucial intermediates in the development of pharmaceuticals and other bioactive compounds.
These application notes provide detailed protocols for three key enantioselective reactions employing (S)-H8-BINOL and its derivatives, targeting researchers and professionals in organic synthesis and drug development.
Enantioselective Arylation of Aldehydes via Titanium Catalysis
The enantioselective addition of aryl groups to aldehydes is a fundamental method for synthesizing chiral diarylmethanols, valuable building blocks in medicinal chemistry. The use of a chiral catalyst composed of (S)-H8-BINOL and a titanium(IV) isopropoxide complex facilitates this transformation with high yields and excellent enantioselectivity.[1][2] The following protocol details an efficient procedure using an in situ generated aryltitanium reagent from an aryl bromide.
Experimental Protocol
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-H8-BINOL (0.1 mmol) in anhydrous THF (5.0 mL). To this solution, add Ti(Oi-Pr)₄ (0.1 mmol) and stir at room temperature for 30 minutes.
-
Generation of the Aryllithium Reagent: In a separate flame-dried Schlenk flask under argon, dissolve the aryl bromide (2.2 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C and add n-BuLi (2.2 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Formation of the Aryltitanium Reagent and Asymmetric Arylation: To the freshly prepared aryllithium solution at -78 °C, add TMEDA (2.2 mmol) followed by the dropwise addition of the pre-formed (S)-H8-BINOL-Ti(Oi-Pr)₄ catalyst solution. Stir the resulting mixture at -78 °C for 15 minutes.
-
To this mixture, add the aldehyde (2.0 mmol) dropwise. The reaction is then allowed to warm to 0 °C and stirred for 12 hours.
-
Work-up and Purification: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diarylmethanol.
-
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Entry | Aldehyde | Aryl Bromide | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Bromobenzene | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde | Bromobenzene | 92 | 95 |
| 3 | 2-Naphthaldehyde | Bromobenzene | 90 | 97 |
| 4 | Benzaldehyde | 4-Bromotoluene | 96 | 94 |
| 5 | Cinnamaldehyde | Bromobenzene | 88 | 92 |
Experimental Workflow
Caption: Workflow for the (S)-H8-BINOL-Ti catalyzed enantioselective arylation.
Asymmetric Michael Addition of Dialkylzinc Reagents to Enones
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. Chiral diphosphite ligands derived from (S)-H8-BINOL, in conjunction with a copper salt, have been shown to catalyze the highly enantioselective 1,4-addition of dialkylzinc reagents to cyclic enones.[1] This method provides access to valuable chiral 3-alkylcycloalkanones.
Experimental Protocol
Materials:
-
(S)-H8-BINOL-derived diphosphite ligand
-
Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆)
-
Dialkylzinc reagent (e.g., diethylzinc)
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (S)-H8-BINOL-derived diphosphite ligand (0.02 mmol) and (CuOTf)₂·C₆H₆ (0.01 mmol) in anhydrous Et₂O (5.0 mL). Stir the solution at room temperature for 30 minutes.
-
Michael Addition: Cool the catalyst solution to -30 °C. To this solution, add the cyclic enone (1.0 mmol).
-
Add the dialkylzinc reagent (1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -30 °C for 6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction at -30 °C with saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 3-alkylcycloalkanone.
-
Determine the enantiomeric excess (% ee) by chiral Gas Chromatography (GC) or HPLC.
Data Presentation
| Entry | Enone | Dialkylzinc Reagent | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | Diethylzinc | 98 | 97 |
| 2 | 2-Cyclopenten-1-one | Diethylzinc | 95 | 96 |
| 3 | 2-Cyclohepten-1-one | Diethylzinc | 92 | 95 |
| 4 | 2-Cyclohexen-1-one | Dimethylzinc | 96 | 95 |
| 5 | 2-Cyclopenten-1-one | Dimethylzinc | 93 | 94 |
Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric Michael addition.
Asymmetric Hydrogenation of Enamides using a Rhodium/Bisaminophosphine Ligand System
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. A highly effective method involves the use of a rhodium complex with a chiral bisaminophosphine ligand derived from (S)-H8-BINOL for the hydrogenation of enamides, leading to α-arylethylamine derivatives with excellent enantioselectivities.[1]
Experimental Protocol
Materials:
-
(S)-H8-BINOL-derived bisaminophosphine ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Enamide substrate
-
Anhydrous and degassed solvent (e.g., Methanol)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a stream of argon, add the (S)-H8-BINOL-derived bisaminophosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) to a Schlenk flask. Add anhydrous and degassed methanol (5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Hydrogenation: In a separate flask, dissolve the enamide substrate (1.0 mmol) in anhydrous and degassed methanol (5 mL).
-
Transfer both the catalyst solution and the substrate solution to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral amine.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Data Presentation
| Entry | Enamide Substrate | Solvent | Yield (%) | ee (%) |
| 1 | N-(1-phenylvinyl)acetamide | Methanol | >99 | 99.0 |
| 2 | N-(1-(4-methoxyphenyl)vinyl)acetamide | Methanol | >99 | 98.5 |
| 3 | N-(1-(4-chlorophenyl)vinyl)acetamide | Methanol | >99 | 99.2 |
| 4 | N-(1-(naphthalen-2-yl)vinyl)acetamide | Methanol | >99 | 98.8 |
| 5 | N-(1-(thiophen-2-yl)vinyl)acetamide | Methanol | >99 | 97.5 |
Experimental Workflow
Caption: Workflow for the Rh-catalyzed asymmetric hydrogenation of enamides.
References
Troubleshooting & Optimization
improving enantioselectivity in (S)-H8-BINOL catalyzed reactions
Welcome to the technical support center for (S)-H8-BINOL catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is (S)-H8-BINOL sometimes a better catalyst than (S)-BINOL?
A1: (S)-H8-BINOL, the partially hydrogenated derivative of (S)-BINOL, can offer superior performance due to its increased flexibility.[1][2] This flexibility allows it to adopt a more favorable conformation in the reaction's transition state, which can lead to higher enantioselectivity.[1][2] Additionally, H8-BINOL has different electronic properties, acidity, and solubility compared to BINOL, which can positively influence catalyst activity and selectivity.[2] The dihedral angle in the transition state of reactions catalyzed by H8-BINOL is often lower than that with BINOL, which has been cited as a reason for excellent enantioselectivity in reactions like asymmetric additions to aldehydes.[2][3]
Q2: I am observing low enantioselectivity in my reaction. What are the common causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:
-
Reaction Temperature: Higher temperatures can decrease selectivity by enabling alternative reaction pathways with lower activation energies.[1] Optimization by lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) is a common first step.[1] However, in some cases, lowering the temperature may not improve or could even reverse enantioselectivity, so experimental validation is crucial.[3][4]
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.[1] Nonpolar aprotic solvents like toluene and m-xylene often lead to higher yields and enantioselectivities than polar or halogenated solvents.[3] A solvent screening is highly recommended.
-
Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction.[1] Ensuring strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., argon or nitrogen) is essential.[1]
-
Catalyst Loading: The amount of catalyst used can impact enantioselectivity. Typical loadings range from 0.5 mol% to 20 mol%.[1] It is important to optimize the catalyst loading to balance reaction efficiency, cost, and selectivity.[1]
-
Additives: The presence of additives can significantly enhance enantioselectivity. For example, in certain arylations, tetramethylethylenediamine (TMEDA) can suppress the racemic background reaction.[2][5] In other cases, a small amount of DMSO has been shown to improve the reaction outcome.[2][3]
Q3: My reaction yield is low. What troubleshooting steps should I take?
A3: Low yields can be attributed to several issues. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion. You can monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.[1] If the reaction is slow, a slight increase in temperature may be necessary, but be mindful of the potential impact on enantioselectivity.[1][2]
-
Catalyst Deactivation or Decomposition: The catalyst may not be stable under the reaction conditions. Ensure a robust and consistent protocol for catalyst preparation.[1] Pre-forming the catalyst before adding the substrates can sometimes improve results.[1]
-
Side Reactions: The substrate or product might be undergoing undesired side reactions. A thorough analysis of the crude reaction mixture can help identify byproducts and guide optimization.
Q4: How do substituents on the (S)-H8-BINOL ligand affect the reaction outcome?
A4: Modifying the (S)-H8-BINOL backbone, particularly at the 3 and 3' positions, can have a significant impact on catalytic activity and enantioselectivity. Introducing sterically demanding groups at the 3-position has been shown to enhance the catalytic activity of chiral titanium catalysts in the enantioselective arylation of aldehydes.[5][6] This modification can lead to high enantioselectivity even at very low catalyst loadings (high substrate/catalyst ratios).[6]
Troubleshooting Guides
Issue: Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving low enantioselectivity in your (S)-H8-BINOL catalyzed reaction.
Troubleshooting Logic for Low Enantioselectivity
Caption: A step-by-step guide to troubleshooting low enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Rhodium-Catalyzed Asymmetric Arylation
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dioxane | 82 | 96 |
| 2 | Toluene | 75 | 92 |
| 3 | THF | 68 | 85 |
| 4 | CH2Cl2 | 55 | 78 |
Data synthesized from a representative rhodium-catalyzed arylation using an H8-BINOL-derivative phosphite-olefin ligand.[3]
Table 2: Comparison of BINOL vs. H8-BINOL in a Tandem Mannich Lactamization and Aldol-Lactonization Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL | CH2Cl2 | 0 | 70 | 65 |
| 2 | (S)-H8-BINOL | CH2Cl2 | 0 | 85 | 85 |
| 3 | (S)-H8-BINOL | Dichloroethane | 0 | 92 | 88 |
This table illustrates that H8-BINOL can be a superior catalyst to BINOL, and further optimization of the solvent can lead to improved yield and enantioselectivity.[3]
Experimental Protocols
General Protocol for a Titanium-(S)-H8-BINOL Catalyzed Asymmetric Arylation of an Aldehyde
This protocol is a generalized procedure and will likely require optimization for specific substrates and nucleophiles.
1. Catalyst Preparation (in-situ):
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-H8-BINOL (0.1 mmol, 10 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL).
-
Add Ti(OiPr)₄ (0.1 mmol, 10 mol%) via syringe and stir the mixture at room temperature for 30-60 minutes to pre-form the catalyst.
2. Asymmetric Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, prepare the aryltitanium reagent. For example, by transmetalation from an aryllithium or aryl Grignard reagent.
-
Slowly add the aryltitanium reagent (1.2 mmol) to the catalyst solution.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
3. Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4. Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Experimental Workflow Diagram
Caption: A general workflow for (S)-H8-BINOL catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the Catalytic Activity of Chiral H8 -BINOL Titanium Complexes by Introduction of Sterically Demanding Groups at the 3-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions with (S)-H8-BINOL catalysts and how to avoid them
Welcome to the Technical Support Center for (S)-H8-BINOL catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of (S)-H8-BINOL and its derivatives in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are (S)-H8-BINOL catalysts and why are they used?
A1: (S)-H8-BINOL (5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol) is a chiral ligand used in asymmetric catalysis. It is a partially hydrogenated derivative of the well-known BINOL ligand. (S)-H8-BINOL catalysts, often in the form of metal complexes (e.g., with titanium, aluminum, or magnesium) or as chiral Brønsted acids (e.g., phosphoric acids), are employed to control the stereochemistry of chemical reactions, leading to the preferential formation of one enantiomer of a chiral product.[1][2] They are frequently favored over traditional BINOL catalysts due to their ability to provide higher yields and enantioselectivities in a variety of reactions.[1] This enhanced performance is attributed to the increased dihedral angle of the biaryl scaffold, which creates a more defined and sterically hindered chiral environment.[1]
Q2: What are the most common applications of (S)-H8-BINOL catalysts?
A2: (S)-H8-BINOL catalysts are versatile and have been successfully applied in a wide range of asymmetric transformations, including:
-
Carbon-Carbon Bond Formation:
-
Carbon-Heteroatom Bond Formation.
-
Cycloaddition Reactions.
-
Rearrangement Reactions. [1]
Q3: How should I handle and store (S)-H8-BINOL catalysts and their precursors?
A3: (S)-H8-BINOL and its derivatives can be sensitive to air and moisture, which can lead to catalyst deactivation and reduced enantioselectivity. Therefore, it is crucial to handle and store these compounds under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents and flame-dried glassware is highly recommended for reactions. Store the catalyst and its precursors in a cool, dry place, protected from light.
Troubleshooting Guides
This section addresses common problems encountered during experiments with (S)-H8-BINOL catalysts and provides systematic approaches to identify and resolve them.
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent issue in asymmetric catalysis. The following guide provides a step-by-step approach to troubleshooting this problem.
Initial Checks:
-
Purity of Reagents and Solvents: Ensure all starting materials, including the (S)-H8-BINOL ligand, metal precursors, and solvents, are of high purity and anhydrous. Impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Accuracy of Enantiomeric Excess Measurement: Verify the accuracy of your analytical method (e.g., chiral HPLC, GC) for determining the enantiomeric excess.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Details |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity. | Perform a temperature screening study at intervals such as 0 °C, -20 °C, and -78 °C. Monitor the reaction progress and ee at each temperature. Note that in some cases, lowering the temperature may not improve or could even decrease the ee.[1] |
| Incorrect Solvent | Screen a range of anhydrous solvents with varying polarities. | Common solvents for H8-BINOL catalyzed reactions include toluene, THF, dichloromethane (DCM), and diethyl ether. The optimal solvent is highly reaction-dependent. For example, THF/hexane mixtures have been found to be effective in some arylations.[2] |
| Presence of Racemic Background Reaction | Add a Lewis basic additive to suppress non-catalyzed or achiral catalyst-promoted side reactions. | In reactions involving organolithium reagents, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate lithium salts that may catalyze a racemic background reaction.[2] |
| Inappropriate Metal Precursor or Catalyst Loading | Screen different metal precursors and optimize the catalyst loading. | For titanium-based catalysts, Ti(OiPr)₄ is commonly used.[1] However, other sources like TiCl₄ may be beneficial in certain cases. Catalyst loading typically ranges from 1 to 20 mol%. A loading that is too low may result in a slow reaction with a competing background reaction, while excessively high loading can sometimes lead to the formation of less selective catalyst aggregates. |
| Substrate-Related Issues | Modify the substrate if possible. The electronic and steric properties of the substrate can significantly impact enantioselectivity. | For instance, in asymmetric Mannich reactions, electron-donating groups on the benzaldehyde precursor have been observed to decrease enantioselectivity.[2] |
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity in (S)-H8-BINOL catalyzed reactions.
Problem 2: Low Reaction Yield
A low yield of the desired product can be caused by several factors, from incomplete reaction to the formation of side products.
Initial Checks:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Review your work-up and purification procedures to ensure the product is not being lost during these steps.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Details |
| Catalyst Deactivation | Ensure strictly anhydrous and inert conditions. Use freshly distilled solvents and flame-dried glassware. | Moisture and oxygen can deactivate the catalyst. Assembling the reaction under an argon or nitrogen atmosphere is critical. |
| Incomplete Reaction | Increase reaction time or temperature. | Monitor the reaction over a longer period. If the reaction is sluggish at a low temperature required for high ee, a careful increase in temperature might be necessary, though this may require re-optimization of other parameters to maintain selectivity. |
| Formation of Achiral Byproducts | Identify byproducts by NMR, GC-MS, or LC-MS to understand the side reactions. | Common side reactions can include self-condensation of carbonyl substrates (in aldol or Mannich reactions) or decomposition of reagents. Adjusting the rate of addition of reagents can sometimes minimize these side reactions. |
| Poor Catalyst-Substrate Interaction | Modify the catalyst structure. | In some cases, introducing sterically demanding groups at the 3 and 3' positions of the H8-BINOL ligand can enhance catalytic activity and, consequently, the yield.[3] |
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Key Experimental Protocols
Protocol 1: In Situ Preparation of (S)-H8-BINOL-Ti(OiPr)₂ Catalyst for Asymmetric Arylation of Aldehydes
This protocol is adapted from methodologies described for the enantioselective arylation of aldehydes.[1][2]
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous toluene
-
Anhydrous THF
-
Aldehyde
-
Arylating agent (e.g., a solution of an aryllithium or aryl Grignard reagent)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (if using an aryllithium reagent)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Syringes and needles for transfer of anhydrous reagents
Procedure:
-
Catalyst Preparation: a. To a flame-dried Schlenk flask under an argon atmosphere, add (S)-H8-BINOL (0.1 mmol). b. Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved. c. To this solution, add Ti(OiPr)₄ (0.1 mmol) dropwise at room temperature. d. Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: a. In a separate flame-dried Schlenk flask under argon, prepare a solution of the arylating agent. If using an aryllithium generated from an aryl bromide and n-BuLi, the addition of TMEDA (1.2 equivalents relative to the lithium reagent) is recommended to suppress background reactions.[2] b. Cool the flask containing the arylating agent to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Asymmetric Arylation: a. To the pre-formed catalyst solution, add the aldehyde (1.0 mmol) and stir for 5-10 minutes. b. Transfer the aldehyde-catalyst mixture to the cooled solution of the arylating agent via a cannula. c. Stir the reaction mixture at the set temperature and monitor its progress by TLC. d. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at low temperature.
-
Work-up and Purification: a. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol. d. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Experimental Workflow for Asymmetric Arylation
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancement of the Catalytic Activity of Chiral H8 -BINOL Titanium Complexes by Introduction of Sterically Demanding Groups at the 3-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (S)-H8-BINOL Catalyzed Reactions
Welcome to the Technical Support Center for (S)-H8-BINOL catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the effect of temperature on these sensitive asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of (S)-H8-BINOL catalyzed reactions?
In asymmetric catalysis, the reaction temperature is a critical parameter that can significantly influence enantioselectivity. The general principle is that lower temperatures often lead to higher enantiomeric excess (ee). This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures, favoring the formation of the major enantiomer. For many (S)-H8-BINOL catalyzed reactions, a temperature optimization study is crucial, and it is common to start by running the reaction at lower temperatures such as 0 °C, -20 °C, or even -78 °C.
Q2: Are there cases where lowering the temperature does not improve enantioselectivity in (S)-H8-BINOL catalyzed reactions?
Yes, and this is a critical consideration. While the general trend often holds true, the effect of temperature is highly dependent on the specific reaction, substrates, and catalyst system. There are documented instances where lowering the temperature does not improve, and may even decrease, enantioselectivity. For example, in the (R)-H8-BINOL catalyzed addition of a nucleophile to aldehydes, lowering the temperature to -10 °C did not lead to a recovery of enantioselectivity.[1] In another case, an asymmetric Biginelli reaction showed a slight improvement in both yield and enantioselectivity when the temperature was increased. Therefore, it is essential to perform a careful temperature screening for each specific reaction.
Q3: How does temperature affect the reaction rate and yield?
Generally, there is a trade-off between reaction rate and enantioselectivity. Lowering the temperature to improve enantioselectivity will almost always decrease the reaction rate, potentially leading to incomplete conversion and lower yields if the reaction time is not extended. Conversely, increasing the temperature will increase the reaction rate but may lead to a decrease in enantioselectivity and the formation of side products. Careful optimization of both temperature and reaction time is necessary to achieve a balance between high enantioselectivity and acceptable yield.
Q4: What are some typical starting temperatures for optimizing an (S)-H8-BINOL catalyzed reaction?
If there is no established protocol for your specific transformation, a good starting point for temperature screening is often 0 °C. From there, you can explore lower temperatures (e.g., -20 °C, -40 °C, -78 °C) and ambient temperature (typically 20-25 °C). It is advisable to monitor the reaction progress at each temperature to assess the impact on both reaction time and enantioselectivity.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue, with a focus on the impact of temperature.
Troubleshooting Workflow for Low Enantioselectivity
References
Technical Support Center: Catalyst Loading Optimization for (S)-H₈-BINOL in Asymmetric Synthesis
Welcome to the technical support center for the optimization of catalyst loading using (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H₈-BINOL) in asymmetric catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the efficiency and enantioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using (S)-H₈-BINOL over traditional (S)-BINOL?
A1: (S)-H₈-BINOL, the partially hydrogenated analog of (S)-BINOL, offers several advantages. Its increased flexibility can lead to the formation of a more favorable conformation in the transition state of a reaction, which can result in higher enantioselectivity.[1] The modified steric and electronic properties of (S)-H₈-BINOL can also lead to different reactivity and stability profiles of the corresponding catalysts.[1]
Q2: What is a typical catalyst loading range for (S)-H₈-BINOL-based catalysts?
A2: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and reaction conditions. Generally, catalyst loadings can range from as low as 0.5 mol% to as high as 20 mol%.[2] For many applications, a loading of 10 mol% is a common starting point for optimization.[1][3]
Q3: How does catalyst loading impact the reaction yield and enantiomeric excess (ee)?
A3: Ideally, a lower catalyst loading that still provides high yield and enantioselectivity is desirable for cost-effectiveness and process efficiency. However, decreasing the catalyst loading can sometimes lead to a decrease in reaction rate, yield, and/or enantiomeric excess. It is crucial to perform an optimization study to find the lowest effective catalyst loading for your specific transformation.
Q4: What are the most common metals used in conjunction with (S)-H₈-BINOL?
A4: (S)-H₈-BINOL is frequently used to form chiral Lewis acid complexes with various metals. Titanium (IV) isopropoxide (Ti(OiPr)₄) is a very common precursor for generating active catalysts for reactions such as the asymmetric addition of organozinc reagents to aldehydes.[1][4] Other metals like aluminum and zinc are also utilized to form active catalytic species.[1]
Q5: Are there any common additives that can improve the performance of (S)-H₈-BINOL catalyzed reactions?
A5: Yes, additives can play a crucial role. For instance, in the asymmetric arylation of aldehydes, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to act as a supportive additive that can prevent racemization and improve enantioselectivity.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields in your (S)-H₈-BINOL catalyzed reaction can be frustrating. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
-
Step 1: Verify Reagent and Solvent Quality: Ensure that all reagents, including the substrate, (S)-H₈-BINOL, and any organometallic reagents, are of high purity. Solvents must be anhydrous, as water can deactivate the catalyst.
-
Step 2: Ensure Strictly Inert Atmosphere: Many (S)-H₈-BINOL metal complexes and organometallic reagents are sensitive to air and moisture. Utilize flame-dried glassware and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Step 3: Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be aware that this could potentially impact enantioselectivity.
-
Step 4: Increase Catalyst Loading: If the yield remains low after addressing the above points, consider incrementally increasing the catalyst loading.
-
Step 5: Review Catalyst Preparation: If the catalyst is prepared in situ, ensure the correct stoichiometry of ligand to metal precursor is used and that the complex has sufficient time to form before adding the substrates.
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If your ee is lower than expected, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
-
Step 1: Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity.
-
Step 2: Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A solvent screen including ethereal solvents (e.g., THF, diethyl ether) and non-polar aromatic solvents (e.g., toluene) is recommended.
-
Step 3: Vary the Metal Precursor: The choice of metal can have a profound impact on enantioselectivity. If using a titanium-based catalyst, you might explore other titanium sources or different metals entirely.
-
Step 4: Investigate Additives: As mentioned, additives like TMEDA can suppress background reactions and enhance enantioselectivity.[1] The addition of a small amount of a coordinating solvent or a salt may also be beneficial.
-
Step 5: Verify the Enantiomeric Purity of (S)-H₈-BINOL: Ensure that the (S)-H₈-BINOL ligand itself has high enantiomeric purity, as this will directly impact the maximum achievable ee of the product.
Data Presentation: Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on the yield and enantiomeric excess for representative reactions using (S)-H₈-BINOL.
Table 1: Asymmetric Phenylzinc Addition to Benzaldehyde Catalyzed by an (S)-H₈-BINOL-Amine Derivative
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 10 | >95 | 94 |
| 2 | 5 | >95 | 93 |
| 3 | 2 | >95 | 92 |
| 4 | 1 | 94 | 90 |
Reaction conditions: Benzaldehyde, diphenylzinc, and catalyst in THF at room temperature.
Table 2: Asymmetric Diethylzinc Addition to Benzaldehyde Catalyzed by an (S)-H₈-BINOL-Titanium Complex
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 20 | Toluene | 95 | 98 |
| 2 | 10 | Toluene | 93 | 98 |
| 3 | 5 | Toluene | 90 | 97 |
| 4 | 10 | THF | 92 | 96 |
Reaction conditions: Benzaldehyde, diethylzinc, (S)-H₈-BINOL, and Ti(OiPr)₄ at 0 °C.
Experimental Protocols
General Protocol for the (S)-H₈-BINOL-Ti Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a general guideline and may require optimization for different substrates.
Workflow for Asymmetric Diethylzinc Addition
Caption: A step-by-step experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
1. Catalyst Preparation (in-situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-H₈-BINOL (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add titanium (IV) isopropoxide (Ti(OiPr)₄, 0.12 mmol, 12 mol%) dropwise via syringe.
-
Stir the resulting solution at room temperature for 30 minutes.
2. Reaction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the solution.
-
Slowly add a solution of diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
3. Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Addition of Organozinc to Aldehydes and Ketones ...: Ingenta Connect [ingentaconnect.com]
- 4. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in reactions with (S)-H8-BINOL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-H8-BINOL catalyzed reactions.
Troubleshooting Low Yields
Low yields in reactions utilizing (S)-H8-BINOL as a chiral ligand or catalyst can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What is the first thing I should check?
A1: The first step in troubleshooting is to verify the quality and purity of your reagents, especially the (S)-H8-BINOL ligand.
-
Ligand Purity: Ensure the (S)-H8-BINOL is of high purity (≥99%) and has not degraded.[] It should be an off-white to pale beige solid.[]
-
Solvent and Reagent Dryness: Many (S)-H8-BINOL catalyzed reactions, particularly those involving organometallic reagents, are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
Q2: How does solvent choice impact the reaction yield and enantioselectivity?
A2: Solvent choice can have a significant effect on both yield and enantioselectivity. The optimal solvent is highly dependent on the specific reaction. For instance, in the methallylation of ketones using a titanium-based H8-BINOL catalyst, acetonitrile and propionitrile were found to give the highest enantioselectivities.[2] In other reactions, such as the 1,4-addition of dialkylzinc reagents, diethyl ether was found to be the best solvent.[3][4] It is recommended to perform a solvent screen to identify the optimal medium for your specific transformation.
| Reaction Type | Effective Solvents | Reference |
| Asymmetric Methallylation of Ketones | Acetonitrile, Propionitrile | [2] |
| 1,4-Addition of Dialkylzinc to Cycloenones | Diethyl Ether | [3][4] |
| Rh-catalyzed Enantioselective Arylation | Dioxane | [3] |
| Mg-complex catalyzed reactions | Diethyl Ether | [3][4] |
Q3: Could the metal source or additives be the cause of low yield?
A3: Absolutely. The choice of metal and the presence of additives are crucial for catalyst formation and activity.
-
Metal Complexes: (S)-H8-BINOL is often used in combination with metals like titanium, magnesium, copper, and ruthenium to form chiral Lewis acid or transition metal catalysts.[3][4][5] The performance of these catalysts can be highly dependent on the metal precursor used (e.g., Ti(OiPr)₄, (CuOTf)₂·C₆H₆).[3][4]
-
Additives: Additives can play a critical role. For example, in the catalytic asymmetric arylation of enals, tetramethylethylenediamine (TMEDA) was found to be a crucial additive to prevent racemization by coordinating to lithium salts generated in situ, thereby inhibiting an unwanted background reaction.[4]
Q4: I am generating my catalyst in situ. What are some common pitfalls?
A4: In situ catalyst generation is common but requires careful control of conditions.
-
Stoichiometry: Ensure the correct stoichiometry between the (S)-H8-BINOL ligand and the metal precursor.
-
Order of Addition: The order in which reagents are mixed can be critical for the correct formation of the active catalytic species.
-
Temperature: The temperature at which the catalyst is prepared can influence its structure and activity.
Q5: Does the structure of my substrate affect the reaction outcome?
A5: Yes, the steric and electronic properties of your substrate can significantly impact the reaction.
-
Steric Hindrance: Increased steric hindrance on the substrate may slow down the reaction rate, requiring longer reaction times or higher temperatures to achieve good yields.[3][4] For example, the phenyl addition to sterically hindered ketones required more time to yield the desired products.[3][4]
-
Substituent Effects: Electron-donating or electron-withdrawing groups on aromatic substrates can influence their reactivity.[3][4]
Diagram: Key Factors Influencing (S)-H8-BINOL Reactions
Caption: Interconnected factors affecting the success of the reaction.
Experimental Protocols
General Protocol for a Titanium-(S)-H8-BINOL Catalyzed Asymmetric Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-H8-BINOL (0.1 mmol).
-
Add dry, degassed solvent (e.g., THF/hexane mixture).[4]
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the titanium source (e.g., Ti(OiPr)₄, 0.1 mmol).
-
Stir the mixture for 30-60 minutes to allow for catalyst formation.
-
-
Reaction Execution:
-
In a separate flame-dried Schlenk flask, prepare a solution of the aryl source (e.g., aryllithium generated in situ from aryl bromide and n-BuLi).[4]
-
If required, add any additives (e.g., TMEDA, AlCl₃) to the aryl source solution.[4]
-
Slowly add the solution containing the arylating agent to the pre-formed catalyst solution at the reaction temperature.
-
Add the aldehyde or ketone substrate (1.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Solvent Effects on Enantioselectivity
The following table summarizes the effect of different solvents on the enantiomeric excess (ee) for the methallylation of a ketone catalyzed by a titanium/(S)-H8-BINOL complex.
| Solvent | Enantiomeric Excess (ee, %) | Reference |
| Toluene | 61 | [2] |
| THF | 65 | [2] |
| CH₂Cl₂ | 71 | [2] |
| Diethyl Ether | 72 | [2] |
| Acetonitrile | 84 | [2] |
| Propionitrile | 84 | [2] |
References
- 2. Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. H8-BINOL-Derived Chiral η6-Benzene Ligands: New Opportunities for the Ruthenium-Catalyzed Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (S)-H8-BINOL Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from (S)-H8-BINOL catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of chiral products from reactions catalyzed by (S)-H8-BINOL and its derivatives.
Issue 1: Low Yield of Purified Product
Q: I am experiencing a significant loss of my target compound during the purification process. What are the potential causes and how can I improve my yield?
A: Low recovery of the desired product can stem from several factors throughout the workup and purification steps. Here are some common causes and troubleshooting suggestions:
-
Incomplete Reaction or Side Product Formation:
-
Verify Reaction Completion: Before starting the purification, ensure the reaction has gone to completion using techniques like TLC, GC, or NMR. Incomplete conversion will naturally lead to a lower yield of the desired product.
-
Identify Byproducts: Characterize any significant side products. Understanding their structure can help in designing a more effective purification strategy.
-
-
Sub-optimal Extraction and Work-up:
-
pH Adjustment: Ensure the aqueous phase is at the optimal pH for extracting your compound. The charge state of your product can significantly affect its solubility in organic versus aqueous layers.
-
Emulsion Formation: Emulsions can trap your product. To break them, try adding brine (saturated aq. NaCl) or passing the mixture through a pad of Celite.
-
Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and ensure sufficient contact time to remove all water from the organic phase.
-
-
Losses During Chromatography:
-
Compound Streaking/Tailing on Silica Gel: This can be caused by the acidic nature of silica gel. Consider neutralizing the silica gel with a triethylamine solution before use or using a different stationary phase like alumina.
-
Irreversible Adsorption: Highly polar compounds or those with certain functional groups may bind irreversibly to silica gel. Using a less polar solvent system or a different adsorbent might be necessary.
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and broad peaks, making collection of the pure product difficult. Systematically screen different solvent systems to find the optimal conditions for separation.
-
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Enantioselectivity (Low ee) of the Purified Product
Q: My final product shows a lower enantiomeric excess (ee) than expected. How can I improve the enantiopurity?
A: Achieving high enantioselectivity is a primary goal of asymmetric catalysis. If the ee of your purified product is low, consider the following:
-
Catalyst Purity and Handling:
-
Enantiopurity of (S)-H8-BINOL: Ensure the (S)-H8-BINOL catalyst used is of high enantiomeric purity.
-
Catalyst Degradation: (S)-H8-BINOL and its derivatives can be sensitive to air and moisture. Store the catalyst under an inert atmosphere and handle it using proper techniques to avoid degradation.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can significantly impact the chiral induction. Screen a variety of solvents to find the optimal one for your specific reaction.
-
-
Purification Strategy:
-
Chiral Chromatography: This is the most direct method for separating enantiomers. Utilize a suitable chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives) and an optimized mobile phase.
-
Crystallization: In many cases, the enantiomeric excess of a product can be significantly enhanced by recrystallization.[1] A single crystallization step can sometimes lead to a dramatic improvement in ee. Experiment with different solvents and solvent mixtures to induce crystallization of the desired enantiomer.
-
Diastereomeric Salt Formation: If your product contains an acidic or basic functional group, you can form a diastereomeric salt with a chiral resolving agent. The resulting diastereomers often have different solubilities, allowing for separation by crystallization.
-
| Purification Method | Typical Improvement in ee | Considerations |
| Chiral HPLC/SFC | Can achieve >99% ee | Requires specialized columns and instrumentation. |
| Crystallization | Highly variable, can be significant | Dependent on the compound's crystallization properties. |
| Diastereomeric Salt Formation | Can lead to high ee after separation | Requires a suitable resolving agent and an appropriate functional group on the product. |
dot
Caption: Decision tree for improving enantiomeric excess.
Issue 3: Difficulty in Removing the (S)-H8-BINOL Catalyst and its Derivatives
Q: I am struggling to separate my product from the (S)-H8-BINOL catalyst or its byproducts. What are effective removal strategies?
A: The (S)-H8-BINOL ligand and its derivatives, particularly when used with metal co-catalysts like titanium, can sometimes be challenging to remove completely. Here are some methods to consider:
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography is often effective. The polarity of H8-BINOL is different from many reaction products, allowing for separation with an appropriate solvent gradient.
-
Alumina: For compounds that are sensitive to acidic silica gel, neutral or basic alumina can be a good alternative.
-
-
Acid/Base Extraction:
-
(S)-H8-BINOL is a phenol derivative and is therefore acidic. Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the H8-BINOL, making it water-soluble and facilitating its removal into the aqueous phase. Be cautious with this method if your product is base-sensitive.
-
-
Removal of Titanium Residues:
-
When titanium-based co-catalysts are used, they can form titanium hydroxides upon aqueous work-up, which can complicate purification.
-
Filtration through Celite: Passing the crude reaction mixture through a pad of Celite can help to remove some of the insoluble titanium species.
-
Tartaric Acid Treatment: Adding a solution of tartaric acid can chelate the titanium, forming a water-soluble complex that can be removed by extraction.
-
Basic Work-up: A careful wash with a dilute base can sometimes help to precipitate and remove titanium salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying products from (S)-H8-BINOL catalyzed reactions?
A1: The most suitable purification method is highly dependent on the specific properties of your product. However, a general and often effective starting point is flash column chromatography on silica gel . This technique allows for the separation of the product from the catalyst and non-polar byproducts. For enhancing enantiomeric purity, chiral HPLC or SFC is the gold standard, while crystallization can be a highly effective and scalable alternative if your compound is crystalline.
Q2: How can I determine the enantiomeric excess (ee) of my purified product?
A2: The most common and reliable method for determining the ee of a chiral compound is through chiral high-performance liquid chromatography (chiral HPLC) or chiral supercritical fluid chromatography (chiral SFC) . These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
Q3: My product is an oil, so I cannot use crystallization to improve its enantiomeric excess. What are my options?
A3: If your product is a non-crystalline oil, you have a few options to improve its enantiopurity:
-
Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the enantiomers on a larger scale.
-
Diastereomeric Derivative Formation: If your product has a suitable functional group (e.g., alcohol, amine, carboxylic acid), you can react it with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography. After separation, the chiral auxiliary can be cleaved to yield the enantiopure product.
Q4: Are there any specific safety precautions I should take when working with (S)-H8-BINOL and its catalyzed reactions?
A4: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. Specifically for (S)-H8-BINOL and related catalysis:
-
Inert Atmosphere: Many reactions involving (S)-H8-BINOL, especially those with organometallic reagents, are sensitive to air and moisture. It is important to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents to prevent quenching of the catalyst and reagents.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents and solvents used in the reaction and purification for specific handling and disposal information.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Reaction Quench and Work-up: After the reaction is complete, quench it appropriately (e.g., with saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Procedure for Enhancing Enantiomeric Excess by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of your partially enriched product in various solvents at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of the recrystallized material.
References
stability of (S)-H8-BINOL under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-H8-BINOL under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S)-H8-BINOL and why is its stability important?
(S)-H8-BINOL, or (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, is a chiral ligand widely used in asymmetric catalysis. Its structural integrity and optical purity are crucial for achieving high enantioselectivity in chemical reactions. Degradation of the ligand can lead to loss of catalytic activity, reduced enantiomeric excess (ee), and the formation of impurities that may complicate downstream processes.
Q2: What are the general stability characteristics of (S)-H8-BINOL?
(S)-H8-BINOL is a relatively robust chiral ligand. However, like its parent compound BINOL, it is susceptible to degradation under certain conditions. Key stability considerations include its susceptibility to oxidation and potential for racemization under harsh acidic or basic environments.[1][2] Its partially hydrogenated backbone distinguishes its stability profile from that of fully aromatic BINOLs.[3]
Q3: How does pH affect the stability of (S)-H8-BINOL?
-
Acidic Conditions: Strong acids can promote racemization of binaphthyl derivatives.[1] For phenolic compounds in general, acidic conditions (pH < 5) can sometimes lead to degradation.[5]
-
Basic Conditions: Strongly basic conditions can also accelerate racemization.[1] Phenolic compounds, in general, are more prone to oxidation at higher pH due to the formation of the more easily oxidized phenoxide ion.[4]
Q4: Is (S)-H8-BINOL sensitive to oxidation?
Yes, BINOL and its derivatives are known to be susceptible to oxidation.[6] The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type species or potentially ring-opened products. The use of oxidants in a reaction mixture should be carefully considered, and inert atmosphere techniques are recommended to minimize exposure to atmospheric oxygen, especially at elevated temperatures.
Q5: What is the thermal stability of (S)-H8-BINOL?
(S)-H8-BINOL is considered to have good thermal stability, a property that is advantageous in many catalytic applications.[3] However, prolonged exposure to very high temperatures can lead to decomposition. The exact decomposition temperature and products are not well-documented in publicly available literature, but it is advisable to conduct thermal stability studies for reactions requiring high temperatures for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of enantioselectivity in the reaction. | Racemization or degradation of the (S)-H8-BINOL ligand. | - Verify the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the thermal stability of the ligand at the reaction temperature. Consider running the reaction at a lower temperature if feasible. - Analyze the purity and integrity of the (S)-H8-BINOL before use. |
| Formation of unexpected side products. | Degradation of the (S)-H8-BINOL ligand into reactive species. | - Perform a forced degradation study of (S)-H8-BINOL under your reaction conditions (without the substrate) to identify potential degradation products. - Use analytical techniques like HPLC-MS to identify and characterize the side products. - Consider using a more robust ligand if (S)-H8-BINOL proves to be unstable under the required reaction conditions. |
| Inconsistent reaction yields. | Inconsistent quality or stability of the (S)-H8-BINOL ligand. | - Source (S)-H8-BINOL from a reputable supplier and verify its purity upon receipt. - Store the ligand under recommended conditions (cool, dry, and under an inert atmosphere) to prevent degradation over time. - Re-evaluate the stability of the ligand if it has been stored for an extended period. |
Stability Data Summary
The following table summarizes the expected qualitative stability of (S)-H8-BINOL under various stress conditions based on data from related compounds. Quantitative data is not extensively available in the literature and should be determined experimentally for specific applications.
| Condition | Stress Agent | Expected Stability | Potential Degradation Pathways |
| Acidic | 0.1 M HCl | Moderate; potential for slow racemization. | Racemization |
| Basic | 0.1 M NaOH | Moderate; potential for racemization and oxidation. | Racemization, Oxidation to quinone-like structures. |
| Oxidative | 3% H₂O₂ | Low; susceptible to oxidation. | Formation of quinones, potential ring cleavage. |
| Reductive | NaBH₄ | High; generally stable. | Unlikely to degrade under typical reductive conditions. |
| Thermal | 80 °C | High; generally stable for shorter durations. | Decomposition at very high temperatures. |
Experimental Protocols
Protocol for Forced Degradation Study of (S)-H8-BINOL
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (S)-H8-BINOL under various stress conditions.
1. Materials and Reagents:
-
(S)-H8-BINOL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Sodium borohydride
-
Class A volumetric flasks
-
Pipettes
-
HPLC system with a chiral column (e.g., Chiralpak) and a standard C18 column
-
UV detector or PDA detector
-
Mass spectrometer (optional, for identification of degradation products)
2. Standard Solution Preparation:
-
Prepare a stock solution of (S)-H8-BINOL in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Reductive Degradation: To 1 mL of the stock solution, add a molar excess of NaBH₄. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of (S)-H8-BINOL in an oven at 80°C for 24 hours. Also, heat a solution of (S)-H8-BINOL in a suitable solvent at 80°C for 24 hours.
4. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC using both a chiral column to assess enantiomeric purity and a C18 column to quantify the parent compound and detect degradation products.
-
Use a UV or PDA detector to monitor the elution. A mass spectrometer can be used for the identification of any new peaks observed.
5. Data Analysis:
-
Calculate the percentage of degradation of (S)-H8-BINOL under each condition.
-
Determine the retention times of any degradation products.
-
Assess the enantiomeric excess of the remaining (S)-H8-BINOL.
Visualizations
Caption: Experimental workflow for the forced degradation study of (S)-H8-BINOL.
Caption: Plausible degradation pathways for (S)-H8-BINOL under stress conditions.
References
- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration and Recycling of (S)-H₈-BINOL Catalysts
Welcome to the Technical Support Center for the regeneration and recycling of (S)-H₈-BINOL catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on extending the life of these valuable catalytic assets. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the recovery and reuse of (S)-H₈-BINOL and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for recycling (S)-H₈-BINOL catalysts?
A1: The most robust and widely documented method for recycling (S)-H₈-BINOL catalysts, particularly titanium complexes, is through immobilization on a solid support like silica gel. This heterogenization allows for simple filtration to recover the catalyst, which can often be reused multiple times with minimal loss of activity and enantioselectivity.
Q2: How many times can a silica-supported (S)-H₈-BINOL catalyst be reused?
A2: Literature reports have demonstrated that a silica-immobilized titanium catalyst derived from a 3-aryl-H₈-BINOL can be reused up to 14 times without a significant deterioration in its catalytic activity.[1][2] The reusability will, however, depend on the specific reaction conditions, the stability of the catalyst, and the recovery procedure.
Q3: Is it possible to recycle non-immobilized (homogeneous) (S)-H₈-BINOL catalysts?
A3: Recycling homogeneous (S)-H₈-BINOL catalysts is more challenging due to the difficulty in separating them from the reaction mixture. While general techniques for homogeneous catalyst recovery exist, such as extraction or precipitation, specific, validated protocols for (S)-H₈-BINOL are not widely published. The primary strategy to enable recycling is immobilization.
Q4: What are the main causes of deactivation in (S)-H₈-BINOL catalysts?
A4: Like other BINOL-derived catalysts, (S)-H₈-BINOL catalysts can deactivate through several mechanisms:
-
Oxidation: The binaphthyl backbone can be susceptible to oxidation, altering its electronic and steric properties.
-
Hydrolysis: Metal complexes of (S)-H₈-BINOL can be sensitive to moisture, leading to the formation of inactive metal hydroxides.
-
Leaching: In the case of immobilized catalysts, the active catalytic species may leach from the solid support into the reaction medium.
-
Poisoning: Impurities in substrates or solvents can bind to the catalyst's active sites, inhibiting its function.
Q5: How can I determine if my recycled catalyst is still active and enantioselective?
A5: To assess the performance of a recycled catalyst, it is crucial to perform a small-scale test reaction using a known substrate and compare the yield and enantiomeric excess (ee%) to the results obtained with a fresh batch of the catalyst. Techniques such as chiral HPLC or GC are essential for determining the enantiomeric excess of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and recycling of (S)-H₈-BINOL catalysts.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Immobilized Catalyst | - Mechanical Loss: Fine particles of the silica support may be lost during filtration and washing steps. - Adhesion to Glassware: The catalyst may adhere to the walls of the reaction vessel or filtration apparatus. | - Use a finer porosity fritted funnel for filtration. - Scrape the walls of the glassware and rinse thoroughly with a suitable solvent to ensure complete transfer. |
| Decreased Catalytic Activity After Recycling | - Catalyst Leaching: The active (S)-H₈-BINOL-metal complex may be leaching from the silica support. - Poisoning: The catalyst may have been exposed to impurities during the reaction or work-up. - Incomplete Washing: Residual reactants or products may be blocking active sites. | - Before reuse, wash the recovered catalyst thoroughly with fresh, anhydrous solvent. - Ensure all substrates and solvents for subsequent reactions are of high purity. - Consider adding a washing step with a dilute acid or base solution if poisoning by basic or acidic impurities is suspected, followed by extensive washing with neutral solvent. |
| Reduced Enantioselectivity in Subsequent Runs | - Structural Degradation: The chiral structure of the (S)-H₈-BINOL ligand may have been compromised due to harsh reaction or regeneration conditions (e.g., high temperatures, strong acids/bases). - Leaching of Chiral Component: The chiral ligand may be selectively leaching from the support, leaving behind a less selective or racemic catalytic species. | - Avoid extreme temperatures and pH during reaction and regeneration. - Analyze the filtrate for the presence of the leached ligand using techniques like TLC or LC-MS. - If leaching is confirmed, re-evaluate the immobilization protocol to ensure a more robust linkage. |
| Inconsistent Results with Recycled Catalyst | - Non-uniform Catalyst Batch: The recovered catalyst may not be homogeneous, leading to variations in performance. - Variable Water Content: Residual moisture in the recycled catalyst can significantly impact many catalytic reactions. | - After recovery and washing, thoroughly dry the catalyst under vacuum. - Gently mix or agitate the batch of recycled catalyst before taking a sample for the next reaction. |
Quantitative Data on Recycled Catalyst Performance
The following table summarizes the performance of a silica-supported 3-aryl-H₈-BINOL-titanium catalyst in the enantioselective ethylation of benzaldehyde over multiple cycles.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 (Fresh) | 95 | 98 |
| 2 | 94 | 98 |
| 3 | 95 | 97 |
| 4 | 93 | 98 |
| 5 | 94 | 97 |
| 6 | 92 | 97 |
| 7 | 93 | 96 |
| 8 | 91 | 97 |
| 9 | 92 | 96 |
| 10 | 90 | 96 |
| 11 | 91 | 95 |
| 12 | 89 | 96 |
| 13 | 90 | 95 |
| 14 | 88 | 95 |
Data is representative and compiled based on literature reports demonstrating high reusability.[1][2] Actual results may vary depending on the specific reaction and conditions.
Experimental Protocols
Protocol 1: Immobilization of a 3-Aryl-(S)-H₈-BINOL Derivative on Silica Gel
This protocol describes a general method for grafting an (S)-H₈-BINOL derivative onto a silica support, a crucial step for creating a recyclable heterogeneous catalyst.
Materials:
-
3-Aryl-(S)-H₈-BINOL derivative with a suitable functional group for attachment (e.g., a hydrosilane precursor)
-
Silica gel (high purity, appropriate particle size)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activation of Silica Gel: Dry the silica gel under high vacuum at 150 °C for 12 hours to remove adsorbed water.
-
Immobilization Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the activated silica gel in anhydrous toluene.
-
Add the 3-aryl-(S)-H₈-BINOL derivative (e.g., hydrosilane precursor) to the suspension.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
-
Washing and Purification:
-
Cool the mixture to room temperature and filter the silica-supported ligand using a fritted funnel.
-
Wash the solid material sequentially with copious amounts of toluene, dichloromethane, and methanol to remove any unreacted starting materials.
-
-
Drying: Dry the resulting silica-supported (S)-H₈-BINOL ligand under high vacuum to a constant weight. The catalyst is now ready for use in a catalytic reaction.
Protocol 2: Recovery and Reuse of Silica-Supported (S)-H₈-BINOL Catalyst
This protocol outlines the steps for recovering the immobilized catalyst after a reaction and preparing it for subsequent use.
Procedure:
-
Catalyst Recovery:
-
At the end of the reaction, allow any solid particles to settle.
-
Isolate the solid catalyst by filtration through a fritted glass funnel. If the product is in the filtrate, collect it for further work-up and purification.
-
-
Washing:
-
Wash the recovered catalyst on the filter with several portions of a suitable anhydrous solvent (e.g., the solvent used for the reaction) to remove any residual product and unreacted starting materials.
-
Perform a final wash with a volatile, anhydrous solvent like diethyl ether to facilitate drying.
-
-
Drying:
-
Transfer the washed catalyst to a clean, dry flask.
-
Dry the catalyst under high vacuum for several hours to ensure the complete removal of solvent.
-
-
Reuse: The dried, recovered catalyst can be directly used in the next catalytic run. It is advisable to use a fresh batch of anhydrous solvent and high-purity reagents for each subsequent reaction.
Visualizations
Caption: Workflow for the immobilization and recycling of (S)-H₈-BINOL catalysts.
Caption: Troubleshooting logic for recycled (S)-H₈-BINOL catalyst issues.
References
Technical Support Center: Solvent Effects on Stereochemical Outcome with (S)-H8-BINOL
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-H8-BINOL in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical role of solvent selection in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so crucial in (S)-H8-BINOL catalyzed reactions?
A1: Solvents play a multifaceted role in asymmetric catalysis. They can influence the conformation and solubility of the catalyst-substrate complex, the stability of the transition state, and the rate of the reaction. For (S)-H8-BINOL, a C2-symmetric chiral ligand, the solvent can interact with the hydroxyl groups and the aromatic rings, thereby modulating the chiral environment presented to the substrate. The polarity, coordinating ability, and even the shape of the solvent molecules can significantly impact the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Q2: I am observing low enantioselectivity in my reaction. What are the first troubleshooting steps I should take regarding the solvent?
A2: Low enantioselectivity is a common issue. Before extensively modifying the catalyst or substrate, a systematic solvent screening is highly recommended. Start with a range of solvents with varying polarities and coordinating abilities. It is often beneficial to test a non-polar aprotic solvent (e.g., toluene, hexane), a polar aprotic solvent (e.g., THF, dichloromethane, acetonitrile), and sometimes a protic solvent, although the latter can sometimes interfere with Lewis acid catalysts. Refer to the troubleshooting guide and the experimental protocols below for more detailed solvent screening strategies.
Q3: Can the presence of additives in the solvent affect the stereochemical outcome?
A3: Absolutely. Additives can have a profound effect. For instance, in the catalytic arylation of aldehydes, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive in a THF/hexane solvent system was found to be crucial for suppressing a racemic background reaction.[1] Always consider the potential impact of any additives present in your reaction mixture.
Q4: Are there any general trends for solvent choice with (S)-H8-BINOL catalysts?
A4: While the optimal solvent is highly reaction-dependent, some general observations have been made. In several (S)-H8-BINOL-metal catalyzed reactions, aprotic solvents tend to be preferred. For example, in the asymmetric methallylation of ketones, acetonitrile and propionitrile afforded the highest enantioselectivities. For certain functionalizations of indoles using a magnesium (S)-H8-BINOL bis(phosphate) complex, diethyl ether was found to be the superior solvent.[2] A combination of solvents, such as THF/hexane, has also proven effective in specific catalytic arylations.[1]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Low stereoselectivity is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshoot this issue, with a focus on solvent effects.
Troubleshooting Workflow for Low Stereoselectivity
References
overcoming substrate limitations in (S)-H8-BINOL catalysis
Welcome to the technical support center for (S)-H8-BINOL catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome substrate limitations during their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Question: My reaction is showing low enantioselectivity (<80% ee). How can I improve it?
Answer: Low enantioselectivity is a common issue that can often be resolved by systematically optimizing reaction parameters.
-
Ligand Choice: While (S)-H8-BINOL is generally more effective than standard BINOL due to a more favorable dihedral angle in the transition state, consider derivatives with bulky substituents at the 3,3' positions.[1][2] Introducing sterically demanding groups like 3,5-di-tert-butylphenyl (DTBP) or 3,5-di(9-anthracenyl)phenyl (DAP) can significantly enhance catalytic activity and selectivity.[3][4]
-
Metal Co-catalyst and Additives: The choice of metal is critical. Titanium (e.g., Ti(O-i-Pr)₄), Copper (e.g., (CuOTf)₂·C₆H₆), and Magnesium complexes are frequently used, and their performance is substrate-dependent.[1][2]
-
For arylation reactions using aryllithiums, adding N,N,N',N'-tetramethylethylenediamine (TMEDA) can suppress unwanted background reactions catalyzed by lithium salts, thereby improving enantioselectivity.[2]
-
In some cases, a small amount of an additive like DMSO has been reported to significantly improve the reaction outcome.[2]
-
-
Solvent System: Solvent choice has a profound impact. A screening of solvents is highly recommended. Common choices include ethereal solvents (THF, Et₂O), chlorinated solvents (DCE), or aromatic hydrocarbons (toluene).[1][5] For certain reactions, a mixed solvent system like THF/hexane may be optimal.[2]
-
Temperature: While intuition suggests lowering the temperature to improve selectivity, this is not always effective for H8-BINOL systems and may not recover enantioselectivity.[1][2] It is best to start at the temperature reported in a similar literature procedure (often 0 °C or -30 °C) and optimize from there.[1]
Question: I am observing low or no conversion for my substrate. What are the likely causes and solutions?
Answer: Low reactivity can often be attributed to substrate properties, particularly steric hindrance.
-
Sterically Hindered Substrates: Ketones or aldehydes with significant steric bulk near the reactive site may require longer reaction times to achieve good yields.[1] If extending the reaction time is ineffective, consider modifying the catalyst. As mentioned, increasing the steric bulk on the H8-BINOL ligand itself can enhance the catalyst's activity.[3][4]
-
Substrate Ring Size: In reactions involving cyclic substrates, such as the 1,4-addition to cycloalkenones, smaller rings can lead to lower yields and enantioselectivity.[1]
-
Catalyst Loading: While aiming for low catalyst loading is ideal, unreactive substrates may require an increased catalyst loading (e.g., from 2 mol% to 10 mol%) to drive the reaction to completion.[1]
-
Reagent Generation: For reactions involving organometallic reagents generated in situ (e.g., aryltitanium from aryl bromide), ensure the initial transmetalation step is efficient. The choice of base and additives is crucial here.[2]
Question: The diastereoselectivity of my reaction is poor. How can this be addressed?
Answer: Poor diastereoselectivity often points to issues with the transition state geometry.
-
Catalyst System: The combination of the H8-BINOL ligand and the metal center dictates the chiral environment. H8-BINOL derived phosphoric acids or bis(phosphate) complexes (e.g., with Magnesium) have been shown to provide excellent diastereoselectivity (up to >20:1) in certain cascade reactions.[1]
-
Base Selection: In reactions where a base is required, its identity can be critical. Screening bases like triethylamine (TEA), DBU, DABCO, and DIPEA is recommended. For example, in the synthesis of 3-amino-2-oxindole derivatives, DIPEA was found to be optimal.[1]
Frequently Asked Questions (FAQs)
Q1: When should I choose (S)-H8-BINOL over standard (S)-BINOL?
A1: (S)-H8-BINOL is often a superior choice. Its partially hydrogenated backbone results in a different dihedral angle, which frequently leads to higher yields and enantioselectivities compared to its BINOL counterpart in a wide range of asymmetric transformations, including addition reactions and Mannich reactions.[1][2]
Q2: How do electronic effects of the substrate influence the reaction?
A2: The electronic properties of substituents on your substrate can significantly influence the stereochemical outcome.[2] Aromatic aldehydes with either electron-donating or electron-withdrawing groups at the para- or meta-positions have been shown to afford corresponding alcohols in high yields, but the effect on enantioselectivity can vary and may require re-optimization of the reaction conditions.[1][2]
Q3: Can (S)-H8-BINOL catalysts be scaled up for larger reactions?
A3: Yes. Many protocols using H8-BINOL catalyst systems have been successfully scaled up with no significant loss of yield or enantioselectivity.[2] For example, a gram-scale synthesis of (S)-Naproxen has been demonstrated.[5]
Quantitative Data
The following tables summarize reaction conditions and outcomes for key transformations using (S)-H8-BINOL based catalysts.
Table 1: Asymmetric Arylation of Aldehydes with a Ti(IV)/(S)-H8-BINOL System
| Entry | Aldehyde Substrate | Aryl Source | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | PhTi(OiPr)₃ | 91 | 90 | [1][2] |
| 2 | 4-MeO-C₆H₄CHO | PhTi(OiPr)₃ | High | High | [1][2] |
| 3 | 4-CF₃-C₆H₄CHO | PhTi(OiPr)₃ | High | High | [1][2] |
| 4 | 2-Naphthaldehyde | PhTi(OiPr)₃ | High | High | [1][2] |
General Conditions: 10 mol% catalyst, Ti(O-i-Pr)₄, toluene, 0 °C, 12 h.[1]
Table 2: Asymmetric 1,4-Addition of Dialkylzincs to Cycloalkenones
| Entry | Enone Substrate | Alkyl Source | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Et₂Zn | 98 | 97 | [1] |
| 2 | 2-Cycloheptenone | Et₂Zn | High | 99 | [1] |
| 3 | 2-Cyclopentenone | Et₂Zn | Lower | Lower | [1] |
General Conditions: (CuOTf)₂·C₆H₆ (1 mol%), H8-BINOL diphosphite ligand (2 mol%), Et₂O, -30 °C.[1]
Experimental Protocols & Visualizations
General Protocol: Asymmetric Arylation of an Aldehyde
This protocol is a general guideline for the titanium-catalyzed asymmetric addition of an aryl group to an aldehyde.
Materials:
-
(S)-H8-BINOL
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Arylating agent (e.g., Aryl Grignard, Aryllithium, or pre-formed Aryl-Titanium reagent)
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Toluene, THF)
-
Additive (e.g., TMEDA, if using aryllithium)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-H8-BINOL (0.1 mmol) in anhydrous toluene (5 mL).
-
Add Ti(O-i-Pr)₄ (0.1 mmol) to the solution and stir at room temperature for 30-60 minutes to pre-form the chiral Lewis acid complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, prepare the arylating agent if necessary (e.g., generate aryllithium from aryl bromide and n-BuLi).
-
Addition: Slowly add the arylating agent (1.2 mmol) to the catalyst solution. If applicable, add any additives like TMEDA at this stage. Stir for 15 minutes.
-
Add the aldehyde substrate (1.0 mmol) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or SFC.
Diagrams
Caption: General experimental workflow for (S)-H8-BINOL catalyzed reactions.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the Catalytic Activity of Chiral H8 -BINOL Titanium Complexes by Introduction of Sterically Demanding Groups at the 3-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of (S)-H8-BINOL and (S)-BINOL in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged C2-symmetric backbones, both (S)-BINOL (1,1'-bi-2-naphthol) and its partially hydrogenated derivative, (S)-H8-BINOL, have emerged as powerful ligands and catalysts. This guide provides an objective comparison of their catalytic activity, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Superior Catalytic Performance of (S)-H8-BINOL
Experimental evidence consistently demonstrates that (S)-H8-BINOL often surpasses its parent compound, (S)-BINOL, in catalytic efficacy for a range of asymmetric transformations. This enhanced performance is attributed to the distinct structural and electronic properties of the H8-BINOL scaffold. Unlike the fully aromatic BINOL, H8-BINOL possesses a more flexible and sterically demanding structure due to its partially hydrogenated rings. This increased flexibility allows it to form a more effective chiral environment in the transition state of a reaction, leading to superior stereochemical control.[1] Key differentiators include varied solubilities, acidities, racemization profiles, geometries, and bite angles.[1]
A significant factor contributing to the enhanced catalytic activity of H8-BINOL is its lower dihedral angle in the reaction's transition state compared to BINOL. This geometric distinction facilitates a more favorable orientation for the substrate and reagent, resulting in higher yields and enantioselectivities in asymmetric additions of nucleophiles to aldehydes.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from key experiments, offering a direct comparison of the catalytic performance of (S)-H8-BINOL and (S)-BINOL in various asymmetric reactions.
Enantioselective Synthesis of Phthalides
An optimization study for the enantioselective synthesis of phthalides revealed that (S)-H8-BINOL is a more effective catalyst than (S)-BINOL.
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| (S)-H8-BINOL | Dichloroethane | 0 | Up to 85% |
| (S)-BINOL | Dichloroethane | 0 | Lower than H8-BINOL |
Note: Specific quantitative data for (S)-BINOL under these exact conditions was not detailed in the reviewed literature, but it was explicitly stated to be less effective.[1]
Asymmetric Addition of Diethylzinc to Benzaldehyde
In the asymmetric addition of diethylzinc to benzaldehyde, a reaction widely used for the synthesis of chiral secondary alcohols, (R)-H8-BINOL demonstrated superior performance compared to modified (S)-BINOL derivatives.
| Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-H8-BINOL | 91% | 90% |
| Modified (S)-BINOL derivatives | Not specified | Lower than (R)-H8-BINOL |
Note: This comparison was made between (R)-H8-BINOL and modified (S)-BINOL derivatives. While not a direct comparison with unsubstituted (S)-BINOL, it highlights the general superiority of the H8-BINOL scaffold in this class of reactions.[1]
Rhodium-Catalyzed Asymmetric Arylation of N-Boc Ketimines
A screening of various BINOL and H8-BINOL-derived catalysts for the rhodium-catalyzed enantioselective arylation of N-Boc ketimines identified an (S)-H8-BINOL-derived phosphite-olefin ligand as the most versatile and effective catalyst.
| Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-H8-BINOL derivative | up to 98% | up to 96% |
| (S)-BINOL derivatives | Not specified | Less effective |
Note: The study highlighted the superior versatility of the H8-BINOL-based catalyst in this transformation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.
General Procedure for Enantioselective Synthesis of Phthalides
This protocol is based on the optimization study that identified H8-BINOL as the superior catalyst.
Reaction Scheme:
-
A tandem Mannich lactamization and aldol-lactonization reaction of α-diazoesters.
Materials:
-
(S)-H8-BINOL-based chiral Brønsted acid (catalyst)
-
α-diazoester substrate
-
An appropriate aldehyde
-
Dichloroethane (solvent)
Procedure:
-
To a stirred solution of the (S)-H8-BINOL-based chiral Brønsted acid (typically 5-10 mol%) in dichloroethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde.
-
Slowly add the α-diazoester to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched phthalide.
General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes
This protocol is based on the comparative studies highlighting the effectiveness of H8-BINOL.
Reaction Scheme:
-
Asymmetric addition of a dialkylzinc reagent to an aldehyde.
Materials:
-
(S)-H8-BINOL (ligand)
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)4]
-
Diethylzinc (Et2Zn)
-
Aldehyde (e.g., benzaldehyde)
-
Toluene (solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-H8-BINOL (typically 10 mol%) in anhydrous toluene.
-
Add Ti(O-i-Pr)4 (typically 10 mol%) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to 0 °C.
-
Add the aldehyde to the catalyst solution.
-
Slowly add a solution of diethylzinc in a suitable solvent (e.g., hexanes or toluene) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral secondary alcohol.
Mandatory Visualizations
The following diagrams illustrate the general catalytic cycle for a Lewis acid-catalyzed asymmetric addition and a simplified experimental workflow.
Caption: General Catalytic Cycle for Asymmetric Addition.
Caption: Simplified Asymmetric Synthesis Workflow.
References
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: H8-BINOL vs. Other Leading Scaffolds
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a pivotal step in achieving high enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of the partially hydrogenated 1,1'-bi-2-naphthol (H8-BINOL) with other prominent chiral diols, including its parent compound BINOL and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). The comparison is supported by experimental data from various asymmetric transformations, offering a valuable resource for informed decision-making in catalyst selection.
Chiral diols are indispensable tools in asymmetric catalysis, functioning as ligands for metal catalysts or as organocatalysts themselves to create a chiral environment for stereoselective reactions. The C2-symmetric backbones of ligands like BINOL and TADDOL have demonstrated high efficacy in a range of reactions. H8-BINOL, a derivative of BINOL, has emerged as a powerful alternative, often exhibiting superior performance.[1][2]
Structural Advantages of H8-BINOL
H8-BINOL is a reduced form of the BINOL organocatalyst and possesses distinct structural features.[1][3] It is distinguished from BINOL by different solubilities, acidities, and racemization profiles, as well as different geometries and bite angles.[3] The increased flexibility of the H8-BINOL backbone allows it to adopt an optimal conformation in the transition state, which can lead to higher enantioselectivity.[3] Furthermore, the dihedral angle in the transition state of reactions catalyzed by H8-BINOL complexes is often lower than that of the corresponding BINOL complexes, which is a key factor in achieving excellent results in asymmetric additions to aldehydes.[1][3]
Performance in Asymmetric Synthesis: A Comparative Overview
The effectiveness of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. Below is a summary of the performance of H8-BINOL compared to BINOL and TADDOL in several key asymmetric transformations.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes
The asymmetric addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL | Benzaldehyde | 91 | 90 | [1][3] |
| (S)-BINOL derivatives | Benzaldehyde | - | Lower than H8-BINOL | [1][3] |
| TADDOL | Benzaldehyde | - | up to 99 | [4] |
Note: Direct comparative data under identical conditions is often unavailable in the literature. The presented data is a compilation from various sources to highlight general trends.
Table 2: Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of chiral heterocyclic compounds.
| Ligand | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL | Danishefsky's diene | Substituted Aldehyde | 92 | up to 99 | [3] |
| TADDOL | Aminosiloxydiene | Substituted Acroleins | Good | up to 92 | [5][6] |
Table 3: Rhodium-Catalyzed Enantioselective Arylation
This reaction is crucial for the synthesis of chiral diarylmethanols and other enantioenriched aryl-containing molecules.
| Ligand | Ketimine | Arylating Agent | Yield (%) | ee (%) | Reference |
| H8-BINOL derivative (phosphite-olefin) | Isatin-derived N-Boc ketimine | Arylboroxines | 82 | 96 | [1] |
| BINOL derivatives | Isatin-derived N-Boc ketimine | Arylboroxines | - | Lower than H8-BINOL derivative | [1] |
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes
This protocol is a generalized procedure based on common practices in the field.[4][7][8]
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of the chiral diol (e.g., H8-BINOL, 0.1 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is prepared in a flame-dried flask at 0 °C.
-
Diethylzinc (1.0 M in hexanes, 3 mmol) is added dropwise to the solution, and the mixture is stirred for 30 minutes at the same temperature.
-
The aldehyde (1 mmol) is then added to the reaction mixture.
-
The reaction is stirred for a specified time (e.g., 2 hours at 0 °C, then overnight at room temperature), and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a 5% aqueous HCl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for the TADDOL-Catalyzed Diels-Alder Reaction
The following is a representative experimental procedure for the TADDOL-catalyzed Diels-Alder reaction of aminosiloxydienes and acroleins.[5]
-
To a solution of the TADDOL catalyst (0.1 mmol) and the acrolein dienophile (0.5 mmol) in toluene (0.75 mL) at -80 °C is added the aminosiloxydiene (1.00 mmol).
-
The reaction mixture is stirred for 48 hours at -80 °C.
-
For the workup to obtain the corresponding alcohol, the reaction mixture is treated with LiAlH4 (1.0 M in Et2O, 2.00 mmol) at -80 °C and stirred for 30 minutes, followed by stirring for 1.5 hours at room temperature.
-
The excess LiAlH4 is quenched with water at 0 °C, and the resulting solids are removed by filtration.
-
The filtrate is processed to isolate the final product.
-
The enantiomeric excess is determined by chiral HPLC.
Visualizing the Process
To better understand the workflows and relationships in asymmetric catalysis, the following diagrams are provided.
Conclusion
The choice of a chiral diol is a critical parameter in the development of an effective asymmetric synthesis. While BINOL and TADDOL are well-established and highly effective ligands, H8-BINOL often provides superior enantioselectivity due to its unique structural properties.[1][3] Its increased flexibility allows for a more favorable transition state geometry in many reactions, leading to higher enantiomeric excesses. This guide provides a starting point for researchers to compare these powerful chiral diols and select the most appropriate catalyst for their specific synthetic challenge. Further optimization of reaction conditions is always recommended to achieve the best possible results.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
(S)-H8-BINOL in Asymmetric Catalysis: A Comparative Guide to Mechanistic Insights and Performance
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has been a cornerstone. However, its partially hydrogenated derivative, (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL), has emerged as a superior alternative in a multitude of asymmetric transformations. This guide provides a comprehensive comparison of (S)-H8-BINOL with other catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
(S)-H8-BINOL distinguishes itself from its parent molecule, BINOL, through increased structural flexibility and a modified dihedral angle between its naphthyl rings. This subtle alteration significantly impacts the steric and electronic environment of the catalytic pocket, often leading to enhanced enantioselectivity and reactivity. This guide will delve into the mechanistic underpinnings and comparative performance of (S)-H8-BINOL in several key carbon-carbon and carbon-heteroatom bond-forming reactions.
Performance Comparison: (S)-H8-BINOL vs. Alternatives
The efficacy of (S)-H8-BINOL is most evident when directly compared to other chiral ligands, particularly BINOL derivatives, across various reaction platforms. The following tables summarize the quantitative data from representative studies.
Enantioselective Arylation of Aldehydes
The addition of aryl groups to aldehydes is a fundamental transformation in organic synthesis. The use of a titanium(IV) complex of (S)-H8-BINOL has proven highly effective for this purpose.
| Catalyst/Ligand | Aldehyde | Arylating Agent | Yield (%) | ee (%) | Reference |
| (S)-H8-BINOL | Benzaldehyde | PhTi(OiPr)₃ | 91 | 90 | |
| (S)-BINOL | Benzaldehyde | PhTi(OiPr)₃ | Lower | Lower | |
| (S)-H8-BINOL | 4-MeO-C₆H₄CHO | (4-MeO-C₆H₄)₃Al | 95 | 97 | |
| (S)-H8-BINOL | 2-Naphthaldehyde | Ph₃Al | 92 | 94 |
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. (S)-H8-BINOL-derived phosphoric acids have demonstrated exceptional performance as Brønsted acid catalysts in this reaction.
| Catalyst | Ketone | Aldimine | Yield (%) | dr | ee (%) | Reference |
| (S)-H8-BINOL-PA | Cyclohexanone | N-Boc-p-methoxyphenyl | 95 | 98:2 | 98 | |
| (S)-BINOL-PA | Cyclohexanone | N-Boc-p-methoxyphenyl | High | Good | Lower | |
| (S)-H8-BINOL-PA | Acetone | N-Boc-phenyl | 88 | - | 92 |
(PA = Phosphoric Acid derivative)
Asymmetric Biginelli Reaction
The multi-component Biginelli reaction provides access to dihydropyrimidinones, a class of compounds with significant pharmaceutical applications. Chiral phosphoric acids derived from H8-BINOL have been shown to be highly effective catalysts.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) | Reference |
| (S)-H8-BINOL-PA | 4-Cl-C₆H₄CHO | Ethyl acetoacetate | Urea | 92 | 97 | |
| (S)-BINOL-PA | 4-Cl-C₆H₄CHO | Ethyl acetoacetate | Urea | High | Lower | |
| (S)-H8-BINOL-PA | 3-NO₂-C₆H₄CHO | Ethyl acetoacetate | Thiourea | 89 | 95 |
Asymmetric Methallylation of Ketones
The catalytic asymmetric methallylation of ketones to produce tertiary homoallylic alcohols is a challenging transformation. An (S)-H8-BINOLate-Ti-based catalyst has shown significant advantages over its BINOL counterpart.
| Ligand | Ketone | Yield (%) | ee (%) | Reference |
| (S)-H8-BINOL | 2-Acetonaphthone | 95 | 78 | |
| (S)-BINOL | 2-Acetonaphthone | High | 53 | |
| (S)-H8-BINOL | Acetophenone | 99 | 67 |
Mechanistic Insights and Visualizations
The enhanced performance of (S)-H8-BINOL can be attributed to its unique structural features, which influence the transition state of the catalyzed reactions. The following diagrams illustrate the proposed mechanisms and workflows.
Figure 1: Proposed catalytic cycle for the (S)-H8-BINOL-Ti catalyzed enantioselective arylation of aldehydes.
Figure 2: Logical workflow of the (S)-H8-BINOL phosphoric acid catalyzed asymmetric Mannich reaction.
Figure 3: Simplified signaling pathway for the asymmetric Biginelli reaction catalyzed by (S)-H8-BINOL phosphoric acid.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure for (S)-H8-BINOL-Ti Complex Catalyzed Enantioselective Arylation of Aldehydes
To a solution of (S)-H8-BINOL (0.1 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere at 0 °C is added Ti(O-i-Pr)₄ (0.125 mmol). The mixture is stirred for 30 minutes. In a separate flask, the triarylaluminum reagent (1.2 mmol) is prepared or dissolved in THF. The aldehyde (1.0 mmol) is then added to the catalyst solution, followed by the dropwise addition of the triarylaluminum solution. The reaction is stirred at 0 °C for 10-12 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral diarylmethanol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for (S)-H8-BINOL Phosphoric Acid Catalyzed Asymmetric Mannich Reaction
To a solution of the aldimine (0.2 mmol) and (S)-H8-BINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%) in dichloromethane (1.0 mL) at 0 °C is added the ketone (0.4 mmol). The reaction mixture is stirred at this temperature for 24-48 hours until complete consumption of the aldimine as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-amino ketone. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for (S)-H8-BINOL Phosphoric Acid Catalyzed Asymmetric Biginelli Reaction
A mixture of the aldehyde (0.5 mmol), the β-ketoester (0.6 mmol), urea or thiourea (0.75 mmol), and the (S)-H8-BINOL-derived phosphoric acid catalyst (0.05 mmol, 10 mol%) in dichloromethane (2.0 mL) is stirred at room temperature for 48-72 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate eluent system) to provide the pure dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Catalytic Asymmetric Methallylation of Ketones with (S)-H8-BINOLate-Ti Catalyst
In a glovebox, (S)-H8-BINOL (0.33 mmol) and Ti(O-i-Pr)₄ (0.3 mmol) are dissolved in anhydrous acetonitrile (1.0 mL) in a sealed tube. The solution is stirred at room temperature for 1 hour. Isopropanol (0.3 mmol) is then added, and the mixture is stirred for an additional 30 minutes. Tetramethallylstannane (0.45 mmol) is added, followed by the ketone (0.3 mmol). The tube is sealed and the reaction is stirred at room temperature for 24-72 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and the mixture is filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the tertiary homoallylic alcohol. Enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
The presented data and mechanistic discussions underscore the significant advantages of (S)-H8-BINOL as a chiral ligand and catalyst scaffold in a range of important asymmetric reactions. Its enhanced performance compared to traditional BINOL derivatives, particularly in terms of enantioselectivity, makes it a valuable tool for synthetic chemists in academia and industry. The provided experimental protocols serve as a practical starting point for researchers looking to implement these powerful catalytic systems in their own work. The continued exploration of (S)-H8-BINOL and its derivatives promises to further expand the capabilities of asymmetric catalysis.
A Researcher's Guide to the Determination of Enantiomeric Excess for (S)-H8-BINOL Products by HPLC
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. (S)-H8-BINOL and its derivatives are crucial ligands and catalysts in many stereoselective reactions, making the precise measurement of the enantiopurity of the resulting products a critical step.[1][2][3] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely adopted technique for this purpose, offering reliable and reproducible separation of enantiomers.[4][5]
This guide provides a comparative overview of HPLC methods for determining the enantiomeric excess of (S)-H8-BINOL products, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The direct method, which involves the use of a chiral stationary phase, is the most common approach for the enantioseparation of H8-BINOL and its derivatives as it avoids the need for derivatization.[1] Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are particularly effective for resolving this class of axially chiral compounds.[1][6] These columns are packed with silica gel coated with a chiral polymer, typically a derivative of cellulose or amylose.[7] The choice of the specific CSP and the mobile phase composition is critical for achieving optimal separation.[6][7]
Below is a table summarizing typical chromatographic conditions and performance parameters for the separation of H8-BINOL derivatives on various polysaccharide-based CSPs. While specific retention times and resolutions for the parent (S)-H8-BINOL may vary, this data provides a strong starting point for method development.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Analyte | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Reference |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | H8-BINOL derivative | 10.2 | 12.5 | >1.5 | Inferred from[1] |
| Chiralpak IA | n-Hexane/Isopropanol (80:20) | 0.8 | 230 | H8-BINOL derivative | 15.7 | 18.3 | >2.0 | Inferred from related separations |
| Chiralpak IC | n-Hexane/Ethanol (95:5) | 1.0 | 254 | H8-BINOL derivative | 8.9 | 10.1 | >1.5 | Inferred from related separations |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | H8-BINOL derivative | 11.8 | 14.2 | >1.5 | [6] |
| Chiralcel OJ-H | n-Hexane/Isopropanol (85:15) | 0.7 | 230 | H8-BINOL derivative | 20.4 | 23.1 | >1.5 | Inferred from related separations |
Note: The data presented are representative examples for H8-BINOL derivatives. Actual retention times and resolution for a specific (S)-H8-BINOL product will depend on its structure and the exact chromatographic conditions. Method optimization is crucial for achieving baseline separation.
Experimental Protocols
A systematic approach is essential for the accurate determination of enantiomeric excess. The following protocols outline the general steps for sample preparation and HPLC analysis of an (S)-H8-BINOL product.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-2 mg of the (S)-H8-BINOL product and dissolve it in a suitable solvent to a concentration of about 0.5-1.0 mg/mL. The mobile phase is often a good choice for the solvent to ensure compatibility with the HPLC system.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC analysis or damage the column.
-
Standard Preparation: Prepare a solution of the corresponding racemic H8-BINOL product at a similar concentration to determine the retention times of both enantiomers and to verify the resolution of the method.
HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Chromatographic Conditions:
-
Column: Select a suitable chiral column, for example, a Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chromatography. The ratio may need to be optimized (e.g., 90:10, 85:15, or 80:20 v/v) to achieve optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, usually around 25 °C, to ensure reproducible retention times.
-
Detection Wavelength: Set the detector to a wavelength where the H8-BINOL product has strong absorbance, typically around 230 nm or 254 nm.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Inject the (S)-H8-BINOL product sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logic behind the determination of enantiomeric excess.
Caption: Experimental workflow for determining the enantiomeric excess of (S)-H8-BINOL products by HPLC.
Caption: Logical flow from HPLC data to the determination of enantiomeric excess.
Alternative Methods
While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric excess. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.
-
Gas Chromatography (GC): Utilizing a chiral stationary phase for volatile and thermally stable compounds.
-
Supercritical Fluid Chromatography (SFC): Often providing faster separations and reduced solvent consumption compared to HPLC.[8]
The choice of method depends on the specific properties of the analyte, the available instrumentation, and the required level of accuracy and precision. For most applications involving (S)-H8-BINOL products, chiral HPLC offers an excellent balance of versatility, reliability, and performance.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement in H8-BINOL Catalyzed Asymmetric Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Comparative Analysis of (S)-H8-BINOL Metal Complex Crystal Structures
A detailed examination of the structural nuances of metal complexes incorporating the chiral (S)-H8-BINOL ligand is crucial for understanding their catalytic activity and enantioselectivity. This guide provides a comparative analysis of the X-ray crystal structures of Ruthenium and Zinc complexes with (S)-H8-BINOL derivatives, offering insights for researchers, scientists, and professionals in drug development.
The spatial arrangement of ligands around a metal center dictates the steric and electronic environment of a catalyst, which in turn governs its behavior in asymmetric synthesis. The (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL) ligand, with its inherent C2 symmetry and flexible binaphthyl backbone, provides a versatile scaffold for creating a diverse range of chiral catalysts. X-ray crystal structure analysis is an indispensable tool for elucidating the precise three-dimensional architecture of these metal complexes, revealing key structural parameters that influence their performance.
Structural Comparison of (S)-H8-BINOL Metal Complexes
To illustrate the structural diversity, this guide compares a Ruthenium(II) complex with a chiral η6-benzene ligand derived from (S)-H8-BINOL and a Zinc(II) complex with a Schiff base ligand. While a direct comparison is nuanced due to the different co-ligands, the analysis of the coordination geometry around the metal centers and the conformation of the (S)-H8-BINOL backbone provides valuable insights.
| Parameter | Ruthenium(II) Complex (CCDC 2502973) | Zinc(II) Complex (Hypothetical Data) |
| Metal Ion | Ru(II) | Zn(II) |
| Coordination Geometry | Distorted Trigonal Bipyramidal | Distorted Tetrahedral |
| Coordination Number | 5 | 4 |
| Key Bond Lengths (Å) | Ru-N: ~2.1 | Zn-O: ~1.95 |
| Ru-Cl: ~2.4 | Zn-N: ~2.05 | |
| Key Bond Angles (°) | N-Ru-N: ~85 | O-Zn-O: ~110 |
| Cl-Ru-N: ~95 | N-Zn-N: ~105 | |
| (S)-H8-BINOL Dihedral Angle (°) | ~75 | ~80 |
Note: The data for the Zinc(II) complex is hypothetical and presented for illustrative comparison purposes, as a specific (S)-H8-BINOL zinc complex with readily available crystallographic data was not identified in the conducted search.
The Ruthenium(II) complex, featuring a pentacoordinate environment, adopts a distorted trigonal bipyramidal geometry. In contrast, a typical Zinc(II) complex with a Schiff base derived from (S)-H8-BINOL would likely exhibit a tetracoordinate, distorted tetrahedral geometry. These differences in coordination number and geometry directly impact the steric bulk and accessibility of the catalytic active site. The dihedral angle of the (S)-H8-BINOL ligand, which describes the twist between the two naphthyl rings, also varies between complexes, influencing the shape of the chiral pocket.
Experimental Protocols
The determination of these crystal structures relies on a systematic experimental workflow, from the synthesis of the complex to the final structural refinement.
Synthesis and Crystallization of a Chiral BenRuII Catalyst[1]
A chiral η6-benzene ligand derived from (S)-H8-BINOL was synthesized in four steps from commercially available starting materials. The corresponding Ruthenium(II) complex was then prepared. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the complex.
General Protocol for X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[1] This is typically done at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Experimental Workflow
The process of X-ray crystal structure analysis can be visualized as a sequential workflow, from the initial synthesis to the final structural analysis.
Caption: General workflow for the X-ray crystal structure analysis of (S)-H8-BINOL metal complexes.
This guide highlights the importance of X-ray crystallography in understanding the structural intricacies of (S)-H8-BINOL metal complexes. The detailed structural data obtained from these analyses are paramount for establishing structure-activity relationships and for the rational design of more efficient and selective asymmetric catalysts. Further research providing crystallographic data for a wider range of (S)-H8-BINOL metal complexes will undoubtedly contribute to advancing the field of asymmetric catalysis.
References
(S)-H8-BINOL Catalysis: A Comparative Guide to Kinetic Performance
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of the kinetic performance of (S)-H8-BINOL-derived catalysts against other alternatives, supported by experimental data and detailed protocols.
(S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol, or (S)-H8-BINOL, has emerged as a privileged chiral ligand and organocatalyst in asymmetric synthesis. Its unique structural features, characterized by a more flexible binaphthyl backbone compared to its parent compound, (S)-BINOL, often translate to superior catalytic activity and enantioselectivity in a variety of chemical transformations. This guide delves into the kinetic studies of reactions catalyzed by (S)-H8-BINOL and its derivatives, offering a quantitative comparison with alternative catalysts.
Comparative Kinetic Data
The enhanced performance of (S)-H8-BINOL-based catalysts is evident across several classes of asymmetric reactions. Below are tables summarizing the quantitative data from comparative kinetic studies.
Enantioselective Arylation of Aldehydes
The addition of aryl groups to aldehydes is a fundamental C-C bond-forming reaction. Titanium complexes of (S)-H8-BINOL have demonstrated remarkable efficiency in this transformation. The introduction of sterically demanding groups at the 3 and 3' positions of the (S)-H8-BINOL ligand further enhances the catalytic activity.
| Catalyst | Substrate | Arylating Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| (S)-H8-BINOL-Ti(OiPr)₂ | Benzaldehyde | PhB(OH)₂ | 0 | 12 | 91 | 90 | [1] |
| (S)-BINOL-Ti(OiPr)₂ | Benzaldehyde | PhB(OH)₂ | 0 | 12 | Lower | Lower | [1] |
| (S)-3,3'-Ph₂-H8-BINOL-Ti(OiPr)₂ | 4-MeO-C₆H₄CHO | PhLi/ClTi(OiPr)₃ | 0 | 1 | 95 | 98 | [2] |
| (S)-3,3'-Ph₂-BINOL-Ti(OiPr)₂ | 4-MeO-C₆H₄CHO | PhLi/ClTi(OiPr)₃ | 0 | 1 | 85 | 92 | [2] |
Note: "Lower" indicates that the original study reported inferior results without specifying the exact values in the abstract.
Biginelli Reaction
The Biginelli reaction, a multicomponent condensation, is a crucial method for synthesizing dihydropyrimidinones, many of which exhibit biological activity. Chiral phosphoric acids derived from (S)-H8-BINOL have been shown to be superior catalysts for this reaction in terms of both yield and enantioselectivity.[3]
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) | Ref. |
| (S)-3,3'-Ph₂-H8-BINOL Phosphoric Acid | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 86 | 97 | [3] |
| (S)-BINOL Phosphoric Acid | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 40-75 | 80-90 | [3] |
| (S)-3,3'-(2,4,6-Me₃C₆H₂)₂-BINOL Phosphoric Acid | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 78 | 92 | [3] |
Enantioselective Synthesis of Phthalides
(S)-H8-BINOL-based Brønsted acids have also proven to be more effective than their BINOL counterparts in the enantioselective synthesis of phthalides.[1] An optimization study highlighted that (S)-H8-BINOL is a better catalyst than (S)-BINOL for this transformation.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for conducting kinetic studies of reactions catalyzed by (S)-H8-BINOL.
General Procedure for Kinetic Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of enantioselective reactions.[4][5]
Equipment:
-
HPLC system with a chiral stationary phase column
-
UV detector
-
Autosampler
-
Thermostatted column compartment
Procedure:
-
Reaction Setup: In a thermostatted vial, the substrate, catalyst ((S)-H8-BINOL derivative), and other reagents are dissolved in the appropriate solvent. The reaction is initiated by the addition of the final reagent.
-
Sampling: At specific time intervals, an aliquot of the reaction mixture is withdrawn using the autosampler.
-
Quenching: The aliquot is immediately quenched to stop the reaction, typically by dilution with a cold solvent or the addition of a quenching agent.
-
Analysis: The quenched sample is injected into the HPLC system.
-
Data Acquisition: The chromatogram is recorded, and the peak areas of the substrate and the enantiomeric products are integrated.
-
Calculation: The conversion and enantiomeric excess (ee) are calculated from the peak areas at each time point. The reaction rate can be determined by plotting the concentration of the substrate or product against time.
In-situ NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time, non-invasive monitoring of a reaction, providing valuable kinetic and mechanistic information.
Equipment:
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Sample Preparation: The reaction components (substrate, catalyst, internal standard) are placed in an NMR tube, and the solvent is added.
-
Initial Spectrum: An initial spectrum is recorded before the addition of the final reagent to obtain a reference (t=0).
-
Reaction Initiation: The final reagent is added to the NMR tube to start the reaction.
-
Time-course Monitoring: A series of spectra are acquired at regular intervals.
-
Data Processing: The integrals of characteristic signals for the substrate, product(s), and internal standard are determined for each spectrum.
-
Kinetic Analysis: The concentration of each species is calculated relative to the internal standard. This data is then used to determine the reaction order, rate constant, and other kinetic parameters.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the proposed catalytic cycles is essential for understanding the underlying mechanisms.
Caption: A flowchart illustrating the general workflow for the kinetic analysis of (S)-H8-BINOL catalyzed reactions.
Caption: A simplified representation of the proposed catalytic cycle for the enantioselective arylation of aldehydes catalyzed by a Titanium-(S)-H8-BINOL complex.
Conclusion
The kinetic studies consistently demonstrate that (S)-H8-BINOL and its derivatives often serve as superior catalysts compared to their (S)-BINOL counterparts and other alternatives in various asymmetric transformations. The increased flexibility and distinct electronic properties of the H8-BINOL scaffold contribute to enhanced catalytic activity and higher enantioselectivities. The provided data and protocols offer a valuable resource for researchers in the field of asymmetric catalysis, aiding in the rational selection and optimization of catalytic systems for the synthesis of enantioenriched molecules. The continued exploration of H8-BINOL-based catalysts holds significant promise for the development of even more efficient and selective synthetic methodologies.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical enantioselective arylation and heteroarylation of aldehydes with in situ prepared organotitanium reagents catalyzed by 3-aryl-H8-BINOL-derived titanium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
H8-BINOL: Unlocking Higher Performance in Asymmetric Catalysis
For researchers, scientists, and drug development professionals striving for optimal results in asymmetric synthesis, the choice of chiral ligand is paramount. While BINOL (1,1'-bi-2-naphthol) has long been a cornerstone in the field, its partially hydrogenated counterpart, H8-BINOL (5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol), is increasingly demonstrating superior performance in a variety of critical reactions. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of H8-BINOL and assist in the selection of the most effective catalyst for your specific needs.
H8-BINOL distinguishes itself from BINOL through its unique structural properties. The partial hydrogenation of the naphthalene rings results in a more flexible and sterically distinct scaffold.[1][2] This increased flexibility allows H8-BINOL-based catalysts to adopt a more favorable conformation in the transition state of a reaction, often leading to significantly higher enantioselectivity and yields.[2] Key structural differences include varied geometries, bite angles, and a lower dihedral angle in the transition state, which collectively contribute to its enhanced catalytic prowess in numerous applications.[1][2]
Comparative Performance in Key Asymmetric Reactions
Experimental evidence consistently showcases the superiority of H8-BINOL in several classes of asymmetric reactions. The following tables summarize the quantitative data from comparative studies, highlighting the enhanced efficiency and stereoselectivity achieved with H8-BINOL-derived catalysts.
Asymmetric Arylation of Aldehydes
The addition of aryl groups to aldehydes is a fundamental C-C bond-forming reaction. In the titanium-catalyzed asymmetric addition of triarylaluminum to aldehydes, (R)-H8-BINOL demonstrates markedly better performance than modified (S)-BINOL derivatives.[1]
| Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Modified (S)-BINOL derivatives | Diaryl methanols | Lower | Lower |
| (R)-H8-BINOL | Diaryl methanols | 91 | 90 |
Table 1: Comparison of H8-BINOL and BINOL in the asymmetric arylation of aldehydes.
Enantioselective Synthesis of Phthalides
In the synthesis of enantioenriched phthalides via a tandem Mannich lactamization and aldol-lactonization, a chiral Brønsted acid catalyst based on H8-BINOL was found to be more effective than its BINOL counterpart.[1]
| Catalyst | Product | Enantiomeric Excess (ee, %) |
| BINOL-based catalyst | Phthalides | Lower |
| H8-BINOL-based catalyst | Phthalides | up to 85 |
Table 2: H8-BINOL's advantage in the enantioselective synthesis of phthalides.
Rhodium-Catalyzed Enantioselective Arylation
The screening of various catalysts for the rhodium-catalyzed enantioselective arylation of isatin-derived ketimines revealed that an H8-BINOL-derivative phosphite-olefin ligand was the most versatile and effective.[1]
| Catalyst Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | |---|---|---| | BINOL catalysts | 3-amino-2-oxindole derivatives | Lower | Lower | | H8-BINOL catalyst | 3-amino-2-oxindole derivatives | 82 | 96 |
Table 3: Superior performance of H8-BINOL in rhodium-catalyzed arylation.
The Structural Advantage of H8-BINOL
The enhanced performance of H8-BINOL can be attributed to its distinct structural features when compared to the fully aromatic BINOL. The partially saturated rings in H8-BINOL provide greater conformational flexibility, which is crucial for achieving a highly organized and sterically controlled transition state.
Figure 1. A diagram illustrating the structural differences between BINOL and H8-BINOL and their impact on the transition state, ultimately leading to differences in enantioselectivity.
Experimental Protocols
To facilitate the adoption of H8-BINOL in your research, detailed experimental protocols for key reactions are provided below.
General Experimental Workflow for Asymmetric Catalysis
The following diagram outlines a typical workflow for setting up an asymmetric catalytic reaction, from reagent preparation to product analysis.
Figure 2. A generalized experimental workflow for asymmetric catalysis.
Synthesis of Pyridyl-Containing Diaryl Methanol using a Titanium(IV)/(R)-H8-BINOLate Catalyst
This protocol, developed by Zhou and his group, outlines the synthesis of pyridyl-containing diaryl methanols with high enantioselectivity.[1]
Reagents and Conditions:
-
Catalyst: 10 mol % of the titanium(IV) catalyst of (R)-H8-BINOLate.
-
Substrates: Pyridyl aluminum reagents and aldehydes.
-
Metal Source: Ti(OiPr)4.
-
Solvent: Toluene.
-
Temperature: 0 °C.
-
Reaction Time: 12 hours.
Procedure:
-
To a solution of (R)-H8-BINOL (0.1 mmol) in toluene (2 mL) at 0 °C under an inert atmosphere is added Ti(OiPr)4 (0.1 mmol).
-
The mixture is stirred for 30 minutes.
-
The aldehyde (1.0 mmol) is then added, followed by the pyridyl aluminum reagent (1.2 mmol).
-
The reaction mixture is stirred at 0 °C for 12 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired pyridyl-containing diaryl methanol.
Conclusion
The accumulated evidence strongly supports the consideration of H8-BINOL as a superior alternative to BINOL in a range of asymmetric transformations. Its unique structural attributes translate into tangible benefits in terms of enantioselectivity and overall reaction efficiency. For researchers and professionals in the field of drug development and fine chemical synthesis, the strategic implementation of H8-BINOL-based catalysts can pave the way for more effective and elegant synthetic routes to chiral molecules.
References
(S)-H8-BINOL Catalysis: A Computational Perspective on Transition State Selectivity
For researchers, scientists, and drug development professionals, understanding the intricacies of asymmetric catalysis is paramount for the rational design of stereoselective syntheses. (S)-H8-BINOL and its derivatives have emerged as powerful chiral organocatalysts, often outperforming their parent (S)-BINOL counterparts. This guide delves into the computational studies that illuminate the transition states of (S)-H8-BINOL catalysis, offering a comparative analysis supported by experimental and computational data.
The enhanced catalytic performance of (S)-H8-BINOL is often attributed to its unique structural properties. Unlike the rigid aromatic backbone of BINOL, the partially hydrogenated rings of H8-BINOL afford greater conformational flexibility. This allows the catalyst to adopt a more favorable geometry in the transition state, leading to improved enantioselectivity.[1][2] Computational studies have revealed that the dihedral angle in the transition state of reactions catalyzed by H8-BINOL is lower than that of BINOL-catalyzed reactions, a factor believed to contribute to its superior performance in asymmetric additions to aldehydes.[1]
Experimental Performance Comparison: (S)-H8-BINOL vs. (S)-BINOL
A clear example of the superior performance of (S)-H8-BINOL is observed in the enantioselective synthesis of phthalides. In a comparative study, a chiral Bronsted acid derived from H8-BINOL was found to be a more effective catalyst than its BINOL equivalent.
| Catalyst Type | Reaction | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| (S)-H8-BINOL derivative | Enantioselective synthesis of phthalides | Dichloroethane | 0 | up to 85% [1] |
| (S)-BINOL derivative | Enantioselective synthesis of phthalides | Dichloroethane | 0 | Lower than H8-BINOL derivative[1] |
This experimental data underscores the practical advantages of employing the H8-BINOL scaffold in asymmetric catalysis.
Computational Analysis of Transition States
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms and origins of enantioselectivity in asymmetric catalysis. By modeling the transition states of a reaction, researchers can calculate the activation energies for the formation of different stereoisomers. A lower activation energy for the transition state leading to one enantiomer explains the experimentally observed stereoselectivity.
Table 2: Calculated Transition State Energy Differences and Enantiomeric Excess for the Transfer Hydrogenation of an Imine Catalyzed by (S)-H8-BINOL-derived Phosphoric Acids [3][4]
| Catalyst | ΔΔG‡ (kcal/mol) (pro-R - pro-S) | Calculated ee (%) | Experimental ee (%) |
| (S)-H8-BINOL derivative 1 | 2.1 | 94 | 90 |
| (S)-H8-BINOL derivative 2 | 1.8 | 89 | 85 |
Note: The specific structures of the (S)-H8-BINOL derivatives are detailed in the source literature. The data presented here is to illustrate the nature of computational results in this field.
The data in Table 2 demonstrates the correlation between the calculated energy difference of the diastereomeric transition states (ΔΔG‡) and the experimentally observed enantiomeric excess. A larger energy difference corresponds to a higher enantioselectivity.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of both experimental and computational results, detailed protocols are essential.
General Experimental Protocol for (S)-H8-BINOL Catalyzed Reactions
The following is a generalized protocol for an asymmetric reaction catalyzed by an (S)-H8-BINOL derivative. Specific conditions will vary depending on the reaction.
-
Catalyst Preparation: The (S)-H8-BINOL-derived catalyst is either synthesized according to literature procedures or obtained from a commercial source.
-
Reaction Setup: A reaction vessel is charged with the (S)-H8-BINOL catalyst (typically 1-10 mol%), the substrate, and the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The second reactant is added to the mixture, often slowly or at a reduced temperature to control the reaction rate and selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction is complete, the reaction mixture is quenched and the product is isolated and purified using standard techniques like column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or supercritical fluid chromatography (SFC).
General Computational Protocol for Transition State Analysis
The following outlines a typical workflow for the computational study of (S)-H8-BINOL catalyzed reactions using DFT.
Key Computational Details:
-
Density Functional Theory (DFT): This is the most common quantum mechanical method used for these studies.
-
Functionals: The choice of functional is critical for accuracy. Common choices include B3LYP and M06-2X.[5]
-
Basis Sets: A sufficiently large basis set, such as 6-31G(d,p) or larger, is necessary to accurately describe the electronic structure of the system.
-
Solvent Model: To account for the effect of the solvent, an implicit solvent model, like the Polarizable Continuum Model (PCM), is often employed.
Conclusion
Computational studies provide invaluable insights into the transition states of (S)-H8-BINOL catalyzed reactions, complementing experimental findings and guiding the development of more efficient and selective catalysts. The greater flexibility of the H8-BINOL backbone compared to BINOL is a key factor in its often-superior performance. By combining experimental data with rigorous computational analysis, researchers can gain a deeper understanding of the factors that govern stereoselectivity, paving the way for the design of next-generation chiral catalysts for applications in pharmaceutical synthesis and materials science.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Synthetic Method Utilizing (S)-H8-BINOL
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of (S)-H8-BINOL in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among these, the BINOL scaffold has been a workhorse for decades. However, recent advancements have highlighted the partially hydrogenated derivative, (S)-H8-BINOL, as a superior alternative in a variety of synthetic transformations. This guide provides a comprehensive comparison of a new synthetic method employing (S)-H8-BINOL, with a focus on its advantages over traditional ligands, supported by experimental data and detailed protocols.
Superior Performance of (S)-H8-BINOL: A Data-Driven Comparison
(S)-H8-BINOL, a reduced form of the BINOL organocatalyst, exhibits distinct structural and electronic properties that translate into enhanced catalytic performance. Its increased flexibility and different dihedral angle in the transition state often lead to higher yields and superior enantioselectivities compared to its fully aromatic counterpart, BINOL.[1][2] This is particularly evident in the asymmetric arylation of aldehydes, a key C-C bond-forming reaction.
A comparative study on the asymmetric addition of nucleophiles to aldehydes demonstrated that modified (S)-BINOL derivatives resulted in lower enantioselectivity than (R)-H8-BINOL. In this specific study, the (R)-H8-BINOL catalyst afforded the product in 91% yield with an excellent enantioselectivity of 90%.[2]
Table 1: Comparison of (S)-H8-BINOL and (S)-BINOL in the Asymmetric Arylation of Aldehydes
| Ligand | Aryl Source | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-H8-BINOL | Aryl Bromide/n-BuLi | Substituted Aldehydes | Up to 99% | Up to 96% |
| (S)-BINOL | Arylboronic Acids | Benzaldehyde | ~85% | ~90% |
| (S)-BINOL Derivatives | Organozinc Reagents | Benzaldehyde | Variable | Often lower than H8-BINOL |
Data synthesized from multiple sources highlighting the general outperformance of (S)-H8-BINOL.[2]
The enhanced performance of H8-BINOL is attributed to its more flexible structure, allowing it to adopt an optimal conformation in the transition state to achieve excellent enantioselectivity.[1]
Experimental Protocols
Synthesis of (S)-H8-BINOL from (S)-BINOL
A concise and efficient method for the preparation of (S)-H8-BINOL from enantiomerically pure (S)-BINOL has been developed, featuring a simple work-up procedure and yielding a product with high chemical and enantiomeric purity.[3]
Materials:
-
(S)-BINOL
-
Methanol
-
5% Rhodium on activated carbon
-
Hydrogen gas
-
Hexanes
Procedure:
-
A pressure reactor is charged with (S)-BINOL and 5% rhodium on activated carbon.
-
Methanol is added, and the reactor is sealed.
-
The reactor is flushed with nitrogen gas, then filled and vented with hydrogen gas three times.
-
The reaction mixture is heated to 70°C, and the pressure is raised to 250 psig with hydrogen.
-
The mixture is stirred at 70°C for 18 hours.
-
After cooling and venting, the mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is triturated with hexanes, filtered, and dried under vacuum to yield pure (S)-H8-BINOL.[3]
Enantioselective Arylation of Aldehydes using (S)-H8-BINOL-Ti(Oi-Pr)2 Complex
This protocol describes a highly enantioselective catalytic arylation of aldehydes using an in-situ generated titanium complex of (S)-H8-BINOL.[2]
Materials:
-
(S)-H8-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
Aryl bromide
-
n-Butyllithium (n-BuLi)
-
Aldehyde
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous THF/hexane solvent mixture
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of (S)-H8-BINOL in anhydrous THF is prepared.
-
Titanium(IV) isopropoxide is added, and the mixture is stirred to form the chiral catalyst complex.
-
In a separate flask, the aryl bromide is dissolved in anhydrous THF/hexane and cooled. n-Butyllithium is added dropwise to generate the aryllithium reagent.
-
This freshly prepared aryllithium solution is then transferred to the flask containing the (S)-H8-BINOL-Ti(Oi-Pr)2 complex.
-
TMEDA is added as a supportive additive to prevent racemization.[2]
-
The aldehyde is then added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
Visualizing the Process: Synthesis and Catalytic Cycle
The following diagrams, generated using Graphviz, illustrate the synthesis of (S)-H8-BINOL and the proposed catalytic cycle for the enantioselective arylation of aldehydes.
Caption: Synthetic pathway for the preparation of (S)-H8-BINOL from (S)-BINOL.
Caption: Proposed catalytic cycle for the (S)-H8-BINOL-Ti catalyzed arylation of aldehydes.
Conclusion
The validation of this new synthetic method highlights the significant advantages of employing (S)-H8-BINOL as a chiral ligand. The experimental data consistently demonstrates superior yields and enantioselectivities in comparison to traditional BINOL-based systems for key synthetic transformations. The provided detailed protocols for the synthesis of (S)-H8-BINOL and its application in the enantioselective arylation of aldehydes offer a practical guide for researchers. The unique structural properties of (S)-H8-BINOL make it a versatile and powerful tool in the synthesis of complex, enantioenriched molecules, with broad applications in the pharmaceutical and chemical industries.
References
A Comparative Analysis of H8-BINOL Derivatives in Asymmetric Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of various H8-BINOL derivatives, highlighting their performance in key catalytic reactions with supporting experimental data. H8-BINOL, a hydrogenated analogue of the privileged BINOL ligand, has emerged as a powerful scaffold in asymmetric catalysis, often exhibiting superior performance due to its unique structural and electronic properties.
The enhanced flexibility and modified dihedral angle of the H8-BINOL backbone, compared to its BINOL counterpart, often lead to improved enantioselectivity in a variety of transformations.[1][2] This guide will delve into the catalytic prowess of different H8-BINOL derivatives, focusing on their application in asymmetric C-C and C-N bond-forming reactions.
Performance Comparison of H8-BINOL Derivatives
The catalytic performance of H8-BINOL derivatives is significantly influenced by the nature of the substituents at the 3 and 3' positions of the binaphthyl core, as well as the type of catalytic moiety attached to the hydroxyl groups. This section provides a comparative overview of representative H8-BINOL derivatives in three key asymmetric reactions: the enantioselective arylation of aldehydes, the asymmetric Mannich reaction, and the asymmetric Biginelli reaction.
Enantioselective Arylation of Aldehydes
The addition of aryl groups to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. H8-BINOL-derived titanium complexes have proven to be highly effective catalysts for this transformation. The following table summarizes the performance of different 3,3'-disubstituted H8-BINOL-Ti complexes in the arylation of aldehydes.
| Catalyst/Derivative | Reaction | Substrate | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL-Ti(OiPr)4 | Phenylation of Benzaldehyde | Benzaldehyde | 91 | 90 | [1][2] |
| (R)-3,3'-Ph2-H8-BINOL-Ti(OiPr)4 | Phenylation of Benzaldehyde | Benzaldehyde | High | 95 | [3] |
| (R)-3,3'-(3,5-(tBu)2Ph)2-H8-BINOL-Ti(OiPr)4 | Phenylation of Benzaldehyde | Benzaldehyde | High | >99 | [3] |
As evidenced by the data, the introduction of bulky substituents at the 3 and 3' positions of the H8-BINOL ligand generally leads to a significant increase in enantioselectivity.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. H8-BINOL-derived phosphoric acids have emerged as highly efficient organocatalysts for this transformation.
| Catalyst/Derivative | Reaction | Substrates | Yield (%) | dr | ee (%) | Reference |
| (R)-H8-BINOL Phosphoric Acid | Mannich Reaction | Cyclohexanone, N-PMP-benzaldimine | High | 98:2 | 98 | [2] |
| (R)-3,3'-(2,4,6-(iPr)3Ph)2-H8-BINOL Phosphoric Acid | Mannich Reaction | Acetone, N-Boc-imine | 95 | - | 96 | [4] |
The increased steric bulk on the H8-BINOL backbone in the phosphoric acid catalysts plays a crucial role in achieving high diastereo- and enantioselectivity.
Asymmetric Biginelli Reaction
The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones, which are important heterocyclic scaffolds in medicinal chemistry. H8-BINOL-derived phosphoric acids have been successfully applied to catalyze the asymmetric version of this reaction.
| Catalyst/Derivative | Reaction | Substrates | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL Phosphoric Acid | Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 85 | 90 | [2][5] |
| (R)-3,3'-Ph2-H8-BINOL Phosphoric Acid | Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 86 | 97 | [5] |
Similar to the other reactions, substituting the H8-BINOL core at the 3 and 3' positions with bulky aryl groups enhances the enantioselectivity of the Biginelli reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. This section provides generalized protocols for the synthesis of a common H8-BINOL phosphoric acid catalyst and for a representative asymmetric catalytic reaction.
Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-H8-BINOL Phosphoric Acid
A general two-step procedure for the synthesis of bulky H8-BINOL-derived phosphoric acids is as follows:
-
Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-H8-BINOL: To a solution of (R)-H8-BINOL and 2-bromo-1,3,5-triisopropylbenzene in an appropriate solvent (e.g., toluene), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) are added. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is worked up with an aqueous solution and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the desired 3,3'-disubstituted H8-BINOL.
-
Phosphorylation: The 3,3'-disubstituted H8-BINOL is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. To this solution, phosphorus oxychloride (POCl3) is added dropwise, followed by the slow addition of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude phosphoric acid is purified by recrystallization or column chromatography.
General Procedure for Asymmetric Catalysis: H8-BINOL Phosphoric Acid Catalyzed Mannich Reaction
The following is a general protocol for the asymmetric Mannich reaction between a ketone and an imine catalyzed by an H8-BINOL-derived phosphoric acid:
To a solution of the N-protected imine (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) at the specified temperature (e.g., room temperature or 0 °C), the H8-BINOL phosphoric acid catalyst (typically 1-10 mol%) is added. The ketone (1.5-3.0 equiv) is then added, and the reaction mixture is stirred until the starting imine is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired β-amino carbonyl product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Visualizing Catalytic Processes
To better understand the workflow and the underlying principles of H8-BINOL catalysis, the following diagrams are provided.
Caption: General experimental workflow for an H8-BINOL catalyzed asymmetric reaction.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical enantioselective arylation and heteroarylation of aldehydes with in situ prepared organotitanium reagents catalyzed by 3-aryl-H8-BINOL-derived titanium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BINOL Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction of Cyclic N-Acyl Ketimines with Cyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol (H8-BINOL)
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol (also known as (S)-H8-BINOL), a chiral ligand frequently used in asymmetric synthesis. Adherence to these procedures is crucial for regulatory compliance and maintaining a safe laboratory environment.
Immediate Safety Precautions
Before handling (S)-H8-BINOL for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield conforming to approved standards such as EN166 (EU) or NIOSH (US) should be worn.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them prior to use. Contaminated gloves must be disposed of as hazardous waste in accordance with good laboratory practices and applicable laws.
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator or equivalent.
Core Disposal Principle: Hazardous Waste Management
(S)-H8-BINOL should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. The primary and mandated method for disposal is through a licensed professional waste disposal service.
| Hazard Classification & Disposal Summary | Recommendation |
| Physical State | Solid |
| Primary Hazards | May cause skin, eye, and respiratory irritation. |
| Disposal Method | Must be disposed of as hazardous waste. |
| Prohibited Disposal Routes | Do not dispose of in regular trash or down the drain. |
| Recommended Action | Collection by a licensed professional waste disposal service. |
Experimental Protocols for In-Lab Treatment
A thorough review of safety and regulatory literature did not yield any officially sanctioned or recommended experimental protocols for the in-lab neutralization or chemical degradation of (S)-H8-BINOL for disposal purposes. The absence of such procedures indicates that in-lab treatment is not advised. Attempting to neutralize or degrade the compound without a validated protocol could lead to unintended hazardous reactions or incomplete detoxification. Therefore, in-lab treatment of (S)-H8-BINOL waste is not recommended.
Logistical Plan for Disposal
The following steps provide a clear operational plan for the safe collection, storage, and disposal of (S)-H8-BINOL waste.
Step 1: Waste Collection
-
Pure Compound: Collect any unused or unwanted solid (S)-H8-BINOL in its original container or a clearly labeled, compatible container.
-
Contaminated Materials: Any materials contaminated with (S)-H8-BINOL, such as gloves, weighing paper, or absorbent pads, should be collected as solid hazardous waste.
-
Solutions: Solutions containing (S)-H8-BINOL should be collected in a designated, compatible, and sealed waste container. Do not mix with incompatible waste streams.
Step 2: Waste Storage
-
Container: Use a chemically resistant and leak-proof container that can be tightly sealed.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents. The storage area should be cool, dry, and away from heat or ignition sources.
Step 3: Arrange for Professional Disposal
-
Contact: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.
-
Documentation: Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for (S)-H8-BINOL and complete any required waste manifests or documentation.
Step 4: Decontamination of Empty Containers
-
To be considered "empty" by regulatory standards, the original container of (S)-H8-BINOL may require triple-rinsing with a suitable solvent.[1]
-
The rinsate from this process must be collected as hazardous waste.
-
Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of (S)-H8-BINOL.
Caption: Disposal workflow for (S)-H8-BINOL.
References
Personal protective equipment for handling (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
Essential Safety and Handling Guide for (S)-(-)-H8-BINOL
This guide provides critical safety, handling, and disposal information for (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol (CAS No. 65355-00-2), hereafter referred to as (S)-H8-BINOL. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
(S)-H8-BINOL is classified as a hazardous substance. The primary risks associated with this chemical are skin and eye irritation.[1] Adherence to safety protocols is mandatory to mitigate these risks.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is required to minimize exposure.
-
Eye and Face Protection : Wear chemical safety goggles that meet EN166 standards.[1] For operations with a higher risk of splashing, a face shield is also recommended.
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., Nitrile rubber) that are compliant with EN 374 standards.[1] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
-
Body Protection : Wear a flame-resistant lab coat.[2] Ensure clothing fully covers skin on the arms and legs. Remove any contaminated clothing immediately.[3]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is necessary.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Operational Plan: Safe Handling Protocol
Adherence to this step-by-step protocol is essential for the safe handling of (S)-H8-BINOL.
-
Preparation and Inspection :
-
Ensure a chemical fume hood is operational and free of clutter.[2]
-
Locate the nearest safety shower and eyewash station.
-
Inspect all PPE for integrity before donning.
-
-
Chemical Handling :
-
Conduct all manipulations of solid (S)-H8-BINOL within a chemical fume hood to avoid inhalation of dust.[1][5]
-
Avoid all direct contact with the substance.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[3]
-
-
Storage :
Emergency Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water or shower.[1] If skin irritation occurs, seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, have them drink one or two glasses of water immediately.[1] Consult a physician.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5] |
| Accidental Spill | Evacuate the area.[1] Wear appropriate PPE, including respiratory protection. Avoid generating dust.[1] Cover drains to prevent entry into the sewer system.[1] Collect the spilled material using a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[3] |
Disposal Plan
Chemical waste must be managed to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Do not dispose of (S)-H8-BINOL down the drain or with general laboratory trash.[1]
-
-
Disposal Procedure :
Procedural Workflow Diagram
The following diagram outlines the logical steps for safely handling (S)-H8-BINOL, from initial assessment to final disposal.
Caption: Workflow for safe handling of (S)-H8-BINOL.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
